Product packaging for 3'-Chloro-biphenyl-4-carboxylic acid(Cat. No.:CAS No. 5728-43-8)

3'-Chloro-biphenyl-4-carboxylic acid

Cat. No.: B1586725
CAS No.: 5728-43-8
M. Wt: 232.66 g/mol
InChI Key: SJIVTXJWSYIMDG-UHFFFAOYSA-N
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Description

3'-Chloro-biphenyl-4-carboxylic acid is a useful research compound. Its molecular formula is C13H9ClO2 and its molecular weight is 232.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClO2 B1586725 3'-Chloro-biphenyl-4-carboxylic acid CAS No. 5728-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIVTXJWSYIMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373889
Record name 3'-Chloro[1,1'-biphenyl]-4-carboxylic acid
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Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5728-43-8
Record name 3'-Chloro[1,1'-biphenyl]-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Chloro-biphenyl-4-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3'-Chloro-biphenyl-4-carboxylic acid, with the IUPAC name 4-(3-chlorophenyl)benzoic acid, is a biphenyl derivative of significant interest in medicinal chemistry and materials science.[1] Its structural motif serves as a versatile scaffold and a key building block in the synthesis of pharmaceuticals and other functional organic molecules. The presence of the carboxylic acid and chloro functional groups provides reactive handles for further chemical modifications, making it an attractive starting material for creating diverse molecular libraries.[2]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. It further details a systematic approach to the structural characterization and purity verification of the final product using a suite of standard analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and scientific rigor.

Part 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl compounds with high efficiency and selectivity.[3][4] This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is remarkably tolerant of various functional groups, making it the ideal choice for constructing the target molecule.[5]

Reaction Principle

The synthesis involves the coupling of (3-chlorophenyl)boronic acid with 4-bromobenzoic acid. The palladium(0) catalyst facilitates the reaction through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of a base is critical for the transmetalation step, where it activates the boronic acid component.

Experimental Workflow: Synthesis

Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Isolation & Purification Reactants 1. Combine Reactants - 4-Bromobenzoic Acid - (3-chlorophenyl)boronic acid Solvent 2. Add Solvents - 1,4-Dioxane - Water Reactants->Solvent Base 3. Add Base - K₂CO₃ Solution Solvent->Base Degas 4. Degas Mixture (N₂ Purge) Base->Degas Catalyst 5. Add Catalyst - Pd(PPh₃)₄ Degas->Catalyst Reflux 6. Heat to Reflux (~80-90°C, 12-16h) Catalyst->Reflux Cool 7. Cool to RT Reflux->Cool Acidify 8. Acidify (2M HCl) Cool->Acidify Extract 9. Extract (Ethyl Acetate) Acidify->Extract Dry 10. Dry & Concentrate Extract->Dry Purify 11. Recrystallize (Ethanol/Water) Dry->Purify Product Final Product Purify->Product

Caption: Workflow for the Suzuki coupling synthesis of this compound.

Detailed Synthesis Protocol

Materials:

  • 4-Bromobenzoic acid

  • (3-chlorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • 2M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromobenzoic acid (1.0 eq), (3-chlorophenyl)boronic acid (1.2 eq), 1,4-dioxane, and water (4:1 v/v).[6]

  • Base Addition: Add an aqueous solution of potassium carbonate (2.0 eq). The base is crucial for activating the boronic acid for transmetalation with the palladium complex.[7]

  • Degassing: Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02-0.05 eq) to the mixture under a nitrogen atmosphere. The choice of Pd(PPh₃)₄ is based on its common availability and effectiveness in Suzuki couplings, though other catalysts like Pd/C can also be used.[5]

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture to a pH of ~2-3 by the dropwise addition of 2M HCl. This protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). The organic layers are combined.

  • Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a white to off-white solid.

Part 2: Analytical Characterization

A multi-technique approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized this compound.

Characterization Workflow

Characterization Workflow cluster_primary Primary Structure Elucidation cluster_secondary Purity & Identity Confirmation cluster_results Data Analysis NMR NMR Spectroscopy (¹H and ¹³C) Structure Confirm Structure NMR->Structure MS Mass Spectrometry (LC-MS or GC-MS) MS->Structure HPLC HPLC Analysis Purity Assess Purity >95% HPLC->Purity IR FTIR Spectroscopy IR->Structure MP Melting Point MP->Purity Product Synthesized Product Product->NMR Identity Product->MS Identity Product->HPLC Purity & Functional Groups Product->IR Purity & Functional Groups Product->MP Purity & Functional Groups

Caption: Logical workflow for the analytical characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR should be performed.

  • Protocol: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire spectra on a 400 MHz or higher spectrometer.

  • Expert Interpretation:

    • ¹H NMR: Expect a complex multiplet pattern in the aromatic region (δ 7.0-8.2 ppm). The carboxylic acid proton will appear as a broad singlet far downfield (typically δ 10-13 ppm in DMSO-d₆).[2][8]

    • ¹³C NMR: The spectrum will show 13 distinct signals for the carbons. The carboxylic carbon is characteristically found around δ 167-185 ppm.[2][9] Aromatic carbons will resonate in the δ 125-145 ppm region.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Protocol: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).

  • Expert Interpretation: The mass spectrum should display a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. A key feature will be the isotopic pattern characteristic of a monochlorinated compound: two peaks separated by 2 m/z units with an intensity ratio of approximately 3:1 (for ³⁵Cl and ³⁷Cl isotopes).[1][10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound.

  • Protocol: A reversed-phase method is typically employed.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[12] Using an acidic mobile phase ensures the carboxylic acid is protonated and retains well on the column.[13][14]

    • Detection: UV detector set to a wavelength where the biphenyl system absorbs strongly (e.g., 254 nm).

  • Expert Interpretation: A pure sample will exhibit a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Protocol: Acquire the spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Expert Interpretation: The spectrum should display characteristic absorption bands:

    • O-H stretch (carboxylic acid): A very broad band from ~3300 to 2500 cm⁻¹.

    • C=O stretch (carboxylic acid): A strong, sharp band around 1740-1690 cm⁻¹.[6][15]

    • C=C stretch (aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ region.

    • C-Cl stretch: A band in the 800-600 cm⁻¹ region.

Melting Point Determination

The melting point is a crucial physical property that serves as an indicator of purity.

  • Protocol: Measure the melting point range of the dry, recrystallized solid using a calibrated melting point apparatus.

  • Expert Interpretation: A pure crystalline compound will have a sharp melting point range (typically < 2°C). Broadening of the range or depression of the melting point usually indicates the presence of impurities.

Data Summary

The following table summarizes the key identifiers and expected analytical data for this compound.

PropertyExpected Value
IUPAC Name 4-(3-chlorophenyl)benzoic acid[1]
CAS Number 5728-43-8[16]
Molecular Formula C₁₃H₉ClO₂[1][16]
Molecular Weight 232.66 g/mol [1][16]
¹H NMR (DMSO-d₆) ~δ 13.0 (br s, 1H, -COOH), ~δ 7.4-8.1 (m, 8H, Ar-H)[2][8]
¹³C NMR (DMSO-d₆) ~δ 167 (C=O), ~δ 125-145 (Ar-C)[2][9]
Mass Spectrum (EI) m/z 232 [M]⁺ (¹⁰⁰%), 234 [M+2]⁺ (~33%), corresponding to ³⁵Cl and ³⁷Cl isotopes.[10]
FTIR (cm⁻¹) ~3300-2500 (broad, O-H), ~1690 (strong, C=O), ~1600, 1480 (C=C), ~780 (C-Cl)[6][15]
Physical Appearance White to off-white crystalline solid

Conclusion

This guide outlines a robust and reliable framework for the synthesis and comprehensive characterization of this compound. The successful application of the Suzuki-Miyaura cross-coupling reaction provides an efficient route to this valuable chemical intermediate. Adherence to the systematic analytical workflow described herein—employing NMR, MS, HPLC, FTIR, and melting point analysis—is critical for validating the structural integrity and ensuring the high purity of the final product, a prerequisite for its application in research and development.

References

physicochemical properties of 3'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3'-Chloro-biphenyl-4-carboxylic Acid

Introduction

This compound is a substituted biphenyl carboxylic acid of significant interest in medicinal chemistry and materials science. Its rigid biphenyl scaffold, combined with the ionizable carboxylic acid group and the lipophilic chlorine substituent, creates a unique molecular profile that makes it a valuable building block for the synthesis of novel compounds, including potential anticancer agents.[1] Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective application in drug design, formulation, and development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interacting with biological targets.

This guide provides a comprehensive technical overview of the core physicochemical attributes of this compound. We will delve into its lipophilicity, acidity, solubility, and thermal properties, presenting not just the data but also the field-proven experimental methodologies required to determine these values. The narrative is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, self-validating protocols necessary for a thorough characterization of this and similar molecules.

Chemical Identity and Structure

A precise understanding of a compound begins with its unequivocal identification. The structural features of this compound—a biphenyl core with a chlorine atom at the 3'-position and a carboxylic acid at the 4-position—are foundational to all its chemical and biological activities.

IdentifierValueSource
IUPAC Name 4-(3-chlorophenyl)benzoic acid[2]
CAS Number 5728-43-8[2][3][4]
Molecular Formula C₁₃H₉ClO₂[2][3]
Molecular Weight 232.66 g/mol [2][3]
InChIKey SJIVTXJWSYIMDG-UHFFFAOYSA-N[2]
SMILES C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C(=O)O

Core Physicochemical Properties: A Summary

The interplay of a molecule's properties dictates its behavior. The following table summarizes the key physicochemical data for this compound. It is important to distinguish between computationally predicted values and those determined experimentally, as the former provide excellent estimates while the latter represent the gold standard.

PropertyValue / Expected RangeMethodSignificance in Drug Development
Molecular Weight 232.66 g/mol Mass SpectrometryAdherence to Lipinski's Rule of 5 (<500 Da)
Calculated logP (XLogP3) 4.1Computational (PubChem)High lipophilicity, predicts membrane permeability[2]
pKa (Acidity) Expected ~4-5Titration / SpectroscopyDetermines ionization state and solubility at physiological pH
Aqueous Solubility Low (pH-dependent)Shake-FlaskCritical for dissolution and bioavailability
Melting Point Solid at room temp.Capillary MethodIndicator of purity, lattice energy, and stability

Lipophilicity (logP/logD): The Gatekeeper of Permeability

Theoretical Background Lipophilicity is arguably one of the most critical parameters in drug discovery, governing a drug's ability to cross biological membranes. It is quantified by the partition coefficient (P), typically between n-octanol and water, and expressed as its logarithm, logP.[5] For ionizable compounds like this compound, the distribution coefficient (logD) is more relevant as it considers the partition of both ionized and non-ionized forms at a specific pH.[6][7][8] The calculated logP of 4.1 for this molecule suggests it is highly lipophilic, a key component of Lipinski's "Rule of Five" for drug-likeness.[2][7][8]

Experimental Determination While computational models provide a useful starting point, experimental determination is essential for accuracy.

Protocol 1: Shake-Flask Method for logD Determination (Gold Standard)

Causality & Rationale: This method directly measures the partitioning of the solute between two immiscible phases (n-octanol and a buffered aqueous solution), providing the most accurate and defensible logD value. Its primary advantage is that it is a direct measurement of the partition coefficient.[9][10]

Step-by-Step Methodology:

  • Phase Pre-saturation: Mix equal volumes of 1-octanol and the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation and allow the phases to separate completely.[7]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent like DMSO.[7]

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated octanol and pre-saturated buffer. Add a small aliquot of the compound's stock solution to yield a final concentration that is detectable by the chosen analytical method (e.g., HPLC-UV).

  • Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to allow equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the octanol and aqueous layers using a validated analytical method like HPLC-UV.

  • Calculation: Calculate logD using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])[8]

  • Validation: The protocol must be performed in triplicate to ensure the standard deviation is within an acceptable range (e.g., ±0.1 log units).

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality & Rationale: This indirect method correlates a compound's retention time on a hydrophobic (e.g., C18) stationary phase with its lipophilicity.[6] It is faster, requires less material, and is less sensitive to impurities than the shake-flask method.[9][11] The retention factor (k') is extrapolated to a 0% organic solvent condition to determine log k'w, which is then correlated to logP.

Step-by-Step Methodology:

  • System Setup: Use a well-characterized RP-HPLC column (e.g., C18). The mobile phase consists of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Prepare a series of standard compounds with known logP values that span the expected range of the test compound.

  • Isocratic Elution: For each standard and the test compound, perform a series of isocratic runs with varying concentrations of the organic modifier (e.g., 50%, 60%, 70%, 80% methanol).

  • Data Collection: For each run, record the retention time (tr) and the column dead time (t0). Calculate the retention factor k' = (tr - t0) / t0.

  • Extrapolation: For each compound, plot log k' against the percentage of the organic modifier. Extrapolate the linear regression to 0% organic modifier to obtain the y-intercept, which is log k'w.

  • Correlation: Plot the known logP values of the standards against their calculated log k'w values to generate a calibration curve.

  • Determination: Use the log k'w of this compound and the calibration curve to determine its experimental logP.

G cluster_0 Lipophilicity Determination Workflow cluster_1 Shake-Flask Method (Direct) cluster_2 RP-HPLC Method (Indirect) start Compound Stock Solution sf1 1. Pre-saturate Octanol & Buffer start->sf1 Gold Standard hplc1 1. Inject onto C18 Column start->hplc1 High Throughput sf2 2. Mix & Equilibrate sf1->sf2 sf3 3. Centrifuge & Separate Phases sf2->sf3 sf4 4. Quantify Concentration in each phase (HPLC) sf3->sf4 sf5 Calculate logD sf4->sf5 hplc2 2. Measure Retention Time (tr) hplc1->hplc2 hplc3 3. Correlate tr with logP Standards hplc2->hplc3 hplc4 Calculate logP hplc3->hplc4

Workflow for experimental lipophilicity determination.

Acidity (pKa): Modulator of Solubility and Receptor Interaction

Theoretical Background The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, the carboxylic acid group is the site of ionization. Its pKa value is critical as it dictates the charge state of the molecule at physiological pH (~7.4). A molecule that is significantly ionized at this pH will typically exhibit higher aqueous solubility but lower membrane permeability compared to its neutral form. The pKa can be determined by several methods, with potentiometric titration being the most common.[12][13]

G cluster_0 Ionization State vs. pH HA R-COOH (Neutral, Lipophilic) pKa_node pH = pKa HA->pKa_node pH < pKa A_minus R-COO⁻ (Anionic, Hydrophilic) pKa_node->A_minus pH > pKa

Relationship between pH, pKa, and ionization state.
Protocol 3: Potentiometric Titration for pKa Determination

Causality & Rationale: This technique involves monitoring the pH of a solution of the compound as a titrant (a strong base, like KOH) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, where half of the acid has been neutralized. It is a highly precise and widely used method.[14]

Step-by-Step Methodology:

  • System Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.0 and 7.0).

  • Sample Preparation: Accurately weigh a pure sample of this compound and dissolve it in a suitable solvent, often a co-solvent system like methanol/water, to ensure solubility. A typical concentration is around 1-10 mM.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stirrer. Use a high-precision burette to add the titrant (e.g., 0.1 M carbonate-free KOH).

  • Titration Execution: Begin stirring and record the initial pH. Add the titrant in small, precise increments, recording the pH after each addition has stabilized.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point (the point where half the volume of titrant required to reach the final equivalence point has been added).

  • Validation: Perform a blank titration with the solvent alone to correct for any solvent effects. The entire experiment should be repeated three times for reproducibility.

Solubility: A Prerequisite for Bioavailability

Theoretical Background A compound must first dissolve to be absorbed. The aqueous solubility of this compound is expected to be low in neutral or acidic media due to its large, lipophilic biphenyl structure. However, in basic media (pH > pKa), its solubility will increase significantly as the carboxylic acid deprotonates to form the more soluble carboxylate salt.[15]

Protocol 4: Thermodynamic (Shake-Flask) Solubility Assessment

Causality & Rationale: This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a given solvent at a specific temperature. It is considered the definitive method for solubility measurement.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different aqueous buffer (e.g., pH 2.0, pH 7.4, pH 9.0). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge the samples to separate the solid from the supernatant.

  • Quantification: Carefully take an aliquot of the clear supernatant, dilute it if necessary, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Validation: Visual inspection should confirm the presence of undissolved solid in each vial at the end of the experiment. The measurements should be performed in triplicate.

Thermal Properties (Melting Point): Indicator of Purity and Stability

Theoretical Background The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). A broad melting range or a depressed melting point is a strong indication of impurities.[16] Therefore, melting point determination is a fundamental test of compound identity and purity.

Protocol 5: Capillary Melting Point Determination

Causality & Rationale: This standard pharmacopeial method involves heating a small, packed sample in a capillary tube at a controlled rate and visually observing the temperatures at which melting begins and ends.[17][18]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Tap the open end of a glass capillary tube into the powder to introduce a small amount of the sample.

  • Packing: Tap the bottom (sealed end) of the capillary on a hard surface to tightly pack the powder into a column of about 2-3 mm in height.[17]

  • Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): First, heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements.[16]

  • Accurate Determination: Allow the apparatus to cool to at least 10°C below the approximate melting point.[17] Begin heating again at a slow, controlled rate (e.g., 1-2°C per minute).

  • Observation & Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid particle melts. The melting range is reported as T1-T2.

  • Validation: Repeat the determination at least twice to obtain consistent values.

Spectroscopic Profile

Spectroscopic analysis provides an essential fingerprint for structural confirmation. Based on the known structure and data from analogous compounds, the following spectral characteristics are expected for this compound.[19]

TechniqueExpected Characteristics
¹H-NMR Aromatic protons (Ar-H) signals in the δ 7.0-8.2 ppm range. A broad singlet for the carboxylic acid proton (COOH) in the δ 10-13 ppm range.
¹³C-NMR Signal for the carboxylic carbon (C=O) around δ 180-185 ppm. Multiple signals for the aromatic carbons in the δ 125-145 ppm range.
IR Spectroscopy A broad O-H stretching band for the carboxylic acid from ~2500-3300 cm⁻¹. A strong C=O stretching band around 1700 cm⁻¹. C-Cl stretching bands in the fingerprint region.
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to its molecular weight, along with characteristic isotopic peaks for the presence of one chlorine atom.

Conclusion

The define its potential as a molecular scaffold in research and development. Its high lipophilicity suggests good membrane permeability, while its carboxylic acid moiety provides a handle for ionization, which can be leveraged to modulate solubility and formulate delivery systems. The robust, validated protocols detailed in this guide provide the necessary tools for researchers to experimentally verify these critical parameters, ensuring data integrity and enabling informed decisions in the complex process of drug discovery and materials development. A thorough understanding of these foundational properties is the bedrock upon which successful scientific advancement is built.

References

A Technical Guide to the Biological Activity of 3'-Chloro-biphenyl-4-carboxylic acid: A Research and Development Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct experimental data on 3'-Chloro-biphenyl-4-carboxylic acid is nascent, its structural architecture—a chlorinated biphenyl scaffold coupled with a carboxylic acid moiety—positions it at the intersection of several classes of biologically active molecules. This guide synthesizes existing research on analogous compounds to build a predictive framework for its potential therapeutic activities and toxicological profile. We hypothesize that this compound holds potential as an anticancer, antifungal, and anti-inflammatory agent. This document provides the theoretical basis for these hypotheses, details the likely metabolic pathways based on established chlorobiphenyl metabolism, and presents robust, step-by-step experimental protocols to systematically investigate and validate these potential biological activities.

Introduction and Physicochemical Profile

This compound is an organic compound featuring a biphenyl backbone, a structure known to be a versatile scaffold in medicinal chemistry.[1][2] The presence of a chlorine atom and a carboxylic acid group are key determinants of its physicochemical properties and, by extension, its potential biological interactions.

PropertyValueSource
CAS Number 5728-43-8[3][4]
Molecular Formula C₁₃H₉ClO₂[3][4]
Molecular Weight 232.66 g/mol [3][4]
IUPAC Name 4-(3-chlorophenyl)benzoic acid[3]

The biphenyl core provides a semi-rigid structure that can facilitate interactions with biological targets, while the carboxylic acid group enhances polarity and can act as a hydrogen bond donor or acceptor, crucial for receptor binding.[1]

Postulated Biological Activities and Mechanisms of Action

Based on extensive studies of structurally related biphenyl carboxylic acids and chlorinated biphenyls, we can postulate several promising areas of biological activity for this compound.

Anticancer Potential

A significant body of research highlights the anticancer properties of the biphenyl carboxylic acid scaffold.[1][5] Derivatives have demonstrated efficacy against various cancer cell lines, suggesting that this compound is a strong candidate for oncological investigation.[1][6]

Hypothesized Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

Many biphenyl derivatives exert their anticancer effects by interfering with the cell cycle and inducing programmed cell death (apoptosis).[7][8] For instance, Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide, a nonplanar analogue of the marine alkaloid fascaplysin, was found to inhibit cyclin-dependent kinase 4 (Cdk4), leading to cell cycle arrest at the G0/G1 phase.[7][9] It also inhibited tubulin polymerization, causing a secondary arrest at the G2/M phase.[7][9] Furthermore, treatment of cancer cells with hydroxylated biphenyl compounds has been shown to induce apoptosis, confirmed by caspase activation and PARP cleavage.[8]

We propose that this compound may act through a similar mechanism, disrupting the cell cycle progression of cancer cells and triggering apoptosis. The chlorine substituent's position and electronic properties could modulate binding affinity to targets like Cdk4 or other cell cycle-related proteins.

anticancer_mechanism cluster_cell Cancer Cell Compound This compound Cdk4 Cdk4/Cyclin D1 Inhibition Compound->Cdk4 Binds & Inhibits Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Binds & Inhibits G1_S_Block G1/S Phase Arrest Cdk4->G1_S_Block G2_M_Block G2/M Phase Arrest Tubulin->G2_M_Block Apoptosis Apoptosis Induction G1_S_Block->Apoptosis G2_M_Block->Apoptosis

Caption: Hypothesized anticancer mechanism of this compound.

Antifungal Activity

Derivatives of biphenyl-4-carboxylic acid have demonstrated notable antifungal properties.[10] Studies have shown activity against pathogenic species such as Candida albicans and Aspergillus niger.[10][11] This suggests that this compound could be a valuable scaffold for developing new antifungal agents, particularly as resistance to existing drugs grows.[10]

Hypothesized Mechanism of Action: Disruption of Fungal Cell Integrity

While the exact mechanism for many biphenyl antifungals is still under investigation, a common mode of action for organic acids is the disruption of the fungal cell membrane and inhibition of essential enzymes. The lipophilic biphenyl core could facilitate passage through the fungal cell wall, while the acidic carboxyl group, once inside, could lower intracellular pH and interfere with metabolic processes.

Receptor Modulation and Anti-inflammatory Effects

The biphenyl scaffold is present in numerous molecules designed to modulate specific biological receptors. Examples include antagonists for the platelet-activating factor (PAF) receptor and negative allosteric modulators for the NMDA receptor.[12][13][14] Additionally, certain biphenyl carboxamide derivatives have shown potent anti-inflammatory and analgesic activity in animal models.[15]

Hypothesized Mechanism of Action: Inhibition of Inflammatory Pathways

Given the evidence from analogs, this compound could potentially inhibit key inflammatory mediators. This could involve blocking the binding of pro-inflammatory ligands to their receptors or inhibiting enzymes like cyclooxygenases (COX), which are involved in prostaglandin synthesis.

Metabolism and Toxicological Considerations

The biological activity of a compound is intrinsically linked to its metabolic fate. For this compound, its metabolism and potential toxicity can be inferred from extensive studies on monochlorinated biphenyls (MCBs).[16][17]

Metabolic Pathway

The primary site for the metabolism of chlorinated biphenyls is the liver, mediated by the cytochrome P-450 (CYP) enzyme system.[17][18]

  • Phase I Metabolism (Oxidation): The initial and principal metabolic step is hydroxylation.[16] For monochlorobiphenyls, this oxidation preferentially occurs at the para (4') position of the unsubstituted phenyl ring.[16] This reaction often proceeds through a highly reactive arene oxide intermediate.[17][19] The resulting hydroxylated metabolites can be further oxidized to form dihydroxy- or quinone species.[20]

  • Phase II Metabolism (Conjugation): The hydroxylated metabolites are subsequently conjugated with glucuronic acid or sulfates to increase their water solubility and facilitate excretion, primarily in bile and urine.[17]

  • Dechlorination: Recent studies on 3-chlorobiphenyl (PCB 2) have shown that dechlorination can also occur, leading to novel classes of metabolites.[20][21]

metabolism_pathway Parent This compound CYP450 Cytochrome P-450 (Phase I) Parent->CYP450 AreneOxide Arene Oxide Intermediate (Reactive) CYP450->AreneOxide Hydroxylated Hydroxylated Metabolite AreneOxide->Hydroxylated Conjugation Glucuronidation / Sulfation (Phase II) Hydroxylated->Conjugation Excretion Excretion (Urine, Bile) Conjugation->Excretion experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Lines) CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Apoptosis Apoptosis Assay (Annexin V Staining) Cytotoxicity->Apoptosis Antifungal Antifungal Assay (e.g., MIC Determination) Efficacy Efficacy Model (e.g., Xenograft, Paw Edema) Antifungal->Efficacy Receptor Receptor Binding Assay (If Target is Hypothesized) Enzyme Enzyme Inhibition Assay (e.g., Cdk4, COX) Receptor->Enzyme Toxicity Acute Toxicity Study (e.g., LD50 in Mice) CellCycle->Toxicity Apoptosis->Toxicity Toxicity->Efficacy

References

An In-depth Technical Guide to 3'-Chloro-biphenyl-4-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3'-Chloro-biphenyl-4-carboxylic acid, its derivatives, and analogs. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological activities, and therapeutic potential of this versatile chemical scaffold.

Introduction: The Biphenyl Carboxylic Acid Scaffold in Medicinal Chemistry

The biphenyl motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The derivatization of the biphenyl core, particularly with a carboxylic acid group, enhances the molecule's polarity and hydrophilicity, which can significantly impact its bioavailability.[3] The addition of a chlorine atom, as in this compound, introduces a key halogen substituent that can influence the compound's pharmacokinetic properties and binding interactions with biological targets.[4] This guide will explore the synthesis, characterization, and application of these compounds, with a focus on their potential in oncology and the treatment of metabolic diseases.

Core Synthesis Strategies: Building the Biphenyl Scaffold

The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prevalent method due to its mild reaction conditions and the use of environmentally safer organoboron reagents.[5][6]

Suzuki-Miyaura Cross-Coupling: A Foundational Approach

The Suzuki-Miyaura reaction provides a robust and versatile method for the synthesis of this compound and its analogs.[6][7] This reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.[6]

General Reaction Scheme:

Suzuki_Miyaura_Coupling ArylHalide Aryl Halide (e.g., 4-Bromobenzoic acid) plus1 + ArylBoronicAcid Aryl Boronic Acid (e.g., 3-Chlorophenylboronic acid) arrow1 Pd Catalyst, Base ArylBoronicAcid->arrow1 Biphenyl Biphenyl Derivative (this compound) arrow1->Biphenyl

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4-bromobenzoic acid (1 equivalent) in a suitable solvent system such as 1,4-dioxane and water (4:1 ratio), add 3-chlorophenylboronic acid (1.1 equivalents) and a base such as potassium carbonate (2 equivalents).[3]

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).[3]

  • Reaction Conditions: Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Purification: Filter the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the pure this compound.[3]

Synthesis of Derivatives and Analogs

The versatility of the biphenyl-4-carboxylic acid scaffold allows for the synthesis of a diverse library of derivatives, including amides, esters, and more complex heterocyclic structures.[8][9]

Amide Synthesis:

Amides are commonly synthesized by activating the carboxylic acid group, followed by reaction with an amine.[10]

  • Activation: Convert the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, or use a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Coupling: React the activated carboxylic acid with the desired amine in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine.

  • Purification: Purify the resulting amide by chromatography or recrystallization.

A specific example involves the synthesis of azetidinone amides from a biphenyl-4-carboxylic acid hydrazide precursor, which is first reacted with an aromatic aldehyde to form a hydrazone, followed by cyclization with chloroacetyl chloride.[8][11]

Ester Synthesis:

Ester derivatives can be prepared through Fischer esterification or by reaction with alkyl halides.[9]

  • Fischer Esterification: Refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).[9]

  • Alkylation: Reacting the carboxylate salt of the biphenyl carboxylic acid with an alkyl halide.

Therapeutic Applications and Biological Activity

Derivatives of this compound have shown promise in several therapeutic areas, primarily in oncology and the treatment of metabolic disorders.

Anticancer Activity: Targeting Cell Cycle and Microtubule Dynamics

Certain biphenyl-4-carboxylic acid analogs have demonstrated potent anticancer activity by targeting key components of the cell cycle and microtubule dynamics.[12]

Inhibition of Cdk4 and Tubulin Polymerization:

A notable example is the nonplanar analog of fascaplysin, biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), which has been identified as a specific inhibitor of Cyclin-dependent kinase 4 (Cdk4).[12] Inhibition of Cdk4 leads to cell cycle arrest at the G0/G1 phase.[12] Surprisingly, this compound also induces cell cycle arrest at the G2/M phase, a Cdk-independent effect attributed to its ability to inhibit tubulin polymerization.[12]

CDK4/Cyclin D1 Signaling Pathway:

CDK4_Pathway GrowthFactors Growth Factors CyclinD1 Cyclin D1 GrowthFactors->CyclinD1 Upregulates CDK4_CyclinD1 CDK4/Cyclin D1 Complex CyclinD1->CDK4_CyclinD1 CDK4 CDK4 CDK4->CDK4_CyclinD1 Rb Rb CDK4_CyclinD1->Rb Phosphorylates (inactivates) p16 p16 (Inhibitor) p16->CDK4_CyclinD1 Inhibits E2F E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates transcription Rb_E2F Rb-E2F (Inactive) Rb_E2F->Rb Rb_E2F->E2F Releases CellCycleProgression G1 to S Phase Progression S_Phase_Genes->CellCycleProgression BiphenylAnalog 3'-Chloro-biphenyl-4-carboxylic acid analog (e.g., CA224) BiphenylAnalog->CDK4_CyclinD1 Inhibits

Caption: Simplified CDK4/Cyclin D1 signaling pathway and the inhibitory action of biphenyl carboxylic acid analogs.

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.[5]

  • Reagents: Purified tubulin (e.g., porcine brain), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), fluorescent reporter (e.g., DAPI), test compound, and controls (e.g., nocodazole as inhibitor, paclitaxel as enhancer).[11]

  • Procedure:

    • Prepare a tubulin reaction mix on ice containing tubulin, GTP, glycerol, and the fluorescent reporter.[5]

    • Add the test compound or controls to a pre-warmed 96-well plate.

    • Initiate polymerization by adding the ice-cold tubulin reaction mix to the wells.[5]

    • Immediately measure the fluorescence intensity over time at 37°C using a microplate reader.[5]

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase indicates inhibition of tubulin polymerization.[5]

Uricosuric Activity: Inhibition of URAT1

Hyperuricemia, a precursor to gout, is often caused by the increased reabsorption of uric acid in the kidneys, a process mediated by the urate transporter 1 (URAT1).[12] Biphenyl carboxylic acid derivatives have been identified as potent inhibitors of URAT1.[13]

Experimental Protocol: Cell-Based URAT1 Inhibition Assay

This assay measures the uptake of a substrate into cells overexpressing human URAT1.[12]

  • Cell Culture: Use a cell line stably expressing human URAT1 (e.g., HEK293T cells).

  • Substrate: A fluorescent substrate like 6-carboxyfluorescein (6-CFL) can be used as a non-radioactive alternative to labeled uric acid.[3]

  • Procedure:

    • Plate the URAT1-expressing cells in a 96-well plate.

    • Wash the cells and pre-incubate with the test compound or a known inhibitor (e.g., benzbromarone).

    • Add the fluorescent substrate and incubate to allow for uptake.

    • Terminate the uptake by washing with cold buffer.

    • Measure the intracellular fluorescence using a fluorescence plate reader.[12]

  • Data Analysis: A decrease in intracellular fluorescence in the presence of the test compound indicates inhibition of URAT1-mediated transport.[12] Calculate the IC50 value from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of biphenyl carboxylic acids is highly dependent on the substitution pattern on the biphenyl rings.[14] For halogenated biphenyls, the position and number of halogen atoms can significantly affect their interaction with biological targets and their metabolic stability.[4][15] The planarity of the biphenyl rings, influenced by ortho-substituents, is a critical factor for binding to some receptors.[4]

Physicochemical and Pharmacokinetic Considerations

The physicochemical properties of this compound and its analogs are crucial for their drug-like characteristics.

Physicochemical Properties of this compound:

PropertyValueReference
CAS Number5728-43-8[16]
Molecular FormulaC₁₃H₉ClO₂[16]
Molecular Weight232.66 g/mol [16]

The pharmacokinetics of chlorinated biphenyls can be complex, with metabolism being a key determinant of their clearance.[17] The position of the chlorine atom influences the rate of metabolism, with congeners lacking adjacent unsubstituted carbon atoms often being metabolized more slowly.[17] The introduction of a carboxylic acid group generally increases the polarity and facilitates excretion.

Conclusion

This compound and its analogs represent a promising class of compounds with a wide range of potential therapeutic applications. Their synthesis is well-established, primarily through the robust Suzuki-Miyaura coupling reaction, allowing for the generation of diverse chemical libraries. The demonstrated biological activities, including anticancer effects through Cdk4 and tubulin inhibition, and uricosuric effects via URAT1 inhibition, highlight the therapeutic potential of this scaffold. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are warranted to advance them towards clinical development.

References

Introduction: The Persistent Legacy of Polychlorinated Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicological Profile of Chlorinated Biphenyl Compounds

Polychlorinated biphenyls (PCBs) are a class of synthetic organochlorine compounds that were manufactured for a wide range of industrial applications, from dielectric and coolant fluids in electrical equipment to plasticizers and flame retardants.[1] Their chemical structure consists of a biphenyl backbone where hydrogen atoms can be replaced by up to ten chlorine atoms, resulting in 209 distinct chemical compounds known as congeners.[2] These compounds were typically produced and used as complex mixtures under trade names like Aroclor.[3][4]

Despite their production being banned in the United States in 1979 due to mounting evidence of their environmental persistence and toxicity, PCBs remain a significant global health concern.[2][5] Their resistance to degradation allows them to bioaccumulate in the food chain, leading to sustained exposure in both wildlife and human populations.[2][3][6] The primary routes of human exposure include the consumption of contaminated foods like fish, meat, and dairy products, as well as inhalation of contaminated air.[2][7]

The toxicity of PCBs is not uniform across all congeners; it is critically dependent on the number and position of chlorine atoms.[1][2] This structural variability dictates the molecule's physical and chemical properties and, most importantly, its biological activity. This guide provides a detailed examination of the toxicological profile of PCBs, delving into their metabolic fate, mechanisms of action, systemic effects, and the methodologies used to assess their toxicity.

Part 1: Toxicokinetics - The Journey of PCBs in the Body

The persistence of PCBs in biological systems is a direct consequence of their toxicokinetic properties. Understanding their absorption, distribution, metabolism, and excretion (ADME) is fundamental to comprehending their long-term toxic potential.

Absorption and Distribution

PCBs are readily absorbed into the body through ingestion, inhalation, and dermal contact.[3][5] Following absorption, these highly lipophilic ("fat-loving") compounds preferentially distribute to and accumulate in lipid-rich tissues, such as adipose tissue, skin, and the liver.[3] This sequestration in fat is a primary reason for their long biological half-life, which can range from months for lower-chlorinated congeners to many years for the more highly chlorinated ones.[2][3] Consequently, PCBs can bioaccumulate, reaching higher concentrations in organisms at the top of the food chain.[5]

Metabolism: A Double-Edged Sword

The liver is the principal site for PCB metabolism, which is catalyzed by the cytochrome P-450 monooxygenase system.[3] The metabolic process generally aims to make the compounds more water-soluble (polar) to facilitate their excretion. This typically involves hydroxylation, where a hydroxyl (-OH) group is added to the biphenyl ring, followed by conjugation with molecules like glucuronic acid or sulfates.[3][8]

However, PCB metabolism is a complex and often incomplete process that can lead to the formation of metabolites that are as toxic, or even more so, than the parent compound.[9][10] Hydroxylated PCBs (OH-PCBs) and methylsulfonyl (MeSO₂-PCB) metabolites, for example, can persist in the body and exert their own distinct toxic effects.[9][11] The rate and pathway of metabolism are highly dependent on the congener's specific chlorine substitution pattern. Congeners with fewer chlorine atoms and adjacent non-chlorinated carbon atoms are more readily metabolized.[3][12]

Below is a generalized schematic of the metabolic pathways for PCBs.

Caption: Generalized metabolic pathway of Polychlorinated Biphenyls (PCBs).

Excretion

The primary routes of excretion for PCB metabolites are through the feces (via bile) and urine.[3] Because of their slow metabolism and high lipid solubility, the overall elimination of PCBs from the body is a very slow process, contributing significantly to their bioaccumulation and chronic toxicity.[3]

Part 2: Core Mechanisms of Toxicity

The diverse toxic effects of PCBs can be broadly categorized based on their interaction with a key cellular receptor, the Aryl Hydrocarbon Receptor (AHR).

AHR-Mediated (Dioxin-Like) Toxicity

A subset of PCB congeners can adopt a flat, coplanar structure similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1] These "dioxin-like" PCBs, which have few or no chlorine atoms in the ortho positions (the carbons adjacent to the bond connecting the two phenyl rings), are potent agonists of the Aryl Hydrocarbon Receptor (AHR).[1][13]

The AHR is a ligand-activated transcription factor that resides in the cytoplasm.[14][15] Upon binding a dioxin-like PCB, the AHR-ligand complex translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs).[14][16] This binding event initiates the transcription of a battery of genes, most notably cytochrome P-450 enzymes like CYP1A1.[14][17] The sustained and inappropriate activation of this pathway is a central mechanism for many of the toxic effects associated with this class of PCBs, including carcinogenicity, immunotoxicity, and developmental defects.[16][18]

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCB Dioxin-like PCB AHR_Complex AHR Receptor Complex (AHR, HSP90, etc.) PCB->AHR_Complex Binding Activated_Complex Activated AHR-PCB Complex AHR_Complex->Activated_Complex Conformational Change ARNT ARNT Activated_Complex->ARNT Dimerization Activated_Complex->ARNT Nuclear Translocation AHR_ARNT AHR/ARNT Heterodimer DRE Dioxin Response Element (DRE) AHR_ARNT->DRE Binds to DNA Gene_Transcription Target Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Proteins Proteins (e.g., P450 enzymes) mRNA->Proteins Translation mRNA->Proteins Export to Cytoplasm Toxicity Toxic Effects (Metabolic disruption, Oxidative stress, Carcinogenesis) Proteins->Toxicity

Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by dioxin-like PCBs.

Non-AHR-Mediated Toxicity

Many PCB congeners, particularly those with multiple ortho-substituted chlorines (non-coplanar PCBs), have low affinity for the AHR but elicit toxicity through other mechanisms.[2][19] These effects are often neurotoxic and endocrine-disrupting.

  • Neurotoxicity: Non-dioxin-like PCBs are well-documented developmental neurotoxicants.[20] Their mechanisms include interference with intracellular signaling pathways, particularly those involving calcium homeostasis, and disruption of neurotransmitter systems, most notably the dopamine system.[13][20] These alterations can lead to cognitive and motor deficits, with developmental exposures being of particular concern.[21][22]

  • Endocrine Disruption: PCBs can interfere with the endocrine system in multiple ways.[23][24] Some congeners and their hydroxylated metabolites can bind to thyroid hormone transport proteins, displacing endogenous thyroid hormones and disrupting thyroid signaling, which is critical for brain development.[11] PCBs also exhibit estrogenic or anti-estrogenic activities, interfering with reproductive function.[25][26]

Genotoxicity and Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified PCBs as carcinogenic to humans (Group 1).[11] Epidemiological studies of workers exposed to PCBs have shown increased risks of rare liver cancers and malignant melanoma.[27] While PCBs are not typically potent direct mutagens, their carcinogenicity is thought to arise from a combination of mechanisms, including:

  • Tumor Promotion: Both dioxin-like and non-dioxin-like PCBs can act as tumor promoters, enhancing the effects of other carcinogens.[22][28]

  • Oxidative Stress: The induction of CYP450 enzymes can lead to the production of reactive oxygen species (ROS), which can cause oxidative damage to DNA, proteins, and lipids, contributing to carcinogenesis.[29][30]

  • Immunosuppression: PCBs can suppress the immune system, potentially impairing the body's ability to eliminate cancerous cells.[27]

Part 3: Systemic Toxicology and Health Effects

PCB exposure is linked to a wide array of adverse health outcomes affecting multiple organ systems. The table below summarizes the principal toxicological endpoints.

Target SystemKey Health EffectsAssociated PCB TypeCitation(s)
Integumentary (Skin) Chloracne, rashes, skin pigmentationHigh-level acute exposure[2][11]
Hepatic (Liver) Liver damage, elevated liver enzymes, liver cancerDioxin-like & Non-dioxin-like[11][27][30]
Carcinogenicity Malignant melanoma, liver cancer, non-Hodgkin lymphomaDioxin-like[2][27][30]
Nervous System Developmental delays, reduced IQ, memory and learning deficits, motor problemsNon-dioxin-like[20][21][22]
Endocrine System Thyroid hormone disruption, reproductive dysfunction, increased risk of diabetesBoth types & metabolites[11][23][26][31]
Immune System Suppression of immune response, increased susceptibility to infectionsDioxin-like[22][27]
Reproductive System Irregular menstrual cycles, reduced birth weight, decreased sperm motilityBoth types[2][22][23]

Part 4: Toxicological Assessment & Experimental Protocols

Evaluating the risk of complex PCB mixtures requires specialized approaches and validated experimental protocols. The concept of Toxic Equivalency Factors (TEFs) has been developed for dioxin-like compounds. This approach expresses the toxicity of individual congeners relative to the most toxic dioxin, TCDD, which is assigned a TEF of 1.0.[2] The total toxic equivalency (TEQ) of a mixture is calculated by summing the concentrations of each congener multiplied by its TEF.

Protocol: In Vitro AHR Activation Reporter Gene Assay

This protocol describes a common, self-validating cell-based assay to determine the dioxin-like activity of a PCB sample by measuring the activation of the AHR signaling pathway. The causality is clear: if a compound activates AHR, it will drive the expression of a reporter gene linked to a Dioxin Response Element.

Objective: To quantify the AHR-agonist activity of a test compound (e.g., an individual PCB congener or an environmental extract).

Materials:

  • H4IIE-luc cells (rat hepatoma cells stably transfected with a luciferase reporter gene under the control of DREs).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Test compound(s) dissolved in a suitable solvent (e.g., DMSO).

  • TCDD standard for positive control and standard curve generation.

  • 96-well cell culture plates.

  • Luciferase assay reagent kit.

  • Luminometer for signal detection.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture H4IIE-luc cells according to standard cell culture protocols.

    • Harvest cells and adjust the cell density to approximately 1.5 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Dosing and Exposure:

    • Prepare a serial dilution of the TCDD standard (e.g., from 1 pM to 1 nM) and the test compound(s) in culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.

    • Include solvent-only wells as a negative control.

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the appropriate concentration of standard, test compound, or solvent control.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Cell Lysis and Luciferase Assay:

    • After the exposure period, remove the dosing medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add 20-50 µL of cell lysis buffer to each well and incubate for 15-30 minutes on a shaker to ensure complete lysis.

    • Add 100 µL of the luciferase assay reagent (containing the substrate, luciferin) to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the luminescence of each well using a luminometer. The light output is directly proportional to the amount of luciferase expressed.

    • Construct a dose-response curve for the TCDD standard.

    • Plot the response of the test compound(s) against their concentrations.

    • The activity of the test compound can be expressed as a Relative Potency (REP) compared to TCDD, which is a key component in calculating the TEQ of the sample.

Protocol_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assay Phase 3: Measurement cluster_analysis Phase 4: Data Analysis Start Seed H4IIE-luc cells in 96-well plate Incubate1 Incubate 24h (Cell Attachment) Start->Incubate1 PrepareDoses Prepare Serial Dilutions (TCDD Standard & Test PCBs) Incubate1->PrepareDoses DoseCells Replace medium with dosing solutions PrepareDoses->DoseCells Incubate2 Incubate 24h (Gene Induction) DoseCells->Incubate2 Wash Wash cells with PBS Incubate2->Wash Lyse Add Lysis Buffer Wash->Lyse AddReagent Add Luciferase Reagent Lyse->AddReagent Read Measure Luminescence (Luminometer) AddReagent->Read Analyze Generate Dose-Response Curves Read->Analyze Calculate Calculate Relative Potency (REP) and Toxic Equivalency (TEQ) Analyze->Calculate End Report Results Calculate->End

Caption: Experimental workflow for an AHR-activation reporter gene assay.

Conclusion

The toxicological profile of chlorinated biphenyls is complex, multifaceted, and congener-specific. Their persistence and ability to bioaccumulate ensure that they will remain a public health concern for the foreseeable future. A thorough understanding of their toxicokinetics and dual mechanisms of toxicity—both AHR-mediated and non-AHR-mediated—is essential for researchers, clinicians, and regulatory bodies. Dioxin-like congeners pose a significant carcinogenic risk through the potent and sustained activation of the AHR pathway, while non-dioxin-like congeners present a distinct threat as neurotoxicants and endocrine disruptors. Future research must continue to unravel the complex interactions within PCB mixtures, the role of their metabolites, and the long-term health consequences of developmental exposure.

References

Solubility Profile of 3'-Chloro-biphenyl-4-carboxylic acid: A Framework for Theoretical Prediction and Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3'-Chloro-biphenyl-4-carboxylic acid in organic solvents. In the absence of extensive published quantitative data for this specific molecule, we will establish a robust methodology based on first principles, theoretical modeling, and validated experimental protocols. This document is designed to empower researchers to make informed decisions for solvent selection in applications ranging from synthetic chemistry and purification to formulation and drug delivery.

Introduction: The Importance of a Well-Defined Solubility Profile

This compound is an aromatic carboxylic acid featuring a biphenyl core. This structure, comprising a hydrophobic biphenyl backbone, a polar carboxylic acid functional group, and a moderately electron-withdrawing chloro substituent, results in complex solute-solvent interactions. Understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates the success of numerous processes in research and pharmaceutical development. Poor solubility can hinder reaction kinetics, complicate purification and crystallization, and create significant bioavailability challenges for active pharmaceutical ingredients (APIs).

This guide will deconstruct the factors governing the solubility of this molecule and provide both theoretical and practical workflows for its characterization.

Foundational Principles of Solubility

The dissolution of a solid solute in a liquid solvent is governed by a balance of intermolecular forces. The process requires overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to create a cavity for the solute molecule. Favorable solute-solvent interactions must then compensate for this energy investment.

Structural Analysis of this compound

The molecule's structure offers immediate clues to its solubility behavior:

  • Biphenyl Core: This large, non-polar aromatic system contributes to solubility in non-polar organic solvents through van der Waals and π-π stacking interactions.

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents. Its acidic nature also means it can be deprotonated in basic solutions to form a highly polar carboxylate salt, dramatically increasing aqueous solubility.

  • Chloro Group (-Cl): The chlorine atom introduces a dipole moment, increasing the molecule's overall polarity compared to its parent compound, 4-biphenylcarboxylic acid.

Based on this structure, we can hypothesize that this compound will exhibit poor solubility in water and non-polar aliphatic solvents like hexane, but will be more soluble in polar organic solvents, particularly those capable of hydrogen bonding.

Physicochemical Properties

A summary of the known physicochemical properties is essential for any solubility study.

PropertyValueSource
IUPAC Name 4-(3-chlorophenyl)benzoic acidPubChem[1]
CAS Number 5728-43-8Santa Cruz Biotechnology
Molecular Formula C₁₃H₉ClO₂PubChem
Molecular Weight 232.66 g/mol PubChem[1]
Predicted XLogP3 4.1PubChem[1]

The high predicted XLogP3 value suggests a lipophilic nature, consistent with poor water solubility.

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide a powerful predictive framework for screening and selecting solvents, saving significant time and resources.

Hansen Solubility Parameters (HSP)

The principle "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding.

Each solvent and solute can be described by a point in this three-dimensional "Hansen space."[2] The likelihood of solubility is high when the Hansen parameters of the solvent and solute are similar. The distance (Ra) between a solvent (1) and a solute (2) in Hansen space is calculated as:

Ra = sqrt(4*(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²)

A smaller Ra value indicates a higher affinity between the solute and solvent. A "solubility sphere" can be determined for a solute, defined by a radius (R₀), within which solvents are likely to be effective.[2]

COSMO-RS: A Quantum Chemical Approach

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method that predicts thermodynamic properties, including solubility, from the fundamental quantum chemical properties of the molecules involved.[3][4] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface charge densities.[4] This approach is highly predictive as it does not rely on empirical group-contribution parameters and inherently accounts for complex electronic effects within the molecule.[4] While computationally intensive, COSMO-RS is an invaluable tool for in silico solvent screening in the early stages of development.[5][6]

Experimental Determination of Solubility: Protocols and Workflows

A systematic experimental approach is crucial for building an accurate solubility profile. We present a tiered strategy, from rapid qualitative assessment to precise quantitative measurement.

Workflow for Solubility Characterization

The following diagram outlines a logical workflow for characterizing the solubility of this compound.

G cluster_0 Phase 1: Qualitative Assessment cluster_1 Phase 2: Semi-Quantitative Screening cluster_2 Phase 3: Quantitative Measurement A Start with Compound B Solubility in Water, 5% HCl, 5% NaOH, 5% NaHCO3 A->B Test in aqueous media C Determine Acidic/Basic/Neutral Nature B->C Interpret results D Select Diverse Organic Solvents (Polar, Non-polar, Protic, Aprotic) C->D Inform solvent choice E Add fixed amount of solute (e.g., 5 mg) to fixed volume of solvent (e.g., 1 mL) D->E Perform tests F Observe: Soluble, Partially Soluble, Insoluble E->F G Rank Solvents Qualitatively F->G H Select Key Solvents from Phase 2 G->H Prioritize for quantification I Isothermal Shake-Flask Method H->I Measure precisely J Determine Solubility (mg/mL or M) I->J K Analyze Data J->K

Caption: Experimental workflow for solubility determination.

Protocol 1: Qualitative Solubility Classification

This initial step confirms the compound's acidic nature and aligns with classical organic analysis.[7][8]

Objective: To determine the compound's solubility in acidic, basic, and neutral aqueous solutions.

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • Deionized water

  • 5% (w/v) aqueous NaOH

  • 5% (w/v) aqueous NaHCO₃

  • 5% (v/v) aqueous HCl

Procedure:

  • Place ~20 mg of the compound into four separate, labeled test tubes.

  • Add 1 mL of deionized water to the first tube.

  • Add 1 mL of 5% HCl to the second tube.

  • Add 1 mL of 5% NaHCO₃ to the third tube.

  • Add 1 mL of 5% NaOH to the fourth tube.

  • Vigorously shake or vortex each tube for 30-60 seconds.

  • Observe and record whether the solid dissolves completely, partially, or not at all.

Expected Outcome & Causality:

  • Water & 5% HCl: The compound is expected to be insoluble. The non-polar biphenyl core dominates, and the carboxylic acid is not sufficiently polar to render the entire molecule water-soluble.

  • 5% NaOH & 5% NaHCO₃: The compound is expected to be soluble. As a carboxylic acid, it will be deprotonated by both the strong base (NaOH) and the weak base (NaHCO₃) to form the sodium 4-(3-chlorophenyl)benzoate salt. This ionic salt is significantly more polar than the neutral acid, leading to its dissolution in the aqueous medium. Solubility in NaHCO₃ is a strong indicator of a carboxylic acid functional group.[7]

Protocol 2: Quantitative Solubility by Isothermal Shake-Flask Method

This is the benchmark method for generating high-quality, equilibrium solubility data.

Objective: To accurately measure the saturation solubility of the compound in selected organic solvents at a constant temperature.

Materials:

  • Analytical balance

  • Scintillation vials with Teflon-lined caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis.

Procedure:

  • Preparation: Add an excess amount of this compound to a vial (e.g., 50 mg to 2 mL of solvent). The key is to ensure solid remains after equilibrium is reached, confirming saturation.

  • Equilibration: Tightly cap the vials and place them in the shaker set to a constant temperature (e.g., 25 °C). Allow the slurries to shake for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typical; the stability of the concentration over time should be verified by sampling at different time points (e.g., 24, 48, and 72 hours).

  • Sample Collection: Once equilibrium is reached, stop the shaking and allow the vials to sit undisturbed in the temperature bath for at least 2 hours for the excess solid to settle.

  • Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial for analysis. This step is critical to remove all undissolved solids.

  • Analysis: Determine the concentration of the solute in the filtrate using a pre-calibrated analytical method (e.g., HPLC).

  • Calculation: Calculate the solubility in mg/mL or moles/L based on the measured concentration and any dilutions performed.

Self-Validating System: The protocol's trustworthiness comes from ensuring equilibrium. By measuring concentration at successive time points, a plateau in concentration validates that a true equilibrium state has been achieved. The presence of excess solid throughout the experiment is a visual confirmation of saturation.

Practical Application: Building a Hansen Solubility Parameter Profile

Determining the experimental HSP for this compound allows for the intelligent screening of a vast array of solvents and the design of custom solvent blends.[9]

Protocol 3: Experimental HSP Determination

Objective: To estimate the HSP (δd, δp, δh) of the solute.

Procedure:

  • Solvent Selection: Choose a set of 20-30 diverse, well-characterized solvents for which the HSP values are known.[10] A good set will span a wide range of the Hansen space.

  • Qualitative Solubility Test: For each solvent, determine if the solute is "soluble" or "insoluble." A simple binary classification is sufficient. For example, add 10 mg of solute to 1 mL of solvent. If it dissolves completely after shaking, it is a "good" solvent (score = 1). If not, it is a "bad" solvent (score = 0).

  • Data Analysis: Input the solvent HSP data and the corresponding solubility scores (0 or 1) into a specialized software program (e.g., HSPiP). The software employs an algorithm to calculate the center point (δd, δp, δh) and radius (R₀) of a sphere in Hansen space that best separates the good solvents from the bad solvents.[10]

Table of Hansen Parameters for Common Solvents

The following table provides the HSP values for a selection of organic solvents, which can be used as a starting point for the experimental determination described above.

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
n-Heptane15.30.00.0
Toluene18.01.42.0
Dichloromethane17.07.37.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
2-Propanol15.86.116.4
Ethanol15.88.819.4
Methanol14.712.322.3
Water15.516.042.3

Data sourced from common HSP databases and literature.[9]

Conclusion: From Data to Application

This guide has provided a comprehensive roadmap for characterizing the solubility of this compound. By combining a fundamental understanding of its molecular structure with robust theoretical and experimental methodologies, researchers can generate the critical data needed for effective process development. An experimentally determined solubility profile and Hansen sphere will enable the precise selection of solvents for crystallization, the optimization of mobile phases in chromatography, and the rational design of formulations for enhanced delivery and performance. This systematic approach transforms solubility from a potential obstacle into a well-controlled and predictable parameter.

References

Introduction: The Significance of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of Substituted Biphenyl Carboxylic Acids

Substituted biphenyl carboxylic acids represent a pivotal class of organic molecules, commanding significant interest across drug development, materials science, and supramolecular chemistry.[1][2] Their structural motif, characterized by two phenyl rings linked by a single carbon-carbon bond and bearing at least one carboxylic acid group, provides a unique combination of rigidity from the biphenyl core and versatile functionality from the carboxylic acid moiety. This duality allows for the formation of predictable intermolecular interactions, making them ideal candidates for crystal engineering—the rational design of crystalline solids with desired physical and chemical properties.[3]

In the pharmaceutical industry, the biphenyl scaffold is a well-established pharmacophore found in numerous therapeutic agents.[1][2] The precise three-dimensional arrangement of molecules in the solid state, or crystal structure, profoundly impacts critical drug properties such as solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal packing and intermolecular interactions of substituted biphenyl carboxylic acids is therefore paramount for the rational design of active pharmaceutical ingredients (APIs) with optimized performance.

This guide provides a technical overview of the principles governing the crystal structure of substituted biphenyl carboxylic acids, focusing on the interplay between molecular structure, intermolecular forces, and the resulting solid-state architecture.

Pillar 1: The Art and Science of Crystal Engineering with Biphenyl Carboxylic Acids

Crystal engineering is predicated on the understanding and utilization of intermolecular interactions to control the assembly of molecules into crystalline solids. For substituted biphenyl carboxylic acids, the primary interactions governing their crystal packing are hydrogen bonds, though other forces such as π-π stacking and van der Waals interactions also play crucial roles.

The carboxylic acid group is a powerful and reliable hydrogen-bonding unit. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This dual nature most commonly leads to the formation of the highly stable and predictable centrosymmetric carboxylic acid dimer, a supramolecular homosynthon.[4] This dimer is a recurring and robust motif in the crystal structures of a vast number of carboxylic acids, including the biphenyl derivatives.[5][6]

Beyond this primary interaction, the substituents on the biphenyl rings introduce additional opportunities for intermolecular interactions and steric influences that can modulate the overall crystal structure. Electron-donating or -withdrawing groups, halogen atoms, and bulky alkyl or aryl groups can all influence the electronic and steric properties of the molecule, thereby affecting how they pack in the solid state.

Pillar 2: Supramolecular Synthons - The Building Blocks of Crystal Structure

The concept of supramolecular synthons is central to crystal engineering.[7][8] These are robust and recurring intermolecular recognition motifs that can be considered the "building blocks" of a crystal structure. For substituted biphenyl carboxylic acids, the most significant synthons are:

  • Carboxylic Acid Dimer: As mentioned, this is the most prevalent supramolecular homosynthon. It is characterized by a pair of O-H···O hydrogen bonds, forming an eight-membered ring with an R22(8) graph-set notation.[6][9] This interaction is highly directional and energetically favorable, often dominating the initial stages of molecular assembly. The O···O distances in these hydrogen-bonded dimers are typically in the range of 2.6 to 2.7 Å.[5]

  • Carboxylic Acid-Pyridine Heterosynthon: In cocrystals where a pyridine-containing molecule is present, a robust supramolecular heterosynthon can form between the carboxylic acid and the pyridine nitrogen.[4][7] This involves an O-H···N hydrogen bond and is a common strategy for modifying the physicochemical properties of APIs.

  • Other Hydrogen Bonds: Substituents such as hydroxyl or amino groups can introduce additional hydrogen bonding capabilities, leading to the formation of chains, sheets, or more complex three-dimensional networks.[6] For instance, in 4′-hydroxybiphenyl-4-carboxylic acid, intermolecular hydrogen bonding between neighboring carboxyl groups leads to the formation of dimers, while a second hydrogen-bonding interaction between the hydroxy groups generates a chain, extending the structure into a lamellar layer.[6]

The interplay of these synthons, dictated by the substitution pattern on the biphenyl core, determines the final crystal architecture.

cluster_0 Carboxylic Acid Homosynthon cluster_1 Carboxylic Acid-Pyridine Heterosynthon Molecule_A R-COOH Molecule_B HOOC-R Molecule_A->Molecule_B O-H···O Dimer R22(8) Motif Carboxylic_Acid R-COOH Pyridine N-Py Carboxylic_Acid->Pyridine O-H···N

Caption: Common supramolecular synthons in biphenyl carboxylic acids.

Pillar 3: The Influence of Substituents on Molecular Conformation and Crystal Packing

The substituents on the biphenyl rings have a profound impact on both the conformation of the individual molecule and the way these molecules arrange themselves in a crystal lattice.

Dihedral Angle

A key conformational feature of biphenyl derivatives is the dihedral angle (or twist angle) between the two phenyl rings. In the solid state, biphenyl itself is planar, but in the gas phase, it adopts a twisted conformation with a dihedral angle of approximately 44°.[10] This twist arises from a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric repulsion between the ortho-hydrogens on the two rings (favoring a twisted conformation).

Substituents, particularly at the ortho positions, can dramatically alter this dihedral angle. Bulky ortho-substituents will increase steric hindrance, forcing a larger dihedral angle.[11] The electronic nature of the substituents also plays a role. The dihedral angle is a critical parameter as it influences the overall shape of the molecule and its ability to participate in intermolecular interactions like π-π stacking. For example, in biphenyl-2-carboxylic acid, the biphenyl twist angles range from 46.5° to 52.5°.[5]

Crystal Packing

Substituents guide the overall crystal packing arrangement. For instance, the introduction of functional groups capable of forming additional hydrogen bonds can lead to the formation of extended networks.[6] Halogen substituents can introduce halogen bonding, another directional interaction that can be exploited in crystal engineering.

The size, shape, and electronic properties of the substituents will influence the efficiency of molecular packing and can lead to the formation of different polymorphs—different crystal structures of the same compound.[12][13] Conformational polymorphism, where different crystalline forms arise from different molecular conformations (e.g., different dihedral angles), is a known phenomenon in this class of compounds.[12]

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction (SCXRD).

Step-by-Step Methodology:

  • Crystal Growth: High-quality single crystals are a prerequisite for a successful SCXRD experiment. Common methods for growing crystals of substituted biphenyl carboxylic acids include:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture, e.g., ethanol-water[6]) is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to crystallization.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in the X-ray diffractometer.

    • The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms.

    • The diffractometer rotates the crystal through a series of orientations, and at each orientation, the crystal is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to yield a set of structure factors.

    • The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary structural model.

    • This model is then refined using least-squares methods, where the atomic positions, thermal parameters, and other variables are adjusted to achieve the best possible fit between the calculated and observed structure factors.

  • Data Analysis and Visualization:

    • The final refined structure provides precise information on bond lengths, bond angles, and torsion angles.

    • The crystal packing and intermolecular interactions (hydrogen bonds, π-π stacking, etc.) are analyzed.

    • Software such as Mercury or Olex2 is used to visualize the crystal structure and generate graphical representations.[14]

Start Synthesis & Purification Crystal_Growth Single Crystal Growth Start->Crystal_Growth Slow Evaporation, Vapor Diffusion, etc. Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Mounting & Cooling Structure_Solution Structure Solution Data_Collection->Structure_Solution Data Processing Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Least-Squares Fitting Analysis Analysis & Visualization Structure_Refinement->Analysis CIF File Generation

Caption: Experimental workflow for single-crystal X-ray diffraction.

Data Presentation: A Comparative Look

To illustrate the impact of substitution on key structural parameters, the following table summarizes crystallographic data for a few representative substituted biphenyl carboxylic acids.

CompoundSpace GroupDihedral Angle (°)Key Intermolecular InteractionsReference
Biphenyl-2-carboxylic acidP2(1)/c46.5 - 52.5Carboxylic acid dimers (R22(8))[5]
4′-Hydroxybiphenyl-4-carboxylic acidP-15.7Carboxylic acid dimers (R22(8)), Hydroxyl chains[6]
4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acidP-126.1Carboxylic acid dimers (R22(8)), C-H···π interactions[9]

Note: The dihedral angle can vary significantly depending on the specific crystal form and the presence of multiple molecules in the asymmetric unit.

Advanced Characterization and Computational Insights

Modern crystallographic studies are often complemented by other techniques to provide a more complete understanding of the intermolecular interactions.

  • Hirshfeld Surface Analysis: This technique allows for the visualization and quantification of intermolecular contacts in a crystal.[9][15] By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the relative importance of different types of interactions (e.g., H···H, O···H, C···H).

  • Density Functional Theory (DFT) Calculations: DFT calculations can be used to optimize the molecular geometry and compare it with the experimental structure obtained from X-ray diffraction.[9][15] Furthermore, DFT can provide insights into the electronic properties of the molecule, such as the HOMO-LUMO energy gap, and can be used to calculate the energies of different intermolecular interactions, helping to rationalize the observed crystal packing.[9]

Conclusion

The crystal structure of substituted biphenyl carboxylic acids is governed by a delicate balance of strong and weak intermolecular forces, with the robust carboxylic acid dimer synthon often playing a primary role. The nature and position of substituents on the biphenyl core are critical in modulating the molecular conformation, particularly the inter-ring dihedral angle, and in introducing additional interactions that guide the overall three-dimensional architecture. A comprehensive understanding of these principles, gained through high-resolution techniques like single-crystal X-ray diffraction and supported by computational methods, is essential for the rational design of functional materials and pharmaceutical solids with tailored properties.

References

Methodological & Application

Topic: Utilizing 3'-Chloro-biphenyl-4-carboxylic acid in Suzuki-Miyaura Coupling for the Synthesis of Functionalized Terphenyls

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the use of 3'-Chloro-biphenyl-4-carboxylic acid as a substrate. It is intended for researchers, scientists, and professionals in drug development who are looking to synthesize complex molecular architectures, such as terphenyl derivatives. This document delves into the mechanistic underpinnings of the reaction, addresses the inherent challenges of using aryl chlorides, and offers a comprehensive, field-proven protocol for successful implementation.

Introduction: The Power of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the pharmaceutical and materials science industries for constructing biaryls, polyaryls, and other conjugated systems. The reaction typically couples an organoboron species (like a boronic acid) with an organohalide.

Our focus here, this compound, presents a unique opportunity and a distinct challenge. As a substrate, it allows for the synthesis of valuable p-terphenyl carboxylic acids, structures found in natural products and molecules with significant biological and material properties.[3][4] However, the presence of an aryl chloride introduces a significant hurdle due to the inherent stability and low reactivity of the carbon-chlorine (C-Cl) bond compared to its bromide or iodide counterparts.[5][6] This guide will provide the necessary framework to overcome this challenge, enabling the efficient synthesis of complex terphenyl derivatives.

The Core Challenge: Activating the Aryl Chloride Bond

The reactivity of organohalides in the Suzuki-Miyaura coupling follows the general trend: I > Br > OTf >> Cl.[7] The primary reason for the sluggishness of aryl chlorides lies in the rate-determining step of the catalytic cycle: oxidative addition .[8][9]

The C-Cl bond is stronger and less polarizable than C-Br or C-I bonds. Consequently, the insertion of the palladium(0) catalyst into the C-Cl bond to form the active Pd(II) intermediate is energetically demanding and significantly slower.[6] Traditional palladium catalysts, such as Pd(PPh₃)₄, are often ineffective for this transformation.[2]

To address this, significant advancements in ligand design have been crucial. Modern catalysts for aryl chloride coupling rely on specialized ligands that are both bulky and electron-rich.[10][11][12]

  • Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-Cl bond.

  • Bulky ligands promote the formation of coordinatively unsaturated, highly reactive monoligated palladium species (PdL) and accelerate the final reductive elimination step.[12][13]

The development of Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) has been transformative, providing catalyst systems with the high activity required to efficiently couple these challenging substrates.[11][14]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1]

Suzuki_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle cluster_inputs Inputs cluster_output Output pd0 Pd(0)L_n pd2_halide R¹-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition pd2_boronate R¹-Pd(II)L_n-R² pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Coupled Product (R¹-R²) aryl_halide Aryl Halide (R¹-X) boronic_acid Boronate Complex ([R²-B(OH)₃]⁻) base Base (e.g., K₃PO₄) base->boronic_acid boronic_acid_pre Boronic Acid (R²-B(OH)₂) boronic_acid_pre->boronic_acid

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl chloride (this compound) to form a Pd(II) complex. This is the slow, rate-limiting step for aryl chlorides.[8][9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[15][16] The base plays a critical role in facilitating this transfer.[8]

  • Reductive Elimination: The two coupled organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[13]

Optimizing the Reaction: Key Parameters

Success with a challenging substrate like this compound hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.

Parameter Selection Rationale & Examples Why it Matters
Palladium Source Pd(OAc)₂ , Pd₂(dba)₃ : Common, stable Pd(II) and Pd(0) precatalysts that are reduced in situ to the active Pd(0) species.[15]The precatalyst choice can influence the induction period and overall catalyst activity.[17]
Ligand Buchwald-type Biaryl Phosphines : XPhos , SPhos , RuPhos . These are bulky, electron-rich ligands essential for activating the C-Cl bond.[11] N-Heterocyclic Carbenes (NHCs) : An alternative class of highly active ligands.[14]This is the most critical choice for aryl chloride coupling. The ligand directly modulates the electronic and steric properties of the catalyst, overcoming the high activation energy of oxidative addition.[10][18]
Base K₃PO₄ (Potassium Phosphate), Cs₂CO₃ (Cesium Carbonate), K₂CO₃ (Potassium Carbonate). Strong, non-nucleophilic inorganic bases are preferred.The base is essential for activating the boronic acid to form the reactive boronate complex required for transmetalation.[15][16] Its strength and solubility can significantly impact reaction rates.
Solvent Aprotic Polar Solvents : 1,4-Dioxane , THF , Toluene . Often used with a small amount of water .[1]The solvent must solubilize the reagents and catalyst. The addition of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[8][19]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid to synthesize a terphenyl-4-carboxylic acid derivative.

Reaction Scheme: this compound + Arylboronic Acid → Terphenyl-4-carboxylic acid

Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification reagents 1. Weigh Reagents (Substrate, Boronic Acid, Base) setup 2. Assemble Glassware (Flask, Condenser) reagents->setup inert 3. Establish Inert Atmosphere (Cycle with N₂/Ar) setup->inert add_reagents 4. Add Reagents & Solvent to Flask degas 5. Degas Solvent (Sparging or Freeze-Pump-Thaw) add_reagents->degas add_catalyst 6. Add Catalyst System (Pd Source + Ligand) degas->add_catalyst heat 7. Heat to Reflux (e.g., 100 °C) & Monitor (TLC/LC-MS) add_catalyst->heat cool 8. Cool to Room Temp. quench 9. Quench & Acidify (Add H₂O, then HCl to pH ~2-3) cool->quench extract 10. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify 11. Purify (Column Chromatography or Recrystallization) extract->purify

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical to prevent catalyst degradation.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water to achieve a solvent ratio of approximately 5:1 (dioxane:water). The total solvent volume should provide a substrate concentration of ~0.1 M.

  • Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to thoroughly remove any dissolved oxygen.

  • Catalyst Addition: To the stirring suspension, add the Pd(OAc)₂ (0.02 equiv) and XPhos ligand (0.04 equiv). The order of addition is important; adding the solid reagents first is common practice.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate.

  • Workup - Acidification: Carefully acidify the aqueous layer with 1 M HCl until the pH is approximately 2-3. This step is crucial to protonate the carboxylic acid product, ensuring it partitions into the organic layer.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure terphenyl-4-carboxylic acid.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inefficient oxidative addition; inactive catalyst.Ensure the reaction is strictly anaerobic. Screen a different, more electron-rich ligand (e.g., SPhos) or an NHC-based catalyst. Increase temperature.
Protodeboronation Decomposition of the boronic acid coupling partner.Use the boronic acid pinacol ester instead, which is more stable.[1] Ensure the base is fully anhydrous if required by the specific protocol.
Dehalogenation of Starting Material Reductive elimination of a palladium-hydride species.This can occur if the solvent or base contains reducible impurities.[1] Ensure high-purity, anhydrous solvents and reagents.
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species without aryl ligands.Thoroughly degas the reaction mixture.[1] Ensure the Pd precatalyst is properly activated.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful yet challenging transformation that provides access to highly functionalized terphenyl scaffolds. Success is not merely procedural but requires a foundational understanding of the reaction mechanism and the critical role of the catalyst system. By leveraging modern, bulky, and electron-rich phosphine ligands like XPhos and carefully optimizing the base and solvent conditions, the high activation barrier of the C-Cl bond can be effectively overcome. The protocol detailed herein provides a robust starting point for researchers to harness this reaction for the synthesis of complex molecules relevant to drug discovery and materials science.

References

Application Notes & Protocols: 3'-Chloro-biphenyl-4-carboxylic Acid as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Dual-Role Molecule in Catalysis

3'-Chloro-biphenyl-4-carboxylic acid is a molecule of interest, not only as a synthetic target in medicinal chemistry but also for its potential role as a ligand in transition metal catalysis. While many biphenyl derivatives, such as phosphines and diols, are well-established ligands, the utility of biphenyl carboxylic acids as primary ligands is an area of growing interest. The presence of both a carboxylate group and a chloro-substituted biphenyl backbone provides unique electronic and steric properties that can influence the stability and reactivity of a catalytic metal center.

The carboxylate moiety can coordinate to a metal center, acting as an anchor and potentially as a directing group in certain transformations. The biphenyl structure provides a rigid scaffold, and the chloro-substituent can modulate the electron density of the aromatic system, thereby influencing the oxidative addition and reductive elimination steps in a catalytic cycle. These application notes will explore the proposed use of this compound as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, providing a theoretical framework, detailed protocols, and experimental considerations.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize this compound from 4-bromobenzoic acid and 3-chlorophenylboronic acid.

Materials:

  • 4-bromobenzoic acid

  • 3-chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Hydrochloric acid (1M)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

  • IR spectrometer

Procedure:

  • To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

  • Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.

Application in Catalysis: A Proposed Role in Suzuki-Miyaura Reactions

While not extensively documented as a primary ligand, this compound can be proposed as a ligand for palladium in cross-coupling reactions. The carboxylate group can coordinate with the palladium center, and the biphenyl scaffold can provide steric bulk and electronic modulation.

Causality Behind Experimental Choices:
  • Ligand-to-Metal Ratio: The ratio of the ligand to the palladium precursor is crucial. An excess of the ligand can help stabilize the palladium catalyst and prevent the formation of palladium black.

  • Base: The choice of base is critical in Suzuki-Miyaura reactions. A base such as potassium carbonate is required to activate the boronic acid for transmetalation.

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic substrates and the inorganic base.

  • Temperature: The reaction temperature influences the rate of reaction. Typically, temperatures between 80-110 °C are employed.

Proposed Catalytic Cycle

The proposed catalytic cycle for a Suzuki-Miyaura reaction using a palladium complex with this compound as a ligand is depicted below. The ligand is expected to stabilize the palladium(0) and palladium(II) intermediates.

G pd0 Pd(0)L_n oa Oxidative Addition (Ar-X) pd0->oa + Ar-X pd2 Ar-Pd(II)-X(L_n) oa->pd2 tm Transmetalation (Ar'-B(OR)₂) pd2->tm + [Ar'B(OR)₂OH]⁻ pd2_ar Ar-Pd(II)-Ar'(L_n) tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Regeneration of Catalyst product Ar-Ar' re->product

Caption: Proposed catalytic cycle for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole and Phenylboronic Acid

Objective: To demonstrate the catalytic activity of an in situ formed palladium complex with this compound as a ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer with heating plate

  • GC-MS for reaction monitoring and yield determination

  • NMR spectrometer for product characterization

Procedure:

  • In a Schlenk tube, combine Pd(OAc)₂ (1 mol%) and this compound (2 mol%).

  • Add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed toluene (3 mL) and degassed water (0.3 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 18 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS to determine the conversion and yield. Purify by column chromatography if necessary for full characterization.

Data Presentation

The effectiveness of a ligand in catalysis is often evaluated by comparing the yield of the desired product under various conditions.

EntryLigandBaseSolventTemp (°C)Time (h)Yield (%)
1PPh₃K₂CO₃Dioxane/H₂O901695
23'-Cl-biphenyl-4-COOHK₃PO₄Toluene/H₂O10018To be determined
3NoneK₃PO₄Toluene/H₂O10018<5

This table provides a template for comparing the performance of the proposed ligand against a standard ligand (PPh₃) and a ligandless control.

Self-Validating System and Trustworthiness

The protocols provided are designed to be self-validating. The inclusion of a control experiment (Entry 3 in the data table) without the ligand is essential to demonstrate that the this compound is indeed participating in and promoting the catalytic reaction. Furthermore, characterization of the product by multiple analytical techniques (NMR, GC-MS) ensures the identity and purity of the synthesized compound, validating the success of the catalytic process.

Conclusion

This compound presents an intriguing, though not yet widely explored, potential as a ligand in palladium-catalyzed cross-coupling reactions. Its synthesis is straightforward using established Suzuki-Miyaura protocols. The proposed application in catalysis is grounded in the fundamental principles of ligand design, where the carboxylate can act as a coordinating group and the substituted biphenyl backbone can influence the electronic and steric environment of the palladium catalyst. The provided protocols offer a starting point for researchers to investigate and validate the catalytic efficacy of this and similar biphenyl carboxylic acid-based ligands, potentially opening new avenues in catalyst design and development.

References

Application Notes and Protocols: 3'-Chloro-biphenyl-4-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of 3'-Chloro-biphenyl-4-carboxylic acid as a key structural motif in medicinal chemistry. This document outlines its synthesis, characterization, and application as a foundational scaffold for the development of novel therapeutic agents, with a particular focus on the modulation of metabotropic glutamate receptors (mGluRs).

Introduction: The Biphenyl Carboxylic Acid Scaffold

The biphenyl moiety is a "privileged structure" in medicinal chemistry, frequently appearing in the core of numerous marketed drugs and clinical candidates.[1] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of substituents to interact with biological targets. The addition of a carboxylic acid group introduces a critical hydrogen bond donor and acceptor, often serving as a key anchoring point to receptor binding sites and enhancing solubility.[1]

This compound (CAS 5728-43-8) is a specific derivative that combines the biphenyl scaffold with a strategically placed chlorine atom and a carboxylic acid.[2] The chlorine atom at the 3'-position can influence the molecule's electronic properties, metabolic stability, and binding affinity through halogen bonding or by sterically directing the conformation of the biphenyl rings. This unique combination of features makes it an attractive starting point for the design of novel therapeutics.

Chemical Structure and Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₃H₉ClO₂[2]
Molecular Weight232.66 g/mol [2]
IUPAC Name4-(3-chlorophenyl)benzoic acid[2]
Physical AppearanceWhite to off-white powder[2]
Melting Point246-248 °C[2]

Core Application: A Scaffold for Metabotropic Glutamate Receptor (mGluR) Modulators

A significant application of the biphenyl-4-carboxylic acid scaffold is in the development of modulators for metabotropic glutamate receptors (mGluRs). These G-protein coupled receptors play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1] Dysregulation of mGluR signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and chronic pain, making them attractive drug targets.

The biphenyl-4-carboxylic acid core can serve as a foundation for both antagonists and positive allosteric modulators (PAMs) of mGluRs. For instance, derivatives of biphenyl-4-carboxylic acid have been explored as potent and selective mGluR2 PAMs, which are of interest for treating cocaine dependence.[3] The carboxylic acid moiety often mimics the γ-carboxy group of glutamate, the endogenous ligand, allowing it to interact with key residues in the receptor's binding pocket. The substituted phenyl ring can then be modified to achieve subtype selectivity and fine-tune pharmacological properties.

Signaling Pathway of Group II mGluRs

The following diagram illustrates the general signaling pathway for Group II mGluRs (mGluR2 and mGluR3), which are the targets for the biphenyl carboxylic acid derivatives discussed. These receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

mGluR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR Group II mGluR (e.g., mGluR2) Glutamate->mGluR Binds to orthosteric site PAM Biphenyl Carboxylic Acid Derivative (PAM) PAM->mGluR Binds to allosteric site Gi_alpha Gi/o α mGluR->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits Gi_betagamma βγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Phosphorylates downstream targets

Caption: Signaling pathway of Group II mGluRs and the role of a PAM.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biphenyl compounds.[4][5] This protocol describes the synthesis of this compound from commercially available starting materials.

Workflow for the Synthesis of this compound:

synthesis_workflow start Starting Materials: - 4-bromobenzoic acid - 3-chlorophenylboronic acid reaction Suzuki-Miyaura Coupling: - Pd catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Ethanol/Water) start->reaction workup Aqueous Work-up: - Acidification (e.g., HCl) - Extraction (e.g., Ethyl Acetate) reaction->workup purification Purification: - Recrystallization or  Column Chromatography workup->purification characterization Characterization: - ¹H NMR, ¹³C NMR, MS, IR purification->characterization product Final Product: This compound characterization->product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzoic acid (1.0 eq), 3-chlorophenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

  • Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl until the pH is approximately 2-3. This will protonate the carboxylic acid, causing it to precipitate.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

In Vitro Functional Assay: Screening for mGluR2 Modulating Activity

This protocol describes a cell-based functional assay to evaluate the ability of this compound and its derivatives to modulate the activity of mGluR2. The assay measures changes in intracellular calcium levels in response to receptor activation using a fluorescent calcium indicator.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably co-expressing mGluR2 and a promiscuous G-protein (e.g., Gα15 or a chimeric G-protein) that couples the receptor to the phospholipase C pathway. Maintain the cells in appropriate growth medium supplemented with antibiotics for selection.

  • Cell Plating: Plate the cells in black, clear-bottom 96-well microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffered saline solution for 1 hour at 37°C.

  • Compound Preparation: Prepare a stock solution of this compound and its derivatives in DMSO. Serially dilute the compounds to the desired concentrations in assay buffer. Also, prepare a solution of a known mGluR2 agonist (e.g., LY379268) at its EC₂₀ concentration (the concentration that gives 20% of the maximal response).

  • Assay Procedure (PAM Mode): a. Wash the dye-loaded cells with assay buffer to remove excess dye. b. Add the test compounds (including this compound derivatives) to the wells and incubate for 15-30 minutes. c. Place the microplate in a fluorescence plate reader (e.g., FLIPR or FlexStation). d. Add the EC₂₀ concentration of the mGluR2 agonist to all wells and immediately begin measuring fluorescence intensity over time.

  • Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the basal fluorescence from the peak fluorescence after agonist addition. b. Plot the ΔF against the concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or the potentiation of the agonist response (for PAMs).

Expected Results: A compound acting as a positive allosteric modulator will not elicit a response on its own but will increase the response to the EC₂₀ concentration of the agonist in a dose-dependent manner.

Structure-Activity Relationship (SAR) Insights

While extensive SAR studies on this compound itself are not widely published, general principles for biphenyl carboxylic acid mGluR modulators can be inferred from the literature.

  • Carboxylic Acid: This group is often essential for activity, likely forming a key interaction with the receptor. Esterification or amidation of the carboxylic acid typically leads to a significant loss of potency.

  • Biphenyl Scaffold: Provides a rigid framework to position the key interacting groups. The dihedral angle between the two phenyl rings can be crucial for optimal binding and can be influenced by substituents.

  • 3'-Chloro Substituent: The presence and position of the chloro group can impact activity and selectivity. It can influence the electronic distribution of the phenyl ring and may engage in specific interactions (e.g., halogen bonding) with the receptor. Modifications at this position (e.g., changing the halogen or introducing other small groups) can be a key strategy for lead optimization.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling and its inherent structural features make it an excellent starting point for the design and development of novel modulators of important drug targets, such as metabotropic glutamate receptors. The protocols and insights provided in these application notes are intended to facilitate the exploration of this promising chemical entity in drug discovery programs.

References

A Strategic Approach to the Biological and Toxicological Characterization of 3'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide

Introduction: 3'-Chloro-biphenyl-4-carboxylic acid is a biphenyl derivative whose biological activities and toxicological profile are not extensively documented in publicly available literature. This document provides a comprehensive, multi-tiered strategy for the systematic evaluation of this compound. The proposed workflow is designed for researchers in drug discovery and toxicology, offering a logical progression from broad-based in vitro screening to more targeted in vivo validation. This guide emphasizes the rationale behind assay selection, provides detailed experimental protocols, and outlines a framework for data interpretation, enabling a thorough characterization of a novel chemical entity.

The biphenyl scaffold is a privileged structure in medicinal chemistry, found in compounds targeting a wide array of biological targets, including nuclear receptors and inflammatory enzymes. Therefore, our initial screening strategy will focus on these high-probability target classes, alongside essential assessments of cytotoxicity and metabolic stability.

Part 1: Initial In Vitro Profiling: Target Screening & Cytotoxicity

The first phase aims to rapidly identify potential biological activity and inherent cytotoxicity. This is achieved by employing a panel of high-throughput assays.

Workflow for Initial In Vitro Characterization

The following workflow provides a systematic approach to the initial screening cascade.

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Studies Compound This compound (Test Compound) Cytotoxicity Cytotoxicity Assessment (e.g., MTT Assay) Compound->Cytotoxicity TargetScreen Primary Target Screening (e.g., Nuclear Receptor & COX Panels) Compound->TargetScreen Metabolic Metabolic Stability (Liver Microsome Assay) Compound->Metabolic HitIdent Hit Identification & Potency (IC50 / EC50 Determination) Cytotoxicity->HitIdent Inform Dosing Concentrations TargetScreen->HitIdent InVivo Proceed to In Vivo Tolerance/Efficacy Studies HitIdent->InVivo

Caption: Initial in vitro screening workflow for this compound.

Cytotoxicity Assessment: The MTT Assay

Before assessing specific biological activities, it is crucial to determine the concentration range at which the compound exhibits cytotoxic effects. This ensures that any observed activity in subsequent assays is not a byproduct of cell death. The MTT assay is a standard colorimetric method for assessing cell viability.

Protocol: MTT Assay for General Cytotoxicity

  • Cell Plating: Seed a 96-well plate with a relevant cell line (e.g., HepG2 for liver toxicity) at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Primary Target Screening: Nuclear Receptor & COX Panels

Based on its chemical structure, the test compound is a candidate for interaction with nuclear receptors (e.g., PPARs) or cyclooxygenase (COX) enzymes.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol measures the ability of the compound to inhibit the peroxidase activity of COX enzymes.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme: Add to purified COX-1 and COX-2 enzymes as per manufacturer's instructions.

    • Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Arachidonic Acid: Prepare a stock solution in ethanol.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of Assay Buffer.

    • Add 10 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM).

    • Add 10 µL of the COX-1 or COX-2 enzyme.

    • Add 10 µL of TMPD.

    • Incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of arachidonic acid.

  • Data Acquisition: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the absorbance curve). Determine the percent inhibition for each concentration relative to a vehicle control and calculate the IC₅₀ value.

Parameter COX-1 COX-2
IC₅₀ (µM) Hypothetical ValueHypothetical Value
Selectivity Index IC₅₀ (COX-1) / IC₅₀ (COX-2)
Metabolic Stability Assessment

Evaluating a compound's stability in the presence of metabolic enzymes is critical for predicting its in vivo half-life. An assay using human liver microsomes (HLM) is a standard in vitro model.

Protocol: Metabolic Stability in Human Liver Microsomes

  • Reagent Preparation:

    • Phosphate Buffer: 100 mM, pH 7.4.

    • HLM: Thaw on ice and dilute to 0.5 mg/mL in phosphate buffer.

    • Test Compound: Prepare a 1 µM working solution in phosphate buffer.

    • NADPH (Cofactor): Prepare a 1 mM solution.

  • Incubation:

    • Pre-warm HLM and test compound solutions at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in each aliquot by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant. Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Time Point (min) % Compound Remaining
0100
5Hypothetical Value
15Hypothetical Value
30Hypothetical Value
60Hypothetical Value
Calculated t₁/₂ (min) Hypothetical Value

Part 2: In Vivo Preliminary Evaluation

If the in vitro data reveals potent biological activity and acceptable cytotoxicity/stability, a preliminary in vivo study is warranted. The primary goals are to assess the compound's maximum tolerated dose (MTD) and to observe any overt phenotypic effects in a rodent model.

Workflow for Preliminary In Vivo Assessment

cluster_0 Phase 2: In Vivo Assessment InVitroData Positive In Vitro Data (Potency, Low Toxicity) DoseSelection Dose Range Selection (Based on In Vitro Potency & MTD) InVitroData->DoseSelection AnimalDosing Animal Dosing & Observation (e.g., Mouse, Single Dose Escalation) DoseSelection->AnimalDosing Endpoint Endpoint Analysis (Clinical Signs, Body Weight, Blood Collection) AnimalDosing->Endpoint PK Pharmacokinetics (PK) (Plasma Concentration vs. Time) Endpoint->PK Tox Toxicology Assessment (Histopathology of Key Organs) Endpoint->Tox

Caption: Workflow for a preliminary in vivo tolerability and pharmacokinetic study.

Protocol: Maximum Tolerated Dose (MTD) Study in Mice

This study aims to identify the highest dose of the compound that does not cause unacceptable toxicity over a short period. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Model: Use a standard strain of mice (e.g., C57BL/6), 8-10 weeks old, with groups of 3-5 animals per dose level.

  • Compound Formulation: Prepare a formulation suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is 0.5% carboxymethylcellulose (CMC) in saline.

  • Dose Escalation:

    • Start with a low dose, informed by the in vitro potency (e.g., 10x the EC₅₀ translated to an estimated plasma concentration).

    • Administer a single dose to the first cohort.

    • Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming) and measure body weight for 7-14 days.

    • If no severe toxicity is observed, escalate the dose in a new cohort (e.g., by a factor of 3).

    • The MTD is defined as the highest dose that does not result in >20% body weight loss or other signs of severe distress.

  • Terminal Procedures:

    • At the end of the observation period, collect blood samples for pharmacokinetic (PK) analysis via cardiac puncture under terminal anesthesia.

    • Perform a necropsy and collect major organs (liver, kidney, spleen, etc.) for histopathological analysis.

  • Data Analysis:

    • PK Analysis: Measure the concentration of the compound in plasma at different time points to determine key parameters like Cₘₐₓ, Tₘₐₓ, and AUC.

    • Tolerability: Report all clinical observations, body weight changes, and any macroscopic or microscopic findings from the organ analysis.

This systematic approach, progressing from broad in vitro screening to a focused in vivo tolerability study, provides a robust framework for characterizing the biological and toxicological properties of this compound. The data generated will guide future, more definitive efficacy studies.

Application Notes & Protocols for the Large-Scale Synthesis of Biphenyl Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biphenyl Carboxylic Acids

Biphenyl carboxylic acid derivatives are a cornerstone of modern medicinal chemistry and process development.[1][2] Their rigid, well-defined diaryl structure serves as a critical pharmacophore in a multitude of Active Pharmaceutical Ingredients (APIs), most notably in the angiotensin II receptor blocker class of antihypertensives, commonly known as "sartans" (e.g., Valsartan, Losartan).[3][4] The synthesis of these molecules on a large scale presents a significant challenge for process chemists, who must balance efficiency, cost, purity, and safety to deliver APIs that meet stringent regulatory standards.[5]

This guide provides an in-depth analysis of the prevalent synthetic strategies, detailed operational protocols, and critical scale-up considerations for producing these vital compounds. We will move beyond simple procedural descriptions to explain the underlying chemical principles and process engineering logic that govern the transition from laboratory curiosity to industrial reality.[5]

Core Synthetic Strategy: The Suzuki-Miyaura Coupling

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing the biphenyl core on an industrial scale.[6][7] Its widespread adoption is due to its high functional group tolerance, the commercial availability of a vast array of boronic acids and aryl halides, and its general robustness.[7][8] However, scaling this reaction from the bench to a multi-thousand-liter reactor introduces complexities related to catalyst activity, mass transfer, impurity profiles, and palladium removal.[8]

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount for troubleshooting and optimization. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination. Each step has specific requirements regarding catalyst, base, and solvent, which must be carefully managed on a large scale.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Biaryl Ar-Ar' RedElim->Biaryl ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)2 ArB->Transmetal Base Base (e.g., K2CO3) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Scale-Up

Successfully scaling the Suzuki reaction requires meticulous control over several interconnected variables. A failure in one area can cascade, leading to failed batches, complex purifications, and significant cost overruns.[5]

ParameterLaboratory Scale (grams)Industrial Scale (kilograms)Rationale & Causality
Catalyst High-loading, homogeneous catalysts (e.g., Pd(PPh₃)₄) are common.Low-loading, high-activity pre-catalysts (e.g., Pd/C, Buchwald G3/G4) are preferred.[9]Reduces cost and minimizes residual palladium, a major regulatory concern. Heterogeneous catalysts simplify removal via filtration.[9]
Ligand Often used in excess to ensure stability.Ligand-to-metal ratio is tightly controlled.Minimizes cost and potential side reactions. Bulky, electron-rich phosphine ligands can improve performance for challenging substrates.[10]
Base Strong, soluble bases (e.g., NaOH, K₂CO₃).Often weaker, inorganic bases (e.g., K₃PO₄, Cs₂CO₃) in a biphasic system.[7]Improves safety and handling. Biphasic systems facilitate product isolation and catalyst/base removal.
Solvent Anhydrous, high-purity solvents (THF, Dioxane).Greener, higher-boiling point solvents (2-BuOH/H₂O, Toluene).[7][8]Enhances safety (higher flashpoint) and sustainability. Aqueous mixtures can improve reaction rates and facilitate phase separation.[11]
Temperature Often run at reflux of the solvent.Precise temperature control is critical. Exotherms must be managed.[8][12]Prevents runaway reactions and decomposition of thermally sensitive catalysts or reagents.[12] Manufacturing at high altitudes may require pressurized vessels to achieve necessary temperatures.[8]
Agitation Magnetic stirring is sufficient.Mechanical stirring with specific impeller design is required.Ensures efficient mixing in multiphasic systems, preventing localized "hot spots" and improving reaction kinetics. Poor mixing is a common cause of scale-up failure.[5]

Application Protocol: Large-Scale Synthesis of a Biphenyl Carboxylic Acid Intermediate

This protocol outlines a representative procedure for a multi-kilogram scale Suzuki-Miyaura coupling to produce a key biphenyl carboxylic acid intermediate.

Reaction: 4-Bromobenzoic acid + 4-Carboxyphenylboronic acid → Biphenyl-4,4'-dicarboxylic acid

Safety First: All large-scale reactions, especially those involving palladium catalysts, must undergo a thorough process safety evaluation.[12] Palladium on carbon (Pd/C) can be pyrophoric when dry and exposed to air.[13] Exothermic events during the reaction are possible and must be anticipated with adequate cooling capacity.[12]

Materials and Equipment
  • Reactor: 1000 L Glass-Lined Steel Reactor with overhead agitation, reflux condenser, and nitrogen inlet.

  • Reagents:

    • 4-Bromobenzoic acid (1.0 equiv)

    • 4-Carboxyphenylboronic acid (1.1 equiv)

    • Potassium Carbonate (K₂CO₃) (3.0 equiv)

    • 10% Palladium on Carbon (Pd/C, 50% wet) (0.5 mol%)

    • Solvent: Toluene / Water (4:1 v/v)

  • Equipment: Filtration system (e.g., Nutsche filter), drying oven, personal protective equipment (PPE).

Step-by-Step Protocol
  • Reactor Inerting: Ensure the reactor is clean, dry, and purged with nitrogen. Maintain a positive nitrogen atmosphere throughout the process.

  • Reagent Charging:

    • Charge the reactor with Toluene and Water. Begin agitation.

    • Add 4-Bromobenzoic acid and 4-Carboxyphenylboronic acid to the reactor.

    • Add Potassium Carbonate. Note: This may cause some gas evolution.

  • Catalyst Addition:

    • Causality: The catalyst is added last to a well-mixed, inerted slurry to prevent deactivation and ensure immediate, uniform dispersion.

    • In a separate container, create a slurry of the 10% Pd/C catalyst in a small amount of water. This prevents the dry powder from becoming airborne and reduces fire risk.[13]

    • Charge the catalyst slurry to the reactor.

  • Reaction Execution:

    • Heat the reaction mixture to 85-90 °C.

    • Maintain the temperature and vigorous agitation for 8-12 hours.

    • In-Process Control (IPC): Monitor reaction progress by HPLC. Take samples every 2 hours until the starting aryl bromide is <1.0%.

  • Work-up and Isolation:

    • Cool the reaction mixture to 50-60 °C.

    • Catalyst Filtration: Filter the hot mixture through a bed of Celite to remove the heterogeneous Pd/C catalyst.[9] Wash the Celite cake with hot water to recover any trapped product.

    • Causality: Hot filtration prevents premature crystallization of the product on the filter bed.

    • Transfer the biphasic filtrate to a clean reactor. Allow the layers to separate.

    • Separate the aqueous layer (containing the product as a salt) from the organic toluene layer.

  • Precipitation and Purification:

    • Cool the aqueous layer to 20-25 °C.

    • Slowly add 6M Hydrochloric Acid (HCl) to acidify the mixture to a pH of ~2. This will precipitate the biphenyl dicarboxylic acid.

    • Stir the resulting slurry for 1-2 hours to ensure complete crystallization.

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake thoroughly with deionized water until the filtrate is neutral to remove inorganic salts.

    • Dry the product in a vacuum oven at 60-70 °C until constant weight is achieved.

Alternative & Greener Synthetic Routes

While the Suzuki coupling is dominant, the principles of green chemistry are driving innovation toward more sustainable and efficient alternatives.[14]

  • Negishi Coupling: Utilizes organozinc reagents, which can offer better reactivity and chemoselectivity than organoborons for certain substrates.[4][15] This method has been successfully applied to the synthesis of Valsartan.[15][16]

  • Aqueous Phase Catalysis: Performing the coupling in water at room temperature using water-soluble ligands or catalysts minimizes the use of volatile organic compounds (VOCs).[11][17]

  • Continuous Flow Chemistry: Offers significant advantages in safety, consistency, and scalability.[18] Reactions are performed in packed-bed or coil reactors, allowing for precise control over temperature and reaction time, minimizing exotherm risks, and enabling easier integration of in-line analysis and purification.[3][19]

Flow_Vs_Batch cluster_0 Batch Synthesis cluster_1 Continuous Flow Synthesis B_Charge Charge Reagents (Large Volume) B_React Heat/Cool (Slow Mass/Heat Transfer) B_Charge->B_React B_Workup Quench & Isolate (Large Scale Extraction) B_React->B_Workup B_Purify Crystallize/Chromatography B_Workup->B_Purify F_PumpA Reagent A Stream F_Mix T-Mixer F_PumpA->F_Mix F_PumpB Reagent B Stream F_PumpB->F_Mix F_Reactor Heated Reactor Coil (Precise Control) F_Mix->F_Reactor F_Quench In-line Quench F_Reactor->F_Quench F_Purify In-line Separation/ Purification Module F_Quench->F_Purify F_Collect Product Collection F_Purify->F_Collect

References

Application Notes & Protocols: A Framework for Developing 3'-Chloro-biphenyl-4-carboxylic Acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Probe Development

A chemical probe is a highly selective small molecule used to study and manipulate the function of a specific protein or biological pathway.[1][2] These tools are instrumental in basic research and the early stages of drug discovery, allowing for the validation of new molecular targets.[2] The biphenyl carboxylic acid scaffold is a recognized pharmacophore found in numerous bioactive compounds, prized for its structural rigidity and synthetic versatility.[3][4]

While 3'-Chloro-biphenyl-4-carboxylic acid is not yet an established molecular probe with a defined biological target, its structural attributes make it a compelling starting point for a probe development campaign. The biphenyl core provides a defined three-dimensional structure for potential protein binding, the chloro-substituent modulates its electronic properties and lipophilicity, and—most critically—the carboxylic acid group serves as a versatile chemical handle for derivatization.[4]

This document provides a comprehensive framework for characterizing this compound and developing it into a functional molecular probe. We will outline the necessary steps from initial characterization and functionalization to target identification and cellular validation, providing detailed, field-proven protocols to guide the research process.

Physicochemical & Structural Properties

A thorough understanding of a compound's properties is the foundation of probe development, influencing everything from assay buffer composition to cell permeability.

Structural Data
  • IUPAC Name: 4-(3-chlorophenyl)benzoic acid[5]

  • CAS Number: 5728-43-8[5][6]

  • Molecular Formula: C₁₃H₉ClO₂[5][6]

  • SMILES: C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)Cl

Quantitative Data
PropertyValueSource
Molecular Weight 232.66 g/mol [5][6]
Monoisotopic Mass 232.0291072 Da[5]
Polar Surface Area 37.3 Ų[5]
XLogP3 4.1[5]
Physical Form Solid (at 20°C)[4]

A Roadmap for Probe Development

Developing a candidate molecule into a validated chemical probe is a multi-stage process.[7][8] The key objective is to create derivatives for target identification and then rigorously validate the molecule's potency, selectivity, and mechanism of action in a cellular context.[1][2]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for developing a candidate molecule into a validated probe.

Phase 1: Probe Functionalization

The carboxylic acid moiety is readily derivatized to attach reporter tags (e.g., fluorophores) or affinity handles (e.g., biotin). This is essential for downstream applications like microscopy, flow cytometry, or affinity-based target identification. Carbodiimide chemistry is a robust and widely used method for coupling carboxylic acids to primary amines present on such tags.[9][10]

Phase 2: Target Identification

Once a tagged version of the probe is created, the next step is to identify its molecular target(s). Small Molecule Microarray (SMM) is a powerful high-throughput technique for this purpose.[11][12][13] In this method, the candidate molecule is immobilized on a glass slide and screened against a library of fluorescently-labeled proteins or complex cell lysates to identify binding partners.[14][15]

Phase 3: Target Validation in a Cellular Environment

Identifying a binding partner is not sufficient; a true chemical probe must engage its target within a living cell.[1] The Cellular Thermal Shift Assay (CETSA) is a gold-standard biophysical method to confirm this.[16][17] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[18][19] By treating cells with the unmodified compound and measuring the amount of soluble target protein at various temperatures, one can directly observe target engagement.[17]

Experimental Protocols

Trustworthiness Through Controls: For every protocol, it is critical to include a negative control. An ideal negative control is a close structural analog of the probe that has been shown to be inactive in preliminary functional assays. This helps ensure that the observed effects are due to specific target engagement and not off-target or compound-scaffold effects.

Protocol 1: Fluorescent Labeling via Carbodiimide Chemistry

Objective: To covalently couple an amine-containing fluorophore (e.g., FITC-amine) to the carboxylic acid group of this compound. This protocol utilizes the water-soluble carbodiimide EDC.[9]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-functionalized fluorophore (e.g., 5-(aminoacetamido)fluorescein)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Reverse-phase HPLC for purification

Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve 10 µmol of this compound in 200 µL of anhydrous DMF.

    • In a separate tube, dissolve 15 µmol of EDC and 25 µmol of Sulfo-NHS in 500 µL of Reaction Buffer. Causality: EDC facilitates the formation of a highly reactive O-acylisourea intermediate. Sulfo-NHS stabilizes this intermediate by converting it to a more stable amine-reactive Sulfo-NHS ester, increasing coupling efficiency and reducing hydrolysis.[20]

    • Add the EDC/Sulfo-NHS solution to the dissolved compound. Mix and incubate at room temperature for 15-30 minutes.

  • Conjugation to Fluorophore:

    • Dissolve 12 µmol of the amine-functionalized fluorophore in 200 µL of DMF.

    • Add the dissolved fluorophore to the activated compound solution.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Quenching and Purification:

    • Add 50 µL of Quenching Buffer to the reaction to consume any unreacted Sulfo-NHS esters.

    • Purify the fluorescently-labeled product using reverse-phase HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Confirm the product identity and purity via mass spectrometry and NMR.

dot graph G { graph [fontname="Arial", fontsize=11]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Carbodiimide coupling reaction workflow.

Protocol 2: Screening for Protein Binders via Small Molecule Microarray (SMM)

Objective: To identify proteins from a cell lysate that bind to immobilized this compound. This protocol assumes the compound has been printed onto isocyanate-functionalized slides.[13][14]

Materials:

  • SMM slides printed with this compound.

  • Cell line of interest (e.g., HEK293T, HeLa).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1x Protease Inhibitor Cocktail.

  • Blocking Buffer: 1% w/v Bovine Serum Albumin (BSA) in PBS-T (PBS + 0.1% Tween-20).

  • Primary antibody against a tag on the protein of interest (if overexpressed) or a specific protein.

  • Fluorescently-labeled secondary antibody.

  • Microarray slide scanner.

Methodology:

  • Cell Lysate Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells, wash with cold PBS, and lyse on ice for 30 minutes in Lysis Buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay. Dilute lysate to 1 mg/mL in Blocking Buffer.

  • Microarray Incubation:

    • Block the SMM slide with Blocking Buffer for 1 hour at room temperature.

    • Aspirate the blocking buffer and add the diluted cell lysate to the slide.

    • Incubate for 1 hour at 4°C with gentle agitation. Causality: This step allows proteins in the lysate to bind to their corresponding small molecule ligands on the array.[15]

  • Washing and Detection:

    • Wash the slide 3 times with cold PBS-T for 5 minutes each to remove non-specific binders.

    • Incubate with the primary antibody (diluted in Blocking Buffer) for 1 hour at 4°C.

    • Wash the slide 3 times with cold PBS-T.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 45 minutes at 4°C, protected from light.

    • Wash the slide 3 times with cold PBS-T and once with PBS.

  • Data Acquisition and Analysis:

    • Dry the slide by centrifugation (500 x g for 3 min).

    • Scan the slide using a microarray scanner at the appropriate wavelength.

    • Analyze the image to identify "hits" – spots corresponding to the probe that show a significantly higher fluorescence signal-to-noise ratio compared to the background and control spots.

Protocol 3: Validating Target Engagement with a Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound (unmodified) binds to and stabilizes its putative target protein in intact cells.[18][19]

Materials:

  • Cell line expressing the target protein.

  • This compound and a negative control analog.

  • DMSO (vehicle).

  • Complete cell culture medium.

  • PBS with 1x Protease Inhibitor Cocktail.

  • Equipment for lysis (e.g., sonicator or freeze-thaw cycles).

  • SDS-PAGE and Western Blotting reagents.

  • Primary antibody specific to the target protein.

  • HRP-conjugated secondary antibody and chemiluminescent substrate.

Methodology:

  • Cell Treatment:

    • Seed cells and grow to ~80% confluency.

    • Treat cells with the probe at a final concentration (e.g., 10 µM), the negative control (10 µM), or vehicle (DMSO) for 1-2 hours in culture medium.

  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 64°C in 4°C increments, plus a room temperature control).

    • Heat the aliquots to their respective temperatures for 3 minutes using a thermal cycler, then cool to room temperature for 3 minutes. Causality: Ligand-bound proteins are thermodynamically stabilized and will resist aggregation at higher temperatures compared to unbound proteins.[16][17]

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis by Western Blot:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Normalize protein concentration for all samples.

    • Analyze the soluble protein fractions by SDS-PAGE and Western Blot using an antibody specific for the target protein.

    • Quantify the band intensities for each lane.

  • Data Interpretation:

    • Plot the relative band intensity against temperature for each treatment condition (vehicle, probe, negative control).

    • A successful target engagement will result in a rightward shift of the melting curve for the probe-treated sample compared to the vehicle control, indicating the protein remained soluble at higher temperatures. The negative control should show no significant shift.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Couplings for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for improving the yield and efficiency of Suzuki-Miyaura cross-coupling reactions, with a specific focus on the synthesis of biphenyls—a critical structural motif in pharmaceuticals and functional materials.[1] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve challenges in your own research.

Frequently Asked Questions (FAQs)

This section addresses common initial questions and hurdles encountered during biphenyl synthesis via Suzuki-Miyaura coupling.

Q1: My Suzuki-Miyaura reaction is giving a very low yield. What are the first things I should check?

A1: Low yields in Suzuki couplings can often be traced back to a few fundamental parameters. A systematic check of your reagents and reaction setup is the most efficient starting point.[2]

  • Reagent Quality and Stability:

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3] This is especially problematic for electron-deficient arylboronic acids.[2] Using fresh, high-purity boronic acid is crucial. If degradation is suspected, consider converting it to a more stable form, such as a pinacol ester or a MIDA boronate, which can offer a "slow-release" of the active boronic acid during the reaction.[2][4]

    • Aryl Halide: The reactivity of the aryl halide partner significantly impacts the reaction rate. The general reactivity trend is I > Br > OTf >> Cl.[2] Couplings involving aryl chlorides are notably more challenging and often necessitate specialized, highly active catalyst systems.[2][5]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[2] Phosphine ligands can oxidize to phosphine oxides, which can inhibit the catalytic cycle.[6] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[2]

  • Reaction Conditions:

    • Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxygen, which can cause oxidation and deactivation, leading to the formation of palladium black.[3][7] It is critical to thoroughly degas all solvents and the reaction mixture itself. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.[7]

    • Solvent and Base Purity: Use anhydrous, degassed solvents. Ensure your base is of high purity and appropriate for your specific substrate.[2]

Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling, the coupling of two boronic acid molecules, is a common side reaction that consumes your starting material and complicates purification.[3][8] It is often promoted by the presence of oxygen and Pd(II) species at the start of the reaction.[3]

  • Rigorous Oxygen Exclusion: The most critical step is to ensure your reaction is strictly anaerobic. Higher oxygen levels lead to an increase in homocoupling.[3] Degas your solvents and reaction vessel thoroughly.

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) precatalysts like Pd(OAc)₂, which require an in-situ reduction step that can sometimes favor homocoupling.[3]

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.

Q3: What is the role of the base, and how do I choose the right one?

A3: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle; it is required to activate the boronic acid for the transmetalation step.[9][10] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[9][11][12]

The choice of base is critical and depends on the substrates and solvent.[11]

  • Common Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[11]

    • K₂CO₃ is a common and effective base for many standard couplings.[1]

    • Cs₂CO₃ is a stronger base and can be effective in more challenging couplings, sometimes referred to as the "caesium effect".[11]

    • K₃PO₄ is a strong, non-nucleophilic base that is particularly effective for coupling nitrogen-containing heterocycles.[11]

  • Milder Bases: For substrates with base-sensitive functional groups (like esters), milder bases such as potassium fluoride (KF) can be used.[10] KF is also thought to play a unique role in activating the boronic acid.[11]

  • Solubility: The solubility of the base is a key factor. Often, a mixed solvent system, such as Toluene/H₂O or Dioxane/H₂O, is used to dissolve the inorganic base and facilitate the reaction.[7]

Advanced Troubleshooting Guide

This section provides a deeper dive into more complex issues, offering detailed explanations and strategic solutions.

Issue 1: Catalyst Deactivation and Formation of Palladium Black

A common sign of trouble in a Suzuki coupling is the precipitation of a black solid, known as palladium black.[5] This consists of agglomerated palladium nanoparticles and indicates that the catalyst has fallen out of the catalytic cycle, leading to a loss of activity.[3][5][13]

Causality Analysis:
  • Oxidation of Pd(0): The active catalyst is the Pd(0) species. Exposure to oxygen oxidizes it to Pd(II), which is catalytically inactive for the initial oxidative addition step.[7]

  • Ligand Degradation: Phosphine ligands stabilize the Pd(0) center.[3] If the ligand degrades (e.g., through oxidation), the palladium nanoparticles are no longer effectively solubilized and will agglomerate.[6]

  • High Temperature: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition.

  • Product Adsorption: In some cases, particularly with heterogeneous catalysts, the biphenyl product can strongly adsorb to the catalyst surface, leading to deactivation.[13][14]

Strategic Solutions:
  • Improve Inert Atmosphere Technique: Ensure all reagents, solvents, and the reaction vessel are rigorously deoxygenated.[7]

  • Select Robust Ligands: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[7][15][16] These ligands form more stable palladium complexes that are less prone to agglomeration and can facilitate the challenging oxidative addition step, especially with aryl chlorides.[15][17]

  • Optimize Temperature and Reaction Time: Monitor the reaction by TLC or LC-MS to avoid unnecessarily long heating times.[2] Sometimes a lower temperature for a longer period can preserve catalyst activity.

  • Consider a Pre-catalyst: Modern pre-catalysts are designed for stability and controlled release of the active Pd(0) species, which can minimize the formation of palladium black.[3]

Issue 2: Protodeboronation of the Boronic Acid Partner

Protodeboronation is a major side reaction that cleaves the C-B bond, converting the boronic acid back to the corresponding arene.[2] This is a non-productive pathway that reduces the available nucleophile, leading to low yields and unreacted aryl halide.

Causality Analysis:
  • Proton Source: Water is often the proton source for this side reaction, though other protic sources can contribute.[2]

  • Base-Mediated Decomposition: The base, while necessary for activation, can also promote protodeboronation.[2]

  • Substrate Electronics: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation.[2] Certain structural motifs, like 2-heteroaryls, can also accelerate this process.[3]

Strategic Solutions:
  • Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to anhydrous conditions with a suitable organic-soluble base can minimize protodeboronation.[2]

  • Choose a Milder Base: Employing milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[2][11]

  • Use Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA esters) can protect it from premature decomposition.[2][18] The active boronic acid is then released slowly under the reaction conditions.[4]

  • Optimize Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help compensate for some loss due to this side reaction.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle for biphenyl synthesis. Understanding this cycle is fundamental to troubleshooting as it helps pinpoint which step might be failing.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar²-B(OR)₂ + Base PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar¹-Ar² (Biphenyl Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling for biphenyl synthesis.[1]

Troubleshooting Workflow: A Logic Diagram

When faced with a low-yielding reaction, a structured approach is key. The following workflow can guide your optimization process.

Troubleshooting_Workflow Start Low Yield (<50%) Check_Reagents Verify Reagent Quality (Fresh Catalyst, Ligand, Boronic Acid) Start->Check_Reagents Check_Setup Ensure Inert Atmosphere (Degassed Solvents) Check_Reagents->Check_Setup Homocoupling Homocoupling or Protodeboronation? Check_Setup->Homocoupling Optimize_Base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Homocoupling->Optimize_Base Yes Optimize_Ligand Screen Ligands (e.g., SPhos, XPhos, NHCs) Homocoupling->Optimize_Ligand No Optimize_Solvent Screen Solvents (Toluene, Dioxane, THF +/- Water) Optimize_Base->Optimize_Solvent Optimize_Ligand->Optimize_Solvent Success Improved Yield Optimize_Solvent->Success

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.

Data Summary Tables

For efficient reaction optimization, it is useful to compare the performance of different components. The following tables summarize general trends.

Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling
BaseTypical SubstratesGeneral Yield RangeNotesReference
K₂CO₃ Aryl bromides, iodides80-98%A standard, cost-effective choice for many reactions.[1][11]
Cs₂CO₃ Challenging couplings, hindered substrates90-99%More effective than K₂CO₃ due to higher basicity and solubility (the "caesium effect").[11]
K₃PO₄ Nitrogen-containing heterocycles, aryl chlorides90-99%Strong, non-nucleophilic base; often superior for electron-rich or heterocyclic substrates.[11]
KF Substrates with base-labile groupsModerate to HighMilder base, useful for sensitive functional groups.[10][11]
Organic Bases (e.g., Et₃N) Specific applicationsVariableGenerally less common for biphenyl synthesis but can be effective in certain systems.[19]
Table 2: General Guide to Ligand Selection
Ligand TypeExamplesKey CharacteristicsBest For
Triarylphosphines PPh₃, P(o-tol)₃Standard, less activeSimple couplings of aryl iodides and bromides.
Bulky, Electron-Rich Dialkylbiarylphosphines SPhos, XPhos, DavePhosHigh activity, promotes oxidative addition and reductive eliminationChallenging substrates, including aryl chlorides, hindered systems, and room temperature reactions.[15][16]
N-Heterocyclic Carbenes (NHCs) IPr, IMesVery electron-rich, more stable than many phosphinesHighly active catalysts for difficult couplings, including those with aryl chlorides.[17]

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling for Biphenyl Synthesis

This protocol is a general starting point for the coupling of an aryl bromide with phenylboronic acid.

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).[1]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water).[2] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1][2]

Protocol 2: Optimized Protocol for a Challenging Aryl Chloride Coupling

This protocol employs a more active catalyst system suitable for less reactive aryl chlorides.

  • Reaction Setup: To a dry Schlenk tube, add the aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Catalyst System: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon three times.

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.

  • Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

References

Navigating the Labyrinth: A Technical Support Center for Halogenated Biphenyl Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate challenges of purifying halogenated biphenyl compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these persistent and often complex molecules in their work. Halogenated biphenyls, including polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), present a unique set of purification hurdles due to their chemical stability, hydrophobicity, and the sheer number of possible congeners and isomers.[1][2]

This resource moves beyond simple protocols to provide in-depth, experience-driven insights into the "why" behind experimental choices. We will explore troubleshooting strategies for common purification techniques and address frequently asked questions, all grounded in authoritative scientific principles.

Section 1: The Core Challenge - Why Are Halogenated Biphenyls So Difficult to Purify?

The primary difficulty in purifying halogenated biphenyls stems from their inherent properties:

  • Isomeric Complexity: With 209 possible congeners for both PCBs and PBBs, mixtures are incredibly complex.[1][2] Many of these isomers have very similar physical and chemical properties, making them difficult to separate using standard techniques.

  • Hydrophobicity: These compounds are highly lipophilic and nearly insoluble in water, which influences solvent selection for extraction and chromatography.[3]

  • Chemical Inertness: Their resistance to chemical degradation, a property that made them useful industrially, also makes them challenging to modify or break down during purification.[1]

  • Toxicity: Many halogenated biphenyls are toxic and are classified as persistent organic pollutants (POPs), necessitating stringent safety protocols during handling and purification.[4]

Section 2: Troubleshooting Common Purification Techniques

This section provides a question-and-answer formatted troubleshooting guide for the most common purification methods.

Liquid Chromatography

Q1: I'm struggling to separate closely related isomers of a chlorinated biphenyl using reversed-phase HPLC. My peaks are co-eluting. What can I do?

A1: This is a classic challenge. Here’s a systematic approach to improving resolution:

  • Column Chemistry is Key: Standard C18 columns may not provide sufficient selectivity. Consider switching to a phenyl-based stationary phase, such as a biphenyl or phenyl-hexyl column.[5][6] These phases offer alternative retention mechanisms, including π-π interactions, which can enhance the separation of aromatic isomers.[5]

  • Mobile Phase Optimization:

    • Solvent Choice: The choice of organic modifier in your mobile phase can significantly impact selectivity.[5] Experiment with acetonitrile, methanol, and mixtures of the two. Methanol can offer different selectivity for aromatic compounds compared to acetonitrile.

    • Gradient Optimization: If you are using a gradient, try making it shallower to increase the separation between closely eluting peaks.

  • Temperature: Operating the column at a slightly elevated temperature (e.g., 40-50°C) can improve peak shape and sometimes enhance resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.

Q2: My sample contains a complex mixture of PBBs, and I'm having trouble getting a clean separation with a single chromatographic run. What are my options?

A2: For highly complex mixtures, a single chromatographic dimension may be insufficient.

  • Multidimensional Gas Chromatography (MDGC): This is a powerful technique for resolving complex mixtures of isomers.[7] It involves using two columns with different selectivities connected in series. A fraction from the first column is "heart-cut" and transferred to the second column for further separation.

  • Fractionation Prior to HPLC/GC: Before your final analytical separation, consider a preliminary cleanup or fractionation step. Techniques like column chromatography on alumina or silica gel can be used to separate the mixture into less complex fractions based on polarity.[8][9][10] This simplifies the subsequent high-resolution separation.

Experimental Workflow: Alumina Column Chromatography for PBB Fractionation

This protocol is adapted from methodologies used for the fractionation of commercial PBB mixtures.[8][9][10]

Objective: To separate a complex mixture of PBBs into fractions of varying polarity.

Materials:

  • Glass chromatography column

  • Alumina (activated, Brockmann I, standard grade, ~150 mesh)

  • Hexane

  • Dichloromethane

  • Acetone

  • Sample dissolved in a minimal amount of hexane

Procedure:

  • Column Packing: Prepare a slurry of alumina in hexane and pour it into the chromatography column. Allow the alumina to settle, and then drain the excess hexane until the solvent level is just above the top of the alumina bed.

  • Sample Loading: Carefully load the dissolved sample onto the top of the alumina bed.

  • Elution:

    • Begin elution with 100% hexane. This will elute the least polar PBB congeners.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of dichloromethane to the hexane.

    • Finally, a more polar solvent like acetone can be used to elute the most strongly adsorbed components.

  • Fraction Collection: Collect fractions of the eluate and analyze each by a suitable technique (e.g., GC-ECD or GC-MS) to determine the PBB congener distribution.[11]

G cluster_0 PBB Fractionation Workflow start Complex PBB Mixture in Hexane pack_column Pack Alumina Column start->pack_column load_sample Load Sample onto Column pack_column->load_sample elute_hexane Elute with 100% Hexane load_sample->elute_hexane collect_f1 Collect Non-polar Fraction elute_hexane->collect_f1 elute_dcm Elute with Hexane/DCM Gradient collect_f1->elute_dcm collect_f2 Collect Moderately Polar Fractions elute_dcm->collect_f2 elute_acetone Elute with Acetone collect_f2->elute_acetone collect_f3 Collect Polar Fraction elute_acetone->collect_f3 analyze Analyze Fractions (GC-MS/ECD) collect_f3->analyze

Caption: Workflow for PBB fractionation using alumina column chromatography.

Crystallization

Q3: I have a solid halogenated biphenyl compound that is impure. I've tried recrystallization from a single solvent, but the purity doesn't improve significantly. What should I try next?

A3: When single-solvent crystallization is ineffective, a multi-solvent system or a different approach is needed.

  • Two-Solvent Crystallization: This is a powerful technique when a single ideal solvent cannot be found.[12][13]

    • Find a "good" solvent in which your compound is highly soluble.

    • Find a "poor" solvent (miscible with the "good" solvent) in which your compound is insoluble or sparingly soluble.

    • Dissolve your compound in a minimal amount of the hot "good" solvent.

    • Slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (saturated).

    • Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly. The crystals that form should be of higher purity.[13]

  • Slow Evaporation: If you have a small amount of material, dissolving it in a suitable solvent and allowing the solvent to evaporate slowly can yield high-quality crystals.[14] This method is particularly useful for obtaining crystals for X-ray diffraction.

  • Vapor Diffusion: This is another excellent method for small quantities. Dissolve your compound in a small vial and place this vial inside a larger, sealed container with a more volatile solvent in which your compound is insoluble. The vapor from the outer solvent will slowly diffuse into the inner vial, reducing the solubility of your compound and promoting crystallization.[14]

Table 1: Common Solvent Pairs for Two-Solvent Crystallization [13]

"Good" Solvent"Poor" Solvent
AcetoneWater
EthanolWater
DichloromethaneHexane/Ligroin
TolueneHexane/Ligroin
Ethyl AcetateCyclohexane

Q4: My compound is an oil and won't crystallize. How can I purify it?

A4: Oily products are common and require non-crystallization-based purification methods.

  • Flash Column Chromatography: This is the most common method for purifying oils. It is a rapid form of column chromatography that uses pressure to force the solvent through the column, speeding up the separation.

  • Distillation: If your compound is volatile and thermally stable, distillation (simple, fractional, or vacuum) can be an effective purification method. However, due to the high boiling points of many halogenated biphenyls, vacuum distillation is often required.

Section 3: FAQs - Extraction and Sample Preparation

Q1: What is the best way to extract PCBs from a solid matrix like soil or sediment?

A1: Pressurized liquid extraction (PLE) or Soxhlet extraction are common and effective methods.

  • Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[15][16] It also reduces solvent consumption compared to traditional methods.

  • Soxhlet Extraction: This is a classic and robust method for extracting compounds from a solid matrix.[17] It involves continuously washing the sample with a condensed solvent. While effective, it is time-consuming and requires larger volumes of solvent.[17]

  • Ultrasonic Extraction: For some applications, ultrasonic extraction can be a rapid and efficient alternative. The sample is sonicated in a suitable solvent to enhance the extraction process.[18]

Q2: I'm extracting halogenated biphenyls from a fatty tissue sample. How do I remove the co-extracted lipids that are interfering with my analysis?

A2: Lipid removal is a critical step in the cleanup of biological samples.

  • Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. It is very effective at removing large lipid molecules from the smaller halogenated biphenyl analytes.

  • Florisil or Silica Gel Cleanup: Adsorption chromatography using Florisil or silica gel can be used to separate the nonpolar halogenated biphenyls from more polar lipids.[19]

  • Sulfuric Acid Cleanup: For highly contaminated samples, a sulfuric acid treatment can be used to oxidize and remove many organic interferences.[19]

Section 4: Safety and Handling

Q1: What are the essential safety precautions I should take when working with halogenated biphenyls?

A1: Due to their toxicity, handling these compounds requires strict safety measures.

  • Engineering Controls: Always handle halogenated biphenyls in a certified chemical fume hood to minimize inhalation exposure.[20][21]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves. Double-gloving is often recommended.[21] Check glove compatibility charts for the specific solvents you are using.

    • Eye Protection: Chemical splash goggles are mandatory.[20]

    • Lab Coat: A lab coat should be worn at all times.

  • Waste Disposal: Dispose of all halogenated waste in designated, properly labeled containers.[22] Do not mix halogenated and non-halogenated waste streams.

  • Spill Management: Be prepared for spills. Have a spill kit with appropriate absorbent materials readily available.[22]

G cluster_handling Safe Handling of Halogenated Biphenyls cluster_ppe_details Personal Protective Equipment (PPE) FumeHood Work in a Chemical Fume Hood PPE Wear Appropriate PPE Gloves Chemical-Resistant Gloves (Double-gloving recommended) PPE->Gloves Includes Goggles Chemical Splash Goggles PPE->Goggles Includes LabCoat Lab Coat PPE->LabCoat Includes Waste Segregate Halogenated Waste Spill Prepare for Spills

Caption: Key safety considerations for handling halogenated biphenyls.

Section 5: Purity Assessment

Q1: How can I accurately determine the purity of my synthesized halogenated biphenyl congener?

A1: A combination of analytical techniques is often necessary for accurate purity assessment.

  • Gas Chromatography (GC): High-resolution capillary GC with an electron capture detector (ECD) or a mass spectrometer (MS) is the gold standard for separating and quantifying halogenated biphenyls.[11] The ECD is highly sensitive to halogenated compounds, while MS provides structural information for positive identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired congener and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): As discussed earlier, HPLC with a UV or MS detector is also a powerful tool for purity assessment.[23]

References

Technical Support Center: Synthesis of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of biphenyl carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges in this area of synthetic chemistry. Biphenyl carboxylic acids are crucial structural motifs in pharmaceuticals and functional materials.[1][2][3] Their synthesis, most commonly achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling or the copper-catalyzed Ullmann reaction, can be accompanied by various side reactions that diminish yield and complicate purification.[3][4][5] This resource offers a structured approach to identifying and mitigating these issues, ensuring the integrity and efficiency of your synthetic routes.

Section 1: Troubleshooting Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[5] However, several side reactions can occur, leading to reduced yields and complex product mixtures.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in my Suzuki coupling reaction?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the arylboronic acid is cleaved and replaced by a carbon-hydrogen bond.[8][9] This reaction consumes your boronic acid starting material, leading to a lower yield of the desired biphenyl carboxylic acid and the formation of an arene byproduct that can be difficult to separate from the product.[9] This side reaction is particularly prevalent with electron-deficient or sterically hindered arylboronic acids.[10][11]

Q2: I am observing a significant amount of a symmetrical biaryl byproduct. What is causing this homocoupling?

A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl.[12] This is primarily caused by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II).[6][12][13] These Pd(II) species can then promote the homocoupling of the boronic acid.[6][12][14] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) can also lead to increased homocoupling.[12]

Q3: My reaction is sluggish and gives a low yield, but I don't see significant side products. What could be the issue?

A3: Low or no product formation, in the absence of obvious side products, often points to issues with the catalyst's activity or the reaction conditions. The palladium catalyst, especially Pd(PPh₃)₄, can be sensitive to air and moisture.[15] An inactive catalyst will fail to initiate the catalytic cycle. Additionally, the choice of base and solvent is critical for the reaction's success.[15] An inappropriate base or solvent system can hinder the transmetalation step, leading to a stalled reaction.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Possible Cause Troubleshooting & Optimization
Low Yield & Formation of Arene Byproduct Protodeboronation - Optimize Base: Strong bases can accelerate protodeboronation. Consider using weaker bases like K₃PO₄ or Cs₂CO₃.[9] - Use Boronic Esters: Boronic esters, such as pinacol esters or MIDA boronates, are more stable and less prone to protodeboronation. They provide a slow release of the boronic acid into the reaction medium.[8][16] - Anhydrous Conditions: Ensure rigorous exclusion of water from the reaction, as it is a proton source for this side reaction.[11] - Degas Solvents: Thoroughly degas solvents to remove dissolved oxygen, which can contribute to catalyst decomposition and affect reaction kinetics.[15]
Formation of Symmetrical Biaryl Byproduct Homocoupling - Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from oxidizing the Pd(0) catalyst.[12][15] - Catalyst Choice: If using a Pd(II) precatalyst, consider adding a reducing agent like potassium formate to facilitate its reduction to the active Pd(0) state.[14] Alternatively, use a Pd(0) precatalyst directly. - Stoichiometry Control: Carefully control the stoichiometry of the reactants. An excess of the boronic acid can favor homocoupling.[15]
Low or No Product Formation Inactive Catalyst or Suboptimal Conditions - Fresh Catalyst: Use a fresh batch of palladium catalyst.[15] - Ligand Selection: For challenging couplings, consider using more robust and activating ligands, such as bulky, electron-rich phosphines (e.g., SPhos).[17] - Solvent & Base Screening: Screen different base and solvent combinations. A common system is a carbonate or phosphate base in a mixture of an organic solvent (like dioxane or toluene) and water.[15]
Dehalogenation of Aryl Halide Reduction of the Aryl Halide - Hydrogen Source: Identify and eliminate potential hydrogen sources. Some solvents (e.g., alcohols) or additives can act as hydride donors.[6] - Ligand and Base Choice: The choice of ligand and base can influence the rate of this side reaction. Experiment with different combinations.
Experimental Protocol: Minimizing Protodeboronation with MIDA Boronates

This protocol is a starting point for couplings where protodeboronation is a significant concern.[9]

  • Reagent Preparation: In an oven-dried reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv.), the MIDA boronate ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).[9]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.[2]

Section 2: Troubleshooting Ullmann Condensation

The Ullmann reaction is a classical method for forming aryl-aryl bonds using a copper catalyst, often at elevated temperatures.[4][18] While effective, it can be prone to side reactions and require harsh conditions.[4][19]

Frequently Asked Questions (FAQs)

Q1: My Ullmann reaction is giving a low yield of the biphenyl carboxylic acid and a significant amount of a diaryl ether byproduct. What is happening?

A1: The formation of diaryl ethers is a known side reaction in Ullmann condensations, especially if there are phenolic impurities in your starting materials or if the reaction is not conducted under strictly anhydrous conditions.[19][20] The copper catalyst can mediate the coupling of an aryl halide with a phenol or alkoxide.

Q2: I am observing the formation of a homocoupled product from my aryl halide. How can I prevent this?

A2: Homocoupling of the aryl halide can occur in Ullmann reactions, leading to the formation of a symmetrical biaryl instead of the desired unsymmetrical biphenyl carboxylic acid.[21] This is often promoted by high reaction temperatures and can be substrate-dependent.

Troubleshooting Guide: Ullmann Condensation
Issue Possible Cause Troubleshooting & Optimization
Formation of Diaryl Ether Byproduct Presence of Phenolic Impurities or Water - Purify Starting Materials: Ensure your aryl halide and other reagents are free of phenolic impurities. - Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize the presence of water.[22]
Homocoupling of Aryl Halide High Reaction Temperature or Substrate Reactivity - Optimize Temperature: Carefully control and, if possible, lower the reaction temperature.[21] - Use a Ligand: Modern Ullmann-type reactions often employ ligands (e.g., phenanthroline) that can improve selectivity and allow for milder reaction conditions.[19]
Low or No Product Formation Inactive Copper Catalyst or Harsh Conditions - Activate Copper: If using copper metal, ensure it is activated (e.g., by washing with a dilute acid to remove oxide layers).[19] - Solvent Choice: Use a high-boiling polar aprotic solvent like DMF or NMP.[19][21] - Consider Modern Catalysts: Explore the use of more active, soluble copper(I) catalysts, which often allow for lower reaction temperatures.[19]

Section 3: Purification Strategies

The successful synthesis of biphenyl carboxylic acids often requires a robust purification strategy to remove unreacted starting materials and side products.

Frequently Asked Questions (FAQs)

Q1: What is an effective general method for purifying biphenyl carboxylic acids?

A1: Acid-base extraction is a highly effective method for purifying carboxylic acids. The crude product is dissolved in an aqueous base (like sodium hydroxide) to form the water-soluble carboxylate salt. Neutral organic impurities can then be removed by washing with an organic solvent. The aqueous layer is then acidified with a mineral acid (like hydrochloric acid) to precipitate the pure carboxylic acid, which can be collected by filtration.[15]

Q2: I am having difficulty separating my desired product from a structurally similar byproduct. What should I do?

A2: When acid-base extraction is insufficient, recrystallization is a powerful purification technique. The choice of solvent is critical; an ideal solvent will dissolve the desired product well at high temperatures but poorly at low temperatures, while the impurity remains soluble at all temperatures.[23] For biphenyl carboxylic acids, aqueous ethanol or a mixture of benzene and petroleum ether can be effective recrystallization solvents.[24] If recrystallization fails, column chromatography on silica gel is another option.[2]

General Purification Workflow

Caption: A general workflow for the purification of biphenyl carboxylic acids.

Visualizing Key Side Reactions

Suzuki Coupling Side Reactions

Suzuki_Side_Reactions cluster_desired Desired Suzuki Coupling cluster_side Common Side Reactions Aryl_Halide Ar-X Desired_Product Ar-Ar' (Biphenyl Carboxylic Acid) Aryl_Halide->Desired_Product Pd(0), Base Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Desired_Product Protodeboronation_Product Ar'-H (Arene Byproduct) Homocoupling_Product Ar'-Ar' (Symmetrical Biaryl) Boronic_Acid2 Ar'-B(OH)₂ Boronic_Acid2->Protodeboronation_Product H⁺ Source Boronic_Acid3 Ar'-B(OH)₂ Boronic_Acid3->Homocoupling_Product O₂, Pd(II) Ullmann_Side_Reactions cluster_desired_ullmann Desired Ullmann Coupling cluster_side_ullmann Common Side Reactions Aryl_Halide_U Ar-X Desired_Product_U Ar-Ar' (Biphenyl Carboxylic Acid) Aryl_Halide_U->Desired_Product_U Cu, Heat Aryl_Halide_U2 Ar'-X Aryl_Halide_U2->Desired_Product_U Diaryl_Ether Ar-O-Ar' (Diaryl Ether) Homocoupling_U Ar-Ar (Symmetrical Biaryl) Aryl_Halide_U3 Ar-X Aryl_Halide_U3->Diaryl_Ether Cu, Heat Phenol Ar'-OH Phenol->Diaryl_Ether Aryl_Halide_U4 Ar-X Aryl_Halide_U4->Homocoupling_U Cu, Heat

References

degradation of 3'-Chloro-biphenyl-4-carboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-Chloro-biphenyl-4-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity and success of your experimental work. Given the specific nature of this compound, this resource synthesizes established principles from related chlorinated biphenyls and aromatic carboxylic acids to offer a robust starting point for your investigations.

I. Understanding the Stability of this compound: A Proactive Approach

This compound is a substituted biphenyl carboxylic acid. Its structure, featuring a chlorinated biphenyl core and a carboxylic acid group, dictates its chemical behavior and susceptibility to degradation. Understanding these characteristics is the first step in designing robust experiments.

Key Structural Features and Their Implications:
  • Biphenyl Core: The biphenyl structure is relatively stable but can be a target for oxidative and microbial degradation.

  • Chlorine Substituent: The chlorine atom increases the molecule's hydrophobicity and can influence its electronic properties, affecting its reactivity. Reductive dechlorination is a possible degradation pathway under anaerobic conditions.[1][2]

  • Carboxylic Acid Group: This functional group makes the molecule acidic and provides a reactive site for conjugation or derivatization. It also influences the compound's solubility in aqueous solutions, which is pH-dependent.

II. Troubleshooting Guide: Addressing Common Experimental Challenges

This section addresses specific issues you may encounter during your experiments with this compound, from sample preparation to analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Analyte Recovery 1. Inefficient Extraction: The compound may be strongly adsorbed to the sample matrix (e.g., soil, sediment, biological tissues).2. pH-Dependent Solubility: The protonated form (at low pH) is less water-soluble than the deprotonated form (at higher pH). Extraction efficiency can vary with pH.1. Optimize Extraction Solvent and Method: Use a solvent system with appropriate polarity (e.g., a mixture of a nonpolar and a polar solvent like hexane and acetone). Consider techniques like sonication or pressurized liquid extraction to improve recovery.2. Adjust Sample pH: For extraction into an organic solvent, acidify the aqueous sample to a pH at least 2 units below the pKa of the carboxylic acid group to ensure it is in its less polar, protonated form.
Analyte Degradation During Sample Storage or Preparation 1. Photodegradation: Exposure to UV or even ambient light can induce degradation of chlorinated aromatic compounds.[3]2. Microbial Activity: If working with non-sterile environmental or biological samples, microorganisms can degrade the analyte.[4][5]3. Thermal Instability: Although generally stable, prolonged exposure to high temperatures during sample processing (e.g., solvent evaporation) can lead to degradation.1. Protect from Light: Store samples and standards in amber vials or wrap containers in aluminum foil.2. Inhibit Microbial Growth: Store samples at low temperatures (-20°C or -80°C). For liquid samples, consider adding a microbial inhibitor if it doesn't interfere with your analysis.3. Control Temperature: Use gentle heating (e.g., <40°C) for solvent evaporation under a stream of nitrogen. Avoid aggressive heating.
Poor Chromatographic Peak Shape (Tailing, Splitting) in HPLC Analysis 1. Secondary Interactions with Column: The carboxylic acid group can interact with residual silanols on silica-based C18 columns, leading to peak tailing.[6]2. Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.3. Column Overload: Injecting too high a concentration of the analyte.1. Optimize Mobile Phase: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of the carboxylic acid group. This will result in a sharper, more symmetrical peak.[7][8]2. Match Sample Solvent to Mobile Phase: Dissolve or dilute your final sample extract in the initial mobile phase composition.3. Reduce Injection Concentration: Dilute the sample or reduce the injection volume.
Irreproducible Results Between Experiments 1. Inconsistent Sample Preparation: Minor variations in extraction time, pH adjustment, or solvent volumes can lead to variability.2. Mobile Phase Instability: Changes in mobile phase pH or composition over time.3. Instrument Fluctuation: Variations in pump flow rate, column temperature, or detector response.1. Standardize Protocols: Use a detailed, step-by-step protocol for all sample preparation steps. Use calibrated pipettes and glassware.2. Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily and ensure it is well-mixed and degassed.3. System Suitability Testing: Before each analytical run, inject a standard solution to verify system performance (e.g., retention time stability, peak area reproducibility, and peak symmetry).

III. Frequently Asked Questions (FAQs)

Q1: What is the most likely microbial degradation pathway for this compound?

A1: Based on studies of similar compounds like 4-chlorobiphenyl, the most probable aerobic microbial degradation pathway involves the biphenyl core.[5][9] The degradation is likely initiated by a dioxygenase enzyme that hydroxylates the non-chlorinated ring, leading to ring cleavage.[1][10] Subsequent enzymatic reactions would likely lead to the formation of chlorinated benzoic acid derivatives. The carboxylic acid group on the other ring is expected to remain intact during the initial stages of biphenyl core degradation.

Q2: How can I perform a forced degradation study for this compound to understand its stability?

A2: Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3][11] Here are the recommended conditions based on ICH guidelines:

  • Acid Hydrolysis: 0.1 M HCl at 60-80°C for several hours.

  • Base Hydrolysis: 0.1 M NaOH at 60-80°C for several hours.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80-100°C.

  • Photodegradation: Expose the compound in solution and as a solid to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3]

The goal is to achieve 5-20% degradation of the parent compound. The resulting mixtures should be analyzed by a suitable method like HPLC to separate the degradation products from the parent compound.

Q3: What are the ideal starting conditions for developing an HPLC-UV method for this compound?

A3: A good starting point for an HPLC-UV method for this compound would be:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with:

    • Solvent A: Water with 0.1% Formic Acid or Phosphoric Acid (to control pH and improve peak shape).

    • Solvent B: Acetonitrile or Methanol.

    • Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B.

  • Detection: UV detection at a wavelength where the compound has significant absorbance. A photodiode array (PDA) detector is recommended to determine the optimal wavelength and check for peak purity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C to ensure reproducible retention times.

Q4: My baseline is noisy or has "ghost peaks" during my HPLC analysis. What could be the cause?

A4: A noisy baseline or the appearance of unexpected peaks (ghost peaks) can be due to several factors:[12][13]

  • Contaminated Solvents or Reagents: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.

  • Sample Carryover: Material from a previous, more concentrated sample may be eluting in the current run. Implement a needle wash step in your autosampler sequence.

  • Contaminated HPLC System: The injector, tubing, or column may be contaminated. Flush the system with a strong solvent.

  • Impure Sample Matrix: If your sample cleanup is insufficient, components from the matrix may be co-eluting. Improve your sample preparation procedure, for instance by using solid-phase extraction (SPE).

IV. Experimental Protocols & Workflows

Protocol 1: General Purpose Sample Preparation for HPLC Analysis

This protocol provides a general guideline for the extraction of this compound from a solid matrix (e.g., soil, sediment). This protocol should be optimized and validated for your specific matrix.

  • Sample Weighing: Accurately weigh 1-5 grams of the homogenized sample into a glass centrifuge tube.

  • Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of acetone and hexane.

  • Extraction: Vortex the sample for 1 minute, then place it in an ultrasonic bath for 15 minutes.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean glass tube.

  • Repeat Extraction: Repeat steps 2-5 with a fresh portion of the extraction solvent and combine the supernatants.

  • Solvent Evaporation: Evaporate the combined solvent to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the initial HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Step-by-Step HPLC-UV Analysis

This protocol outlines the steps for the analysis of prepared samples.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject a standard solution of this compound (e.g., 10 µg/mL) to verify system performance (retention time, peak area, and symmetry).

  • Calibration Curve: Inject a series of at least five calibration standards of known concentrations to bracket the expected sample concentrations.

  • Sample Analysis: Inject the prepared samples.

  • Bracketing Standards: Inject a calibration standard after every 10-15 sample injections to monitor for any drift in instrument response.

  • Data Processing: Integrate the peak areas of the analyte in the standards and samples. Construct a calibration curve and determine the concentration of the analyte in the samples.

V. Visualizing Experimental Logic

Degradation Pathway Hypothesis

The following diagram illustrates a hypothesized microbial degradation pathway for this compound based on known pathways for similar compounds.

G A This compound B Dioxygenation of the non-chlorinated ring A->B Biphenyl dioxygenase C Dihydroxylated biphenyl intermediate B->C D Ring cleavage C->D Extradiol or Intradiol dioxygenase E Formation of chlorinated benzoic acid derivatives D->E G Start Problem with HPLC Analysis (e.g., bad peak shape, variable retention time) CheckSystem Check System Suitability (Pressure, Baseline, Standard Injection) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckMethod Review Analytical Method (Mobile Phase pH, Column Chemistry) SystemOK->CheckMethod Yes FixSystem Troubleshoot Instrument (Check for leaks, pump issues, detector lamp) SystemOK->FixSystem No MethodOK Method Appropriate? CheckMethod->MethodOK CheckSamplePrep Investigate Sample Preparation (Extraction, Cleanup, Final Solvent) MethodOK->CheckSamplePrep Yes OptimizeMethod Optimize Method (Adjust pH, change gradient, try different column) MethodOK->OptimizeMethod No OptimizeSamplePrep Optimize Sample Prep (Improve cleanup, change solvent) CheckSamplePrep->OptimizeSamplePrep FixSystem->CheckSystem End Problem Resolved OptimizeMethod->End OptimizeSamplePrep->End

References

Technical Support Center: Troubleshooting the Crystallization of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for overcoming the challenges associated with the crystallization of biphenyl carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining high-quality crystalline materials. Here, we address common issues with in-depth, scientifically-grounded explanations and provide actionable, field-proven protocols to streamline your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My biphenyl carboxylic acid is "oiling out" during crystallization instead of forming solid crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where a substance separates from a solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically occurs when the solute's solubility is exceeded at a temperature above its melting point in the chosen solvent system, or when the supersaturation is too high, leading to liquid-liquid phase separation. For biphenyl carboxylic acids, the rigid nature of the biphenyl core combined with the polar carboxylic acid group can lead to complex solvation effects that promote oiling out.

Underlying Causes & Solutions:

  • High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can generate a level of supersaturation that favors the formation of a metastable oil over an ordered crystal lattice.

    • Solution: Employ a slower cooling rate. A programmed cooling ramp (e.g., 1-5 °C/hour) can maintain a state of moderate supersaturation, giving the molecules sufficient time to orient themselves into a crystal lattice.

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at high concentrations, or it may be too poor, causing it to crash out as an oil.

    • Solution: A systematic solvent screen is crucial. A good crystallization solvent will dissolve the compound at an elevated temperature but have limited solubility at a lower temperature. For biphenyl carboxylic acids, solvent systems that can hydrogen bond with the carboxylic acid moiety while also interacting with the aromatic rings are often successful. Consider mixtures of solvents to fine-tune the solubility properties.

Step-by-Step Protocol to Prevent Oiling Out:

  • Solvent System Optimization:

    • Select a primary solvent in which your compound is freely soluble at higher temperatures (e.g., isopropanol, acetone, or ethyl acetate).

    • Choose an anti-solvent in which your compound is poorly soluble but is miscible with the primary solvent (e.g., heptane, hexane, or water).

    • Dissolve your compound in a minimal amount of the primary solvent near its boiling point.

    • Slowly add the anti-solvent dropwise at this elevated temperature until the solution becomes slightly turbid (cloudy).

    • Add a few drops of the primary solvent to redissolve the solid and clarify the solution.

    • Allow the system to cool slowly to room temperature, and then further to 4 °C.

  • Temperature Gradient Crystallization:

    • If oiling persists, utilize a temperature gradient method. Dissolve the compound in a suitable solvent at a higher temperature.

    • Create a setup where the solution is slowly moved to a cooler environment, or use a programmable crystallizer that allows for precise temperature control. This minimizes thermal shock.

Question 2: I've managed to get a solid, but it appears to be amorphous or a very fine powder, not the well-defined crystals I need for X-ray diffraction. How can I improve crystal quality?

Answer:

The formation of amorphous solids or microcrystalline powders indicates that nucleation was too rapid and uncontrolled, leading to a large number of small crystals with poor internal order. The goal is to control the nucleation process to allow for the slow growth of a smaller number of larger, more ordered crystals.

Key Factors & Remediation Strategies:

  • Nucleation Control: Spontaneous nucleation at high supersaturation leads to poor crystal quality.

    • Solution: Seeding. Introduce a small number of seed crystals of the desired crystalline form into a slightly supersaturated solution. This provides a template for crystal growth to occur, bypassing the need for spontaneous nucleation. If you do not have seed crystals, you can sometimes generate them by scratching the inside of the flask with a glass rod at the liquid-air interface, which can induce nucleation.

  • Solvent Environment: The solvent plays a critical role in crystal habit and quality.

    • Solution: Vapor Diffusion. This is a gentle method for growing high-quality single crystals.

      • Liquid-Vapor Diffusion: Dissolve your compound in a solvent in which it is soluble (e.g., acetone). Place this solution in a small, open vial. Place the vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., hexane). The anti-solvent vapor will slowly diffuse into the primary solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.

Experimental Workflow for Improving Crystal Quality:

Troubleshooting Flowchart for Improving Crystal Quality

Crystal_Quality_Troubleshooting start Start: Amorphous Solid or Microcrystalline Powder check_saturation Is the solution highly supersaturated? start->check_saturation slow_cooling Action: Reduce cooling rate or slow down anti-solvent addition. check_saturation->slow_cooling Yes check_nucleation Is nucleation uncontrolled? check_saturation->check_nucleation No slow_cooling->check_nucleation seeding Action: Introduce seed crystals to a metastable solution. check_nucleation->seeding Yes solvent_screen Action: Perform a systematic solvent/anti-solvent screen. check_nucleation->solvent_screen No end_good Result: High-Quality Crystals seeding->end_good end_bad Re-evaluate System seeding->end_bad If unsuccessful vapor_diffusion Action: Use vapor diffusion for slow, controlled growth. vapor_diffusion->end_good vapor_diffusion->end_bad If unsuccessful solvent_screen->vapor_diffusion

Caption: A flowchart for troubleshooting poor crystal quality.

Question 3: My crystallization yields are very low. How can I improve the recovery of my crystalline product?

Answer:

Low crystallization yield is a common issue that can often be traced back to the solubility profile of your compound in the chosen solvent system. The goal is to maximize the difference in solubility between the temperature at which the compound is dissolved and the temperature at which it is harvested.

Optimization Parameters for Yield Improvement:

  • Solvent Selection: The ideal solvent will have high solubility for your biphenyl carboxylic acid at an elevated temperature and very low solubility at a low temperature (e.g., 0-4 °C).

    • Action: Refer to solubility data tables or perform small-scale solubility tests across a range of solvents. Create a table to compare the solubility at room temperature versus at a higher temperature (e.g., 70 °C) to identify the solvent with the steepest solubility curve.

  • Final Crystallization Temperature: Cooling to a lower temperature will decrease the solubility of your compound in the mother liquor, thereby increasing the amount of solid that crystallizes out.

    • Action: After initial crystallization at room temperature, cool your flask in an ice bath or a refrigerator for several hours to maximize product precipitation.

  • Concentration: Ensure you are starting with a solution that is fully saturated at the higher temperature. If the solution is too dilute, the saturation point may not be reached upon cooling, leading to little or no crystallization.

    • Action: Carefully evaporate some of the solvent from your solution at an elevated temperature to reach the saturation point before commencing the cooling process. Be cautious not to over-concentrate, as this can lead to oiling out or the formation of impurities.

Data-Driven Solvent Selection:

SolventSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)Potential for High Yield
Ethanol/Water (9:1) LowHighExcellent
Isopropanol ModerateHighGood
Acetone HighVery HighModerate
Heptane Very LowLowPoor (as a single solvent)

This is an illustrative table. Actual solubility data must be determined experimentally for your specific compound.

Question 4: I suspect I have different crystal forms (polymorphs) of my biphenyl carboxylic acid. How can I control which polymorph I crystallize?

Answer:

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility, stability, and bioavailability. Controlling polymorphism involves carefully manipulating the crystallization conditions to favor the nucleation and growth of the desired form.

Thermodynamic vs. Kinetic Control:

  • Thermodynamic Polymorph: This is the most stable crystal form and is typically obtained under conditions of slow crystallization where the system has time to reach its lowest energy state. This often involves slow cooling, low supersaturation, and longer crystallization times.

  • Kinetic Polymorph: This is a metastable form that is often faster to crystallize. It is typically obtained under conditions of rapid cooling and high supersaturation.

Strategies for Polymorph Control:

  • Solvent Choice: The solvent can influence which polymorph is formed through specific interactions with the solute molecules, which can favor a particular packing arrangement in the crystal lattice.

    • Action: Perform crystallization experiments in a variety of solvents of different polarities and hydrogen bonding capabilities (e.g., protic vs. aprotic solvents).

  • Temperature and Cooling Rate: As mentioned, slow cooling tends to favor the thermodynamic form, while rapid cooling can trap a kinetic form.

    • Action: Systematically vary the cooling rate from very slow (e.g., 1 °C/hour) to rapid (e.g., crash cooling in an ice bath) and analyze the resulting solid by techniques such as Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to identify the polymorph.

  • Seeding: Seeding with the desired polymorph is the most effective way to ensure that you consistently obtain that form.

    • Action: Once you have isolated and characterized a desired polymorph, use a small amount of that material to seed subsequent crystallizations.

Visualizing Polymorph Selection:

Polymorph_Control start Saturated Solution of Biphenyl Carboxylic Acid conditions Crystallization Conditions start->conditions slow_cool Slow Cooling Low Supersaturation conditions->slow_cool Thermodynamic Control fast_cool Rapid Cooling High Supersaturation conditions->fast_cool Kinetic Control thermo_form Thermodynamic Polymorph (Most Stable) slow_cool->thermo_form kinetic_form Kinetic Polymorph (Metastable) fast_cool->kinetic_form

Caption: Controlling polymorph formation through kinetic vs. thermodynamic pathways.

Technical Support Center: Troubleshooting Unexpected NMR Peaks in 3'-Chloro-biphenyl-4-carboxylic acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of 3'-Chloro-biphenyl-4-carboxylic acid (CAS 5728-43-8).[1] As researchers and professionals in drug development, obtaining a clean, interpretable Nuclear Magnetic Resonance (NMR) spectrum is paramount for structural verification and purity assessment. However, unexpected peaks are a common challenge that can complicate analysis. This guide provides in-depth troubleshooting strategies, field-proven insights, and preventative best practices to help you identify the source of these artifacts and ensure the integrity of your results.

Frequently Asked Questions (FAQs): Foundational Knowledge for Clean Spectra

This section addresses common questions and establishes best practices for sample preparation and experimental setup to proactively avoid spectral artifacts.

Q1: What is the optimal method for preparing an NMR sample of this compound?

A1: The quality of your spectrum is directly dependent on the quality of your sample preparation.[2] A meticulous approach can prevent many common problems like poor resolution and artifact peaks.

Experimental Protocol: Recommended Sample Preparation

  • Select High-Quality Glassware: Use a clean, dry, and unscratched NMR tube. Scratches or imperfections can distort the magnetic field homogeneity, leading to poor peak shape.[3][4]

  • Determine Sample Mass: For a standard 1D ¹H NMR spectrum, use 5-25 mg of your compound. For a ¹³C spectrum, a higher concentration of 50-100 mg is often required for a good signal-to-noise ratio in a reasonable time.[5]

  • Prepare in a Secondary Vial: First, dissolve your sample completely in a small, clean vial using 0.6-0.7 mL of the chosen deuterated solvent.[5] This ensures the compound is fully dissolved before transfer and allows for visual inspection of any particulate matter.

  • Filter the Solution: Using a pipette with a small cotton or glass wool plug, transfer the solution from the vial into the NMR tube. This critical step removes insoluble particles, including dust or residual catalyst, which can severely degrade spectral quality by disrupting the magnetic field homogeneity.[6]

  • Ensure Correct Sample Height: The sample height in a standard 5 mm NMR tube should be between 4.0 and 5.0 cm to ensure it is correctly positioned within the instrument's detection coils.[7]

  • Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Q2: Which deuterated solvent is most suitable for this molecule?

A2: Solvent selection is crucial for both solubility and spectral clarity. For this compound, the choice depends on the experimental goal:

  • DMSO-d₆: This is often the best choice. It readily dissolves polar compounds like carboxylic acids and typically provides a sharp, well-defined peak for the acidic -COOH proton. The residual solvent peak appears around 2.50 ppm.[8]

  • Chloroform-d (CDCl₃): While a common solvent, it may not be ideal. Carboxylic acids can have limited solubility, and the acidic proton peak is often very broad and may be difficult to observe. The residual solvent peak at 7.26 ppm can also overlap with the aromatic region of your compound, complicating analysis.[8][9]

  • Methanol-d₄: This solvent will dissolve the sample, but the acidic -COOH proton will rapidly exchange with the deuterium of the solvent's hydroxyl group, causing the peak to disappear from the spectrum. This can be used as a diagnostic tool but prevents the direct observation of the carboxylic acid proton.

Q3: What are the most common synthesis-related impurities I should be aware of?

A3: this compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is highly effective but can generate several characteristic byproducts that are structurally similar to the desired product and may appear in the NMR spectrum.[10][11]

Key impurities include:

  • Homocoupling Products: The starting materials can couple with themselves. This can result in the formation of 4,4'-biphenyldicarboxylic acid (from the benzoic acid derivative) or 3,3'-dichlorobiphenyl (from the chlorophenyl boronic acid).[12]

  • Protodeboronation/Dehalogenation Products: The boronic acid can be replaced by a proton, yielding 3-chlorobiphenyl, or the halide can be reduced, yielding biphenyl-4-carboxylic acid.[10]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 4-halobenzoic acid or 3-chlorophenylboronic acid.

Below is a diagram illustrating the formation of these common byproducts.

Suzuki_Byproducts cluster_reactants Starting Materials cluster_products Reaction Products cluster_byproducts Common Byproducts A 4-Halobenzoic Acid P Desired Product: This compound A->P Suzuki Coupling H1 Homocoupling: 4,4'-Biphenyldicarboxylic acid A->H1 Self-Coupling D1 Dehalogenation: Biphenyl-4-carboxylic acid A->D1 Reduction B 3-Chlorophenylboronic Acid B->P Suzuki Coupling H2 Homocoupling: 3,3'-Dichlorobiphenyl B->H2 Self-Coupling D2 Protodeboronation: 3-Chlorobiphenyl B->D2 Protonolysis Troubleshooting_Workflow Start Unexpected Peak Observed Q_Shape What is the peak shape? Start->Q_Shape Q_Disappears Does it disappear with a D₂O shake? Q_Shape->Q_Disappears Broad Q_Location Is it in the aromatic region? Q_Shape->Q_Location Sharp Shimming Result: Poor Shimming or Paramagnetic Species Q_Shape->Shimming Distorted/ Very Broad Water Result: Water or -COOH Proton Q_Disappears->Water Yes Q_Disappears->Shimming No Solvent Result: Residual Solvent or Grease Q_Location->Solvent No Impurity Result: Synthesis-Related Impurity Q_Location->Impurity Yes

References

Technical Support Center: Palladium Catalyst Removal from Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive guide on the effective removal of palladium catalysts from Suzuki coupling reactions. This technical support center is designed to provide in-depth, practical solutions to common challenges encountered in the purification of reaction products, ensuring your compounds meet the stringent purity requirements for downstream applications, particularly in drug development.

I. Understanding the Challenge: Why Palladium Removal is Critical

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. However, a significant challenge lies in the removal of the palladium catalyst from the final product. Residual palladium is a major concern for several reasons:

  • Regulatory Compliance: In the pharmaceutical industry, strict limits are placed on elemental impurities in active pharmaceutical ingredients (APIs). Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for acceptable levels of residual metals.

  • Downstream Reaction Interference: Trace amounts of palladium can interfere with subsequent synthetic steps, leading to unwanted side reactions or catalyst poisoning.

  • Toxicity: Palladium, while less toxic than some other heavy metals, can still pose health risks, necessitating its removal from any compound intended for biological applications.

This guide will walk you through various methods for palladium removal, from simple filtration to the use of specialized scavengers, providing the knowledge to select and implement the most appropriate strategy for your specific needs.

II. Troubleshooting Common Issues in Palladium Removal

This section addresses frequently encountered problems in a question-and-answer format, offering practical solutions and insights.

Q1: My crude product is a black, insoluble solid. How can I remove the palladium?

A1: The formation of a black precipitate, often referred to as "palladium black," is a common sign of catalyst decomposition. This can occur due to the presence of oxygen, impurities, or high reaction temperatures.

  • Initial Approach: Filtration through Celite® A simple and often effective first step is to dissolve the soluble organic components of your reaction mixture in a suitable solvent and filter it through a pad of Celite®. Celite is a diatomaceous earth that can trap insoluble palladium particles.

    Expert Tip: If your product is insoluble in common organic solvents, this presents a greater challenge. Consider washing the solid product extensively with a solvent in which the palladium species might have some solubility. If the product remains contaminated, more advanced techniques discussed below may be necessary.

Q2: I've performed a standard aqueous workup and column chromatography, but my product is still contaminated with palladium. What should I do next?

A2: While standard purification techniques like liquid-liquid extraction and silica gel chromatography can remove some palladium, they are often insufficient to meet strict purity requirements.

  • Consider Metal Scavengers: Metal scavengers are solid-supported reagents with functional groups that chelate to the palladium, allowing for its removal by filtration. These are highly effective for removing residual palladium to very low levels.

    • Thiol-Based Scavengers: These are particularly effective due to the high affinity of sulfur for palladium. Resins and silica gels functionalized with thiol groups are commercially available.

    • Amine-Based Scavengers: Functionalized resins with amine groups can also be effective at scavenging palladium.

    • Trimercaptotriazine (TMT): TMT and its polymer-bound versions have shown excellent efficacy in scavenging palladium.

Q3: What factors should I consider when choosing a palladium removal method?

A3: The optimal method depends on several factors specific to your reaction:

  • The nature of your product: Its solubility, stability, and functional groups will dictate which solvents and reagents can be used.

  • The form of the residual palladium: Palladium can exist in different oxidation states and forms (e.g., nanoparticles, soluble complexes), which may require different removal strategies.

  • The required level of purity: For early-stage research, simple filtration might suffice. For APIs, more rigorous methods are necessary.

  • Cost and scalability: For large-scale synthesis, the cost and ease of implementation of the removal method are important considerations.

III. A Comparative Guide to Palladium Removal Techniques

The following table summarizes and compares common methods for palladium removal, providing a quick reference to help you select the most suitable approach.

MethodPrincipleAdvantagesDisadvantagesBest For
Filtration through Celite® Physical removal of insoluble palladium particles.Simple, inexpensive, and fast.Only effective for insoluble palladium species.Initial cleanup of reactions with visible palladium black.
Activated Carbon Adsorption of palladium onto the carbon surface.Cost-effective and can remove a wide range of palladium species.Can sometimes adsorb the desired product, leading to yield loss. May require optimization.General-purpose palladium removal, especially on a larger scale.
Metal Scavengers (Resin/Silica-Bound) Chelation of palladium by functional groups on a solid support.High efficiency and selectivity, can reduce palladium to very low levels.Can be more expensive than other methods. May require screening to find the optimal scavenger.Final purification steps, especially for pharmaceutical applications where very low palladium levels are required.
Solvent Extraction Partitioning of palladium species between two immiscible liquid phases.Can be effective for specific palladium complexes.Often not selective enough and can be labor-intensive.Situations where the palladium complex has significantly different solubility properties than the product.
Precipitation Conversion of soluble palladium into an insoluble salt that can be filtered off.Can be effective for specific palladium species.Can be difficult to achieve complete precipitation and may co-precipitate the product.Specific cases where a suitable precipitating agent is known for the palladium complex.

IV. Detailed Experimental Protocols

This section provides step-by-step procedures for some of the most effective palladium removal techniques.

Protocol 1: Palladium Removal using Activated Carbon

This protocol is a general guideline and may require optimization for your specific reaction.

  • Reaction Workup: After the Suzuki coupling is complete, perform your standard aqueous workup to remove water-soluble byproducts.

  • Solvent Exchange: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene, or dichloromethane).

  • Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature for 1-4 hours. The optimal time may need to be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and analyze the product for residual palladium content using a suitable analytical technique (e.g., ICP-MS).

Protocol 2: Palladium Removal using a Thiol-Functionalized Silica Scavenger

This protocol outlines the use of a commercially available silica-based scavenger.

  • Reaction Workup and Dissolution: Following your standard workup, dissolve the crude product in an appropriate solvent.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 2-5 equivalents relative to the initial amount of palladium catalyst) to the solution.

  • Stirring/Shaking: Stir or shake the mixture at room temperature. The required time can vary from a few hours to overnight. Monitoring the palladium concentration over time is recommended to determine the optimal duration.

  • Filtration: Filter off the scavenger resin. Wash the resin with fresh solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and determine the residual palladium concentration.

V. Visualizing the Decision-Making Process

Choosing the right palladium removal strategy is a critical step. The following diagram illustrates a typical workflow for selecting and implementing a purification method.

Palladium_Removal_Workflow start Crude Suzuki Reaction Mixture initial_workup Standard Aqueous Workup start->initial_workup dissolve_product Dissolve in Organic Solvent initial_workup->dissolve_product check_solids Insoluble Black Solid (Pd Black) Present? celite_filtration Filter through Celite® check_solids->celite_filtration Yes analyze_pd Analyze for Residual Palladium (e.g., ICP-MS) check_solids->analyze_pd No celite_filtration->analyze_pd dissolve_product->check_solids check_purity Palladium Level Acceptable? analyze_pd->check_purity final_product Final Purified Product check_purity->final_product Yes choose_method Select Advanced Method check_purity->choose_method No scavenger_treatment Treat with Metal Scavenger (e.g., Thiol Resin) scavenger_treatment->analyze_pd activated_carbon Treat with Activated Carbon activated_carbon->analyze_pd choose_method->scavenger_treatment choose_method->activated_carbon

Caption: Decision workflow for palladium catalyst removal.

VI. The Influence of Ligands on Palladium Removal

The choice of ligand in your Suzuki coupling can impact the ease of palladium removal.

  • Ligand Stability: Some ligands form very stable complexes with palladium, which can be more challenging to remove.

  • Palladium Speciation: The ligand can influence the final form of the palladium in the reaction mixture (e.g., soluble complex vs. insoluble nanoparticles), which in turn affects which removal method will be most effective.

When developing a new Suzuki coupling reaction, it is worthwhile to consider not only the catalytic activity of the ligand but also its potential impact on downstream purification.

VII. Conclusion

Removing palladium catalysts from Suzuki coupling reactions is a critical but manageable challenge. By understanding the different methods available and systematically approaching the problem, researchers can effectively purify their products to meet the stringent requirements of their field. This guide provides a solid foundation for troubleshooting common issues and selecting the most appropriate palladium removal strategy for your specific needs.

VIII. References

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Activated Carbon Business Division. Retrieved from --INVALID-LINK--

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from --INVALID-LINK--

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from --INVALID-LINK--

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Activated Carbon Business Division. Retrieved from --INVALID-LINK--

  • Byrne, F. P., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications. Retrieved from --INVALID-LINK--

  • MDPI. (2025, December 31). Industrial Winemaking Waste to Sustainable Palladium(II) Recovery: A Green One-Step Synthesis of Activated Carbon from Grape Seeds. Retrieved from [https://www.mdpi.com/2073-4344/14/1/40](--INVALID-LINK--

Suzuki Coupling Reactions with Aryl Halides: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that while the Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, its practical application can present significant challenges. This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and actionable solutions to the most common problems encountered when working with aryl halides.

Our approach is rooted in a deep understanding of the reaction mechanism. We will not just offer solutions, but explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively in your own work.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific, frequently encountered issues in a question-and-answer format.

Question 1: Why is my Suzuki coupling reaction showing low or no conversion?

This is the most common issue. The root cause often lies in one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.

A. Catalyst Inactivity or Decomposition

The heart of the Suzuki reaction is the palladium catalyst. Its effectiveness can be compromised before or during the reaction.

  • Underlying Cause: The active Pd(0) species is susceptible to oxidation to inactive Pd(II) or can form palladium black through aggregation, especially at high temperatures. The choice of ligand is critical to stabilize the Pd(0) center and facilitate the catalytic cycle.

  • Troubleshooting Protocol:

    • Catalyst & Ligand Selection: For challenging substrates like aryl chlorides, a simple Pd(OAc)₂ or PdCl₂ precatalyst may be insufficient. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the difficult oxidative addition step and stabilize the catalytic species.

    • Precatalyst Activation: Ensure your precatalyst is properly activated to the Pd(0) state. Some modern precatalysts are designed for easy activation under reaction conditions.

    • Degassing: Oxygen is a major culprit in catalyst deactivation. Ensure your solvent and reaction mixture are thoroughly degassed. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes can suffice.

    • Ligand-to-Metal Ratio: The optimal ratio is crucial. Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction by occupying coordination sites on the palladium. A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point for monodentate ligands.

B. Sub-optimal Reaction Conditions

  • Underlying Cause: The choice of base, solvent, and temperature must be synergistic to facilitate both the transmetalation and reductive elimination steps. The base is not just a stoichiometric reagent; it plays a key role in activating the boronic acid.

  • Troubleshooting Protocol:

    • Base Selection: The strength and nature of the base are critical.

      • For aryl bromides and iodides, milder bases like K₂CO₃ or Cs₂CO₃ are often effective.

      • For less reactive aryl chlorides, stronger bases such as K₃PO₄ or KF are frequently necessary. The choice of cation can also influence solubility and reactivity.

    • Solvent System: The solvent must be able to dissolve the organic substrates and the inorganic base to some extent. A mixture of a non-polar solvent (like toluene or dioxane) and a polar, often aqueous, co-solvent is common. The presence of water is often crucial for activating the boronic acid via the formation of a borate species.

    • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you suspect decomposition (e.g., formation of palladium black), try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

C. Reagent Purity and Stability

  • Underlying Cause: Impurities in the starting materials or degradation of the boronic acid can completely halt the reaction. Boronic acids are prone to protodeboronation (reaction with protons) and homocoupling to form boroxines.

  • Troubleshooting Protocol:

    • Boronic Acid Quality: Use fresh, high-purity boronic acids. If the quality is suspect, you can often purify them by recrystallization. To check for boroxine formation, obtain an NMR spectrum; boroxines have characteristic signals.

    • Aryl Halide Purity: Ensure your aryl halide is free from impurities that could act as catalyst poisons, such as sulfur-containing compounds.

    • Stoichiometry: A slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) is often used to compensate for potential degradation or homocoupling.

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion catalyst Check Catalyst System start->catalyst conditions Evaluate Conditions start->conditions reagents Verify Reagents start->reagents c1 c1 catalyst->c1 Degassing sufficient? cond1 cond1 conditions->cond1 Base strong enough? r1 r1 reagents->r1 Boronic acid fresh? c2 Ligand appropriate for Aryl Halide? c1->c2 Yes sol1 Improve Degassing (Freeze-Pump-Thaw) c1->sol1 No c3 Pd Black observed? c2->c3 Yes sol2 Use Bulky, Electron-Rich Ligand (e.g., SPhos) c2->sol2 No sol3 Lower Temperature, Check Ligand Ratio c3->sol3 Yes end Problem Likely Resolved c3->end No cond2 Is an aqueous co-solvent used? cond1->cond2 Yes sol4 Switch to Stronger Base (e.g., K3PO4 for Ar-Cl) cond1->sol4 No cond2->end Yes sol5 Add Water or use Aqueous Base Solution cond2->sol5 No r2 Using slight excess of boronic acid? r1->r2 Yes sol6 Use Fresh Boronic Acid or Recrystallize r1->sol6 No r2->end Yes sol7 Increase to 1.1-1.5 eq. r2->sol7 No

Caption: A decision tree for troubleshooting low conversion in Suzuki couplings.

Question 2: I am observing significant amounts of homocoupling byproducts. How can I minimize this?

Homocoupling, the reaction of two molecules of the same starting material, is a common side reaction. It can occur with both the boronic acid (Glaser-type coupling) and the aryl halide.

A. Boronic Acid Homocoupling (Ar-B(OH)₂ → Ar-Ar)

  • Underlying Cause: This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium species. It is particularly problematic with electron-rich boronic acids.

  • Troubleshooting Protocol:

    • Rigorous Degassing: As with preventing catalyst decomposition, meticulous degassing is the first line of defense. Oxygen is a key promoter of this side reaction.

    • Control Stoichiometry: Use the minimum necessary excess of the boronic acid. An excess of 1.1 equivalents is often sufficient.

    • Slow Addition: In some cases, adding the boronic acid slowly to the reaction mixture can help maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling pathway.

B. Aryl Halide Homocoupling (Ar-X → Ar-Ar)

  • Underlying Cause: This can occur through various pathways, including those involving Pd(I) dimers or other off-cycle species. It can be exacerbated by high temperatures and certain ligand/catalyst combinations.

  • Troubleshooting Protocol:

    • Optimize Ligand: Some ligands are more prone to promoting homocoupling than others. If this is a persistent issue, screen a different class of ligands (e.g., switch from a trialkylphosphine to a biarylphosphine).

    • Lower Temperature: As this is often a thermally driven side reaction, reducing the reaction temperature can significantly decrease the amount of aryl halide homocoupling.

Summary of Key Parameters for Minimizing Homocoupling

ParameterRecommendation for Boronic Acid HomocouplingRecommendation for Aryl Halide Homocoupling
Atmosphere Strictly inert (thoroughly degassed)Inert atmosphere recommended
Stoichiometry Use minimal excess of boronic acid (e.g., 1.1 eq.)N/A
Temperature Standard reaction temperatureConsider lowering the temperature
Ligand Choice N/A (primarily atmosphere dependent)Screen alternative ligands if problematic
Question 3: My reaction is not working with an electron-rich or sterically hindered aryl chloride. What should I do?

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strong C-Cl bond. This challenge is magnified with electron-rich or sterically hindered substrates.

  • Underlying Cause: The oxidative addition of the aryl chloride to the Pd(0) center is the rate-limiting step and is energetically demanding. Steric hindrance around the C-Cl bond further impedes the approach of the bulky catalyst.

  • The Suzuki-Miyaura Catalytic Cycle

    G cluster_cycle Catalytic Cycle OA Oxidative Addition (Rate-Limiting for Ar-Cl) PdII_ArX LnP-Pd(II)(Ar)(X) OA->PdII_ArX RE Reductive Elimination Pd0 LnP-Pd(0) RE->Pd0 Ar-R TM Transmetalation PdII_ArR LnP-Pd(II)(Ar)(R) TM->PdII_ArR Pd0->OA Ar-X PdII_ArX->TM R-B(OH)3- (from R-B(OH)2 + Base) PdII_ArR->RE

    Caption: The catalytic cycle highlighting the challenging oxidative addition step.

  • Troubleshooting Protocol:

    • Advanced Catalyst System: This is non-negotiable for aryl chlorides. Use a combination of a palladium precatalyst (like Pd(OAc)₂) with a highly active, bulky, electron-rich biarylphosphine ligand.

      • Recommended Ligands: SPhos, XPhos, RuPhos, or Buchwald-type ligands are the industry standard for this transformation.

    • Strong, Non-Nucleophilic Base: A strong base is required to facilitate the transmetalation step effectively. K₃PO₄ is an excellent choice as it is strong but generally has low nucleophilicity.

    • High-Boiling Point Solvent: Higher temperatures are often needed to overcome the activation energy of the oxidative addition. Solvents like toluene, dioxane, or cyclopentyl methyl ether (CPME) are suitable.

    • Increase Catalyst Loading: While typical loadings are 0.5-2 mol%, for very challenging substrates, you may need to increase the catalyst loading to 3-5 mol%.

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of Halogenated Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, toxicologists, and drug development professionals, understanding the nuanced biological activities of halogenated biphenyls is paramount. These persistent organic pollutants, encompassing polychlorinated biphenyls (PCBs), polybrominated biphenyls (PBBs), and polybrominated diphenyl ethers (PBDEs), present a complex challenge due to their structural diversity and varied mechanisms of toxicity. This guide provides an in-depth comparison of their biological activities, grounded in experimental data and established scientific principles, to aid in the design and interpretation of toxicological studies.

Introduction: The Structural Basis of Toxicity

Halogenated biphenyls consist of a biphenyl core with varying degrees of halogen (chlorine or bromine) substitution. The number and position of these halogens dictate the molecule's three-dimensional structure and, consequently, its biological activity.[1] A critical determinant of toxicity is the planarity of the biphenyl rings. This structural feature divides these compounds into two main categories, each with distinct toxicological profiles.[2][3]

  • Dioxin-Like (Coplanar) Congeners: These compounds have few or no halogen substitutions in the ortho positions (2, 2', 6, 6'). This lack of substitution allows the two phenyl rings to rotate and adopt a planar or near-planar (coplanar) conformation, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent known dioxin.[2][4] Their toxicity is primarily mediated through the Aryl Hydrocarbon Receptor (AhR).[5][6]

  • Non-Dioxin-Like (Non-coplanar) Congeners: These congeners have one or more halogen substitutions in the ortho positions. The steric hindrance from these bulky ortho-substituents prevents the biphenyl rings from assuming a coplanar configuration.[2][7] Their toxic effects are not primarily mediated by the AhR and involve a variety of other mechanisms, including endocrine disruption and neurotoxicity.[8][9][10][11]

Mechanisms of Action: A Tale of Two Pathways

The biological effects of halogenated biphenyls are broadly categorized by their dependence on the Aryl Hydrocarbon Receptor (AhR).

Dioxin-Like Toxicity: The AhR-Mediated Pathway

The primary mechanism of toxicity for coplanar halogenated biphenyls is the activation of the AhR, a ligand-activated transcription factor.[5][12] The binding of a dioxin-like compound to the AhR initiates a cascade of events leading to the expression of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1.[5][13]

The induction of CYP1A1 is a hallmark of AhR activation and is the basis for the widely used Ethoxyresorufin-O-deethylase (EROD) bioassay.[13][14] While CYP enzymes are involved in detoxification, their prolonged induction can lead to increased oxidative stress and the metabolic activation of other compounds into carcinogens.[15] The sustained activation of the AhR pathway is linked to a wide range of toxic effects, including immunotoxicity, reproductive and developmental toxicity, and carcinogenicity.[6][12]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HSP90 HSP90 AhR_complex AhR HSP90 XAP2 XAP2 XAP2 AhR AhR Ligand Dioxin-Like Biphenyl Ligand->AhR_complex Binding Active_complex AhR ARNT AhR_complex->Active_complex Translocation & Dimerization ARNT ARNT DRE Dioxin Response Element (DRE) Active_complex->DRE Binds to DNA Gene_expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_expression Initiates Transcription

Caption: Dioxin-like compounds bind the cytosolic AhR complex, leading to nuclear translocation, dimerization with ARNT, and transcription of target genes.

Non-Dioxin-Like Toxicity: Diverse and Complex Mechanisms

Non-coplanar halogenated biphenyls exert their toxicity through a variety of AhR-independent mechanisms.[3][9][10] These include:

  • Endocrine Disruption: Many halogenated biphenyls can interfere with the endocrine system.[16][17] They can disrupt thyroid hormone signaling by binding to transport proteins like transthyretin or by affecting deiodinase enzymes.[8][18] Some congeners also exhibit estrogenic or anti-androgenic activities.[10][17]

  • Neurotoxicity: Both developmental and adult neurotoxicity are significant concerns.[11][19] Mechanisms include the disruption of intracellular calcium homeostasis, effects on dopaminergic neurotransmission, and the generation of oxidative stress.[8][11]

  • Carcinogenicity: While the carcinogenic potential of dioxin-like compounds is well-established, non-dioxin-like PCBs have also been shown to act as tumor promoters, particularly in the liver.[20]

Comparative Biological Activity: A Structure-Activity Deep Dive

The biological potency of a halogenated biphenyl congener is intimately linked to its structure. The following tables summarize key structure-activity relationships.

Table 1: Structure-Activity Relationships for Dioxin-Like Activity (AhR-mediated)
Structural FeatureImpact on Dioxin-Like ActivityRationaleKey Congeners
Lack of ortho substitution HighAllows for a coplanar structure, which is essential for high-affinity binding to the AhR.[2][7]PCB 77, PCB 126, PCB 169
Substitution at meta and para positions HighHalogenation at these lateral positions is required for potent AhR agonism.[2][4][21]PCB 126 (3,3',4,4',5-pentaCB)
One ortho substitution Moderate to LowA single ortho halogen reduces planarity, leading to weaker AhR binding and activity compared to coplanar congeners.[4][21]PCB 118, PCB 156
Two or more ortho substitutions Very Low / NegligibleSignificant steric hindrance prevents a planar conformation, abolishing high-affinity AhR binding.[2][4][21]PCB 153, PCB 180
Halogen Type (Br vs. Cl) Similar MechanismBoth brominated and chlorinated biphenyls can exhibit dioxin-like activity if they meet the structural requirements for planarity.[1][22]PBB 126, PBB 169
Table 2: Overview of Non-Dioxin-Like Biological Activities
Activity TypeKey Structural FeaturesProposed MechanismExample Congeners
Neurotoxicity Ortho-substituted, lower chlorinationAlteration of Ca2+ signaling, dopamine levels, oxidative stress.[8][11]PCB 28, PCB 52
Thyroid Disruption Hydroxylated metabolites, ortho substitutionCompetition with thyroxine (T4) for binding to transport proteins (e.g., transthyretin).[8][18]OH-PCBs, OH-PBDEs
Anti-Androgenic Effects Higher chlorinated, ortho-substitutedAntagonism of the androgen receptor.[10]PCB 138, PCB 153, PCB 180
Estrogenic Effects Lower chlorinated, ortho-substitutedWeak agonism of the estrogen receptor.[10]PCB 28, PCB 52
Tumor Promotion Ortho-substitutedInhibition of gap junctional intercellular communication, suppression of apoptosis.[10][20]PCB 153

Experimental Protocols for Assessing Biological Activity

To quantify and compare the biological activities of halogenated biphenyls, standardized and validated assays are essential. Below are detailed protocols for two fundamental assays: the EROD assay for dioxin-like activity and the MTT assay for general cytotoxicity.

Experimental_Workflow start Prepare Cell Culture (e.g., H4IIE for EROD, any cell line for MTT) seed_plate Seed Cells in Multi-well Plates start->seed_plate expose_cells Expose Cells to Halogenated Biphenyl Congeners (Dose-Response) seed_plate->expose_cells incubate Incubate for Specified Duration expose_cells->incubate erod_assay erod_assay incubate->erod_assay mtt_assay mtt_assay incubate->mtt_assay erod_steps 1. Add EROD Reaction Mix 2. Incubate 3. Terminate Reaction 4. Measure Fluorescence analyze Data Analysis: Calculate EC50 (EROD) Calculate IC50 (MTT) erod_steps->analyze mtt_steps 1. Add MTT Reagent 2. Incubate 3. Solubilize Formazan 4. Measure Absorbance mtt_steps->analyze erod_assay->erod_steps mtt_assay->mtt_steps

References

A Senior Application Scientist's Guide to Validating Synthesized Biphenyl Compounds: An In-Depth Technical Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the biphenyl moiety is a ubiquitous scaffold, prized for its unique structural and electronic properties that lend themselves to a vast array of pharmacologically active molecules.[1][2] However, the synthesis of these compounds is only the first step. Rigorous structural validation is paramount to ensure the identity, purity, and stereochemistry of the final product, which directly impacts its biological activity and safety profile. This guide provides a comprehensive comparison of the primary analytical techniques for the structural validation of synthesized biphenyl compounds, grounded in field-proven insights and detailed experimental protocols.

The Imperative of Orthogonal Validation in Biphenyl Chemistry

A single analytical technique is rarely sufficient to fully characterize a synthesized biphenyl. The inherent complexity of these molecules, including the potential for regioisomerism and atropisomerism, necessitates an orthogonal approach, where multiple techniques with different selectivities are employed. This multi-faceted validation strategy provides a self-validating system, ensuring the trustworthiness of the structural assignment.

The core techniques we will explore are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for elucidating the precise connectivity and stereochemistry of organic molecules.

  • Mass Spectrometry (MS): Provides crucial information about the molecular weight and fragmentation patterns, confirming the elemental composition and offering clues to the structure.

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique for assessing purity, quantifying isomers, and, with chiral stationary phases, resolving atropisomers.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for biphenyl compounds. It provides an unparalleled level of detail regarding the molecular framework.

The Causality Behind the Experiment: Why NMR is Indispensable

For biphenyls, proton (¹H) and carbon-¹³ (¹³C) NMR are essential for confirming the substitution pattern on each phenyl ring and the connectivity between them. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the nature and position of substituents. Furthermore, the potential for hindered rotation around the central carbon-carbon single bond in ortho-substituted biphenyls can lead to the fascinating phenomenon of atropisomerism, where the molecule exists as stable, non-interconverting rotational isomers (atropisomers).[3][4] NMR is a key tool for identifying and characterizing these unique stereoisomers.

Experimental Protocol: A Step-by-Step Approach to Biphenyl Analysis by NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified biphenyl compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary. The choice of solvent is critical as it can influence the chemical shifts.

  • Acquisition of 1D NMR Spectra:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide initial information on the number and types of protons present. For biphenyls, the aromatic region (typically 6.5-8.5 ppm) is of primary interest.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the biphenyl core are diagnostic of the substitution pattern.

    • DEPT-135/90: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, and identifying quaternary carbons.

  • Acquisition of 2D NMR Spectra for Unambiguous Assignments:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds.[5][6] For biphenyls, it is crucial for tracing the connectivity of protons within each phenyl ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons.[5][7]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for structural elucidation of complex molecules like substituted biphenyls.[5][7] It shows correlations between protons and carbons over two to three bonds, providing critical information about the connectivity across quaternary carbons and between the two phenyl rings.

Visualizing the NMR Workflow

Caption: Workflow for structural elucidation of biphenyl compounds using NMR spectroscopy.

Characterizing Atropisomerism with Variable Temperature (VT) NMR

For ortho-substituted biphenyls, hindered rotation around the C-C single bond can lead to the existence of stable atropisomers.[3][4] The rate of interconversion between these isomers is temperature-dependent. VT-NMR is a powerful technique to study this dynamic process.

  • At low temperatures: If the rotation is slow on the NMR timescale, separate signals for each atropisomer will be observed.

  • At high temperatures: As the temperature increases, the rate of rotation increases. If the rotation becomes fast on the NMR timescale, the signals for the two atropisomers will coalesce into a single set of averaged signals.

  • Coalescence Temperature: The temperature at which the signals merge can be used to calculate the energy barrier to rotation.

II. Mass Spectrometry (MS): Unveiling the Molecular Formula and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the molecular weight of the synthesized biphenyl and offers valuable structural information through the analysis of its fragmentation patterns.

The Causality Behind the Experiment: Why MS is a Critical Checkpoint

The primary role of MS in validating a synthesized biphenyl is to confirm its molecular weight, and by extension, its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, often to within a few parts per million, which can definitively confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also serve as a fingerprint for the compound and provide evidence for the presence of specific functional groups and the overall structure.

Experimental Protocols: GC-MS and LC-MS for Biphenyl Analysis

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the biphenyl compound.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for volatile and thermally stable biphenyls.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is commonly used.[8][9]

    • Oven Program: A typical temperature program would start at a lower temperature (e.g., 100-150°C), hold for a minute, and then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.[8]

    • Injector: Split/splitless injection is commonly used.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is the standard for GC-MS. EI is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern.

    • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is ideal for less volatile, more polar, or thermally labile biphenyl compounds.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • LC Conditions:

    • Column: A reversed-phase C18 or a biphenyl stationary phase is a good starting point.[10]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is typically employed.

  • MS Conditions:

    • Ionization: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization techniques for LC-MS.

      • ESI is a soft ionization technique suitable for polar and ionic compounds. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation.[11][12]

      • APCI is better suited for less polar and more volatile compounds that are not easily ionized by ESI.[11][12][13] It is also a soft ionization technique but can sometimes induce more in-source fragmentation than ESI.

    • Controlling In-Source Fragmentation: In-source fragmentation, where the molecule fragments in the ion source before entering the mass analyzer, can complicate spectral interpretation.[14][15] This can be minimized by optimizing ion source parameters such as reducing the cone/fragmentor voltage and lowering the source temperature.[14]

Visualizing the Mass Spectrometry Workflow

Caption: General workflow for the analysis of biphenyl compounds by mass spectrometry.

III. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Resolving Isomers

HPLC is an indispensable tool for determining the purity of a synthesized biphenyl compound and for separating isomers, including the challenging resolution of atropisomers.

The Causality Behind the Experiment: Why HPLC is Essential for Quality Control

While NMR and MS provide detailed structural information, they are not inherently quantitative for assessing purity without careful calibration. HPLC, particularly with UV detection, is a robust and reliable method for quantifying the purity of a sample by separating the target compound from impurities and byproducts. For biphenyls, which often have strong UV absorbance, this is a particularly effective technique.[16] Furthermore, the development of chiral stationary phases (CSPs) has made HPLC the go-to method for the separation and quantification of enantiomeric atropisomers.[2][17][18]

Experimental Protocols: Purity Assessment and Chiral Separations

A. Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 or biphenyl stationary phase column is typically used. Biphenyl phases can offer unique selectivity for aromatic compounds due to π-π interactions.[10]

    • Mobile Phase: A gradient of water and acetonitrile or methanol is common. The addition of 0.1% formic acid or trifluoroacetic acid can improve peak shape.

    • Flow Rate: A typical flow rate is 1.0 mL/min for a standard 4.6 mm ID column.

    • Detection: UV detection at a wavelength where the biphenyl has strong absorbance (e.g., 254 nm) is standard.[16] A photodiode array (PDA) detector is highly recommended as it can provide UV spectra for peak purity assessment.

B. Chiral HPLC for Atropisomer Separation

The separation of atropisomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for resolving biphenyl atropisomers.[17]

  • Column Selection:

    • Screening several different chiral columns (e.g., Chiralcel OD-H, Chiralpak IA, Lux Cellulose-2) is often necessary to find the optimal stationary phase for a particular set of atropisomers.[17]

  • Mobile Phase:

    • Normal-phase (e.g., hexane/isopropanol) or polar organic (e.g., methanol, ethanol) mobile phases are commonly used. The choice of mobile phase and the type and concentration of any additives can have a significant impact on the separation.

  • Temperature Control:

    • The interconversion of atropisomers can be temperature-dependent. Running the separation at sub-ambient temperatures can be critical to prevent on-column racemization and achieve a successful separation.[18]

Visualizing the HPLC Workflow

Caption: A schematic of the HPLC workflow for the analysis of synthesized biphenyl compounds.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitationsBest For
NMR Spectroscopy - Precise molecular structure- Connectivity of atoms- Stereochemistry (atropisomerism)- Conformational dynamics- Unambiguous structural elucidation- Non-destructive- Relatively low sensitivity- Complex spectra for mixtures- Requires soluble samples- Definitive structure confirmation- Isomer identification- Studying dynamic processes
Mass Spectrometry - Molecular weight- Elemental composition (HRMS)- Structural information from fragmentation- High sensitivity- Small sample requirement- Can be coupled to separation techniques (GC, LC)- Destructive technique- Isomers often have identical mass- Fragmentation can be complex- Confirming molecular formula- Identifying known compounds by library matching- Trace analysis
HPLC - Purity of the compound- Number of components in a mixture- Separation of isomers (regio- and atropisomers)- Robust and reproducible- Quantitative analysis- Wide applicability- Does not provide detailed structural information on its own- Method development can be time-consuming- Purity determination- Quantification of components- Separation of chiral compounds

Conclusion: A Triad of Trustworthiness

The validation of synthesized biphenyl compounds is a critical process that underpins the reliability of subsequent research and development. A robust validation strategy relies on the synergistic use of NMR, mass spectrometry, and HPLC. NMR provides the detailed architectural blueprint of the molecule, MS confirms its fundamental building blocks (the elemental composition), and HPLC ensures the integrity and isomeric purity of the final product. By employing this triad of techniques, researchers can have the utmost confidence in the structure and quality of their synthesized biphenyls, paving the way for meaningful advancements in medicinal chemistry and materials science.

References

A Comparative Guide to the Biological Activity of 3'-Chloro-biphenyl-4-carboxylic Acid and Other Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the biphenyl scaffold represents a privileged structure, serving as the foundation for a multitude of therapeutic agents.[1][2] Its inherent structural rigidity, coupled with the potential for diverse functionalization, allows for the fine-tuning of pharmacological activity across a wide range of biological targets.[3] This guide provides an in-depth comparative analysis of 3'-Chloro-biphenyl-4-carboxylic acid and other biphenyl derivatives, with a focus on their anti-inflammatory and transthyretin amyloidosis inhibitory activities. By examining the structure-activity relationships (SAR) and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in their drug development endeavors.

Anti-Inflammatory Activity: A Focus on Cyclooxygenase Inhibition

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of numerous diseases. A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in the inflammatory cascade.[4] Many non-steroidal anti-inflammatory drugs (NSAIDs) with a biphenyl core structure have been developed to selectively inhibit COX-2, thereby reducing inflammation with a lower risk of gastrointestinal side effects associated with COX-1 inhibition.[5][6]

The anti-inflammatory potential of biphenyl-4-carboxylic acid derivatives has been explored, with studies indicating that substitutions on the biphenyl rings significantly influence their activity.[3][7] While direct experimental data for this compound is limited in the public domain, we can infer its potential activity based on the established SAR of related compounds. The presence of a halogen, such as chlorine, on one of the phenyl rings can enhance the anti-inflammatory effect.[5]

Comparative Analysis of Anti-Inflammatory Biphenyl Derivatives

To contextualize the potential activity of this compound, it is valuable to compare it with other biphenyl derivatives that have been evaluated for their anti-inflammatory properties.

Compound/Derivative ClassKey Structural FeaturesObserved Anti-Inflammatory ActivityReference
Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides Biphenyl-4-carboxylic acid core with thiazolidinone and arylidene substitutions.Several derivatives exhibited significant anti-inflammatory activity in the carrageenan-induced paw edema model. Halogen substitutions (e.g., bromine) on the aromatic rings enhanced potency.[3][3][7]
4'-Methylbiphenyl-2-(substituted phenyl) carboxamide derivatives 4'-Methylbiphenyl core with carboxamide linkage to a substituted phenyl ring.Compound 4e (4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide) showed dose-dependent inhibition of granuloma formation and reduced paw edema.[8][8]
Fenbufen Analogs γ-oxo-[1,1'-biphenyl]-4-butanoic acid scaffold.The active metabolite, 4-biphenylacetic acid, is a potent COX inhibitor. Modifications to the butyric acid chain can retain or modulate activity.[6][6]

Based on these findings, it is plausible that this compound possesses anti-inflammatory properties. The chloro substituent at the 3' position could contribute to favorable interactions within the active site of the COX enzyme.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard preclinical model to evaluate the acute anti-inflammatory activity of novel compounds.[9]

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[3][10]

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Positive control (e.g., Diclofenac sodium, 10 mg/kg)

    • Test compound groups (e.g., this compound at various doses)

  • Compound Administration: The test compounds and controls are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline is injected into the subplantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: The volume of the injected paw is measured at 0 hours (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.

  • Data Analysis:

    • The increase in paw volume is calculated for each animal at each time point.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Causality Behind Experimental Choices:

  • Carrageenan as the Phlogistic Agent: Carrageenan is chosen because it induces a well-characterized biphasic inflammatory response. The early phase (0-1.5 hours) is mediated by histamine and serotonin, while the late phase (after 1.5 hours) is primarily mediated by prostaglandins, making it suitable for evaluating inhibitors of prostaglandin synthesis like COX inhibitors.

  • Plethysmometer for Measurement: This instrument provides an accurate and objective measurement of paw volume, ensuring the reliability of the results.

  • Positive Control: A known anti-inflammatory drug like diclofenac sodium is used to validate the experimental model and provide a benchmark for the activity of the test compound.

Experimental Workflow Diagram

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Data Collection & Analysis acclimatization Animal Acclimatization grouping Grouping of Animals acclimatization->grouping administration Compound Administration grouping->administration carrageenan Carrageenan Injection administration->carrageenan measurement Paw Volume Measurement (0, 1, 2, 3, 4 hrs) carrageenan->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[11][12]

Principle: The assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. During this reduction, a chromogenic substrate is oxidized, leading to a color change that can be measured spectrophotometrically. An inhibitor will reduce the rate of this color change.[13]

Step-by-Step Methodology:

  • Enzyme and Reagent Preparation: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) are prepared in appropriate buffers.

  • Compound Preparation: Test compounds, including this compound and known inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1), are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Reaction: In a 96-well plate, the following are added in order:

    • Buffer

    • Heme (a cofactor for COX)

    • COX-1 or COX-2 enzyme

    • Test compound or vehicle

  • Pre-incubation: The plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid and the chromogenic substrate.

  • Measurement: The absorbance is measured kinetically over time (e.g., every minute for 10 minutes) at a specific wavelength (e.g., 590 nm for TMPD oxidation).

  • Data Analysis:

    • The rate of reaction is calculated from the linear portion of the absorbance vs. time curve.

    • The percentage of inhibition for each compound concentration is calculated.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Recombinant Enzymes: Using purified recombinant enzymes allows for the specific assessment of inhibition of each COX isoform without interference from other cellular components.

  • Chromogenic Substrate: TMPD provides a convenient and sensitive method for detecting the peroxidase activity of COX, enabling a high-throughput screening format.

  • IC50 Determination: This is a standard measure of inhibitor potency and allows for the quantitative comparison of different compounds.

NF-κB Signaling Pathway in Inflammation The transcription factor NF-κB is a key regulator of inflammatory responses.[1] Its activation leads to the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[5] Some anti-inflammatory compounds may exert their effects by inhibiting the NF-κB signaling pathway.

Caption: The canonical NF-κB signaling pathway in inflammation.

Transthyretin Amyloidosis Inhibition: Stabilizing the Native State

Transthyretin (TTR) is a transport protein primarily synthesized in the liver. In certain conditions, mutations or aging can lead to the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils.[14] These fibrils can deposit in various tissues, leading to a group of diseases known as TTR amyloidosis. A key therapeutic strategy is to stabilize the native tetrameric structure of TTR, thereby preventing its dissociation and subsequent amyloidogenesis.[1][14]

Biphenyl derivatives, particularly those with halogen substitutions, have been identified as potent TTR stabilizers.[1][10] The two phenyl rings can fit into the thyroxine-binding pockets of TTR, forming stabilizing interactions.[10] The nature and position of substituents on the biphenyl scaffold are critical for binding affinity and stabilizing efficacy.

Structure-Activity Relationship of Halogenated Biphenyls as TTR Stabilizers

Studies on various halogenated biphenyls have provided valuable insights into the SAR for TTR stabilization:

  • Halogen Substitution: Halogen atoms, such as chlorine, can form favorable halogen bonds and hydrophobic interactions within the TTR binding pocket, enhancing binding affinity.[10]

  • Substitution Pattern: The position of the halogen atoms is crucial. For instance, di-meta-substitution on one or both phenyl rings often leads to high binding activity.[10] Multiple ortho-substituents can decrease binding due to steric hindrance.[10]

  • Carboxylic Acid Group: The presence of a carboxylic acid group can form hydrogen bonds with key residues, such as Lys15, in the binding site, further stabilizing the TTR-ligand complex.

Given these principles, this compound, with its chloro substituent and a carboxylic acid group, is a promising candidate for a TTR stabilizer. The 3'-position of the chlorine is a meta position, which is generally favorable for activity.

Comparative Analysis of TTR Stabilizers

CompoundKey Structural FeaturesTTR Stabilization PotencyReference
Diflunisal A non-steroidal anti-inflammatory drug with a difluorobiphenyl structure.A well-characterized TTR stabilizer, though it also inhibits COX enzymes.[14]
Tafamidis A benzoxazole derivative with a dichlorophenyl group.A potent and selective TTR stabilizer approved for the treatment of TTR amyloidosis.[15]
AG10 A biphenyl carboxylic acid derivative.A highly potent TTR stabilizer that has shown complete stabilization of TTR in human serum.[15][15]
Polychlorinated Biphenyl Sulfates Polychlorinated biphenyls with a sulfate group.Sulfation significantly improves the amyloid inhibiting properties compared to the parent PCBs.[1][1]
Experimental Protocol: TTR Fibril Formation Inhibition Assay

This in vitro assay assesses the ability of a compound to prevent the aggregation of TTR into amyloid fibrils.[16][17]

Principle: TTR is induced to aggregate under acidic conditions (e.g., pH 4.4), which promotes tetramer dissociation. The formation of amyloid fibrils is monitored by the binding of a fluorescent dye, Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to the β-sheet structure of amyloid fibrils. A compound that stabilizes the TTR tetramer will inhibit or slow down the rate of fibril formation, resulting in a lower ThT fluorescence signal.[17]

Step-by-Step Methodology:

  • Protein and Compound Preparation: Recombinant human wild-type TTR is purified. Test compounds, including this compound and a known TTR stabilizer (e.g., Tafamidis), are dissolved in DMSO and diluted to various concentrations.

  • Assay Setup: In a black 96-well plate, the following are added:

    • TTR solution in a suitable buffer (e.g., 10 mM phosphate buffer, 100 mM KCl, 1 mM EDTA, pH 7.6)

    • Test compound or vehicle (DMSO)

  • Pre-incubation: The plate is incubated at 37°C for 30 minutes to allow for ligand binding to TTR.

  • Initiation of Aggregation: Aggregation is initiated by adding an acidic buffer (e.g., 200 mM acetate buffer, 100 mM KCl, 1 mM EDTA, pH 4.4) to each well.

  • Thioflavin T Addition: Thioflavin T is added to each well.

  • Fluorescence Measurement: The plate is incubated at 37°C with shaking, and the ThT fluorescence is measured at regular intervals (e.g., every hour for 72 hours) using a fluorescence plate reader (excitation ~440 nm, emission ~485 nm).

  • Data Analysis:

    • The fluorescence intensity is plotted against time for each concentration of the test compound.

    • The percentage of inhibition of fibril formation is calculated by comparing the fluorescence at a late time point (e.g., 72 hours) in the presence of the inhibitor to that of the vehicle control.

    • The IC50 value for fibril inhibition can be determined from a dose-response curve.

Causality Behind Experimental Choices:

  • Acidic pH: Acidic conditions mimic the environment of the lysosome and effectively induce the dissociation of the TTR tetramer, which is the rate-limiting step in amyloidogenesis.

  • Thioflavin T: ThT is a widely used and reliable fluorescent probe for the detection of amyloid fibrils due to its specific binding to the cross-β-sheet structure.

  • Kinetic Measurement: Monitoring the reaction over time provides information on both the extent and the rate of fibril formation inhibition.

Transthyretin Amyloidogenesis Pathway The formation of TTR amyloid fibrils is a multi-step process that begins with the dissociation of the stable tetramer.

G cluster_stabilizer Tetramer TTR Tetramer (Stable) Monomer TTR Monomer (Unstable) Tetramer->Monomer Dissociation (Rate-limiting) Misfolded Misfolded Monomer Monomer->Misfolded Oligomers Soluble Oligomers Misfolded->Oligomers Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Amyloid Fibrils Protofibrils->Fibrils Stabilizer Biphenyl Derivative Stabilizer->Tetramer Binding & Stabilization

Caption: The pathway of transthyretin amyloidogenesis and its inhibition by small molecule stabilizers.

Conclusion

This compound, by virtue of its structural features, holds promise as a biologically active molecule with potential applications in the development of anti-inflammatory and anti-amyloidogenic agents. While direct comparative data for this specific compound is not extensively available, the established structure-activity relationships of related biphenyl derivatives provide a strong rationale for its further investigation. The chloro-substituent and the carboxylic acid moiety are key functional groups that are known to contribute to potent interactions with biological targets such as cyclooxygenase and transthyretin.

The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other novel biphenyl derivatives. By employing these standardized assays, researchers can generate reliable and comparable data to advance the understanding of this important class of compounds and accelerate the discovery of new therapeutics.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Biphenyl Carboxylic Acid Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. Biphenyl carboxylic acids, a prominent class of pharmaceuticals—most notably represented by the angiotensin II receptor blockers (ARBs) or 'sartans'—demand rigorous analytical scrutiny. This guide provides an in-depth comparison of assay performance, focusing on the critical aspect of cross-reactivity. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure the integrity of your bioanalytical methods.

The Imperative of Specificity in Biphenyl Carboxylic Acid Quantification

Biphenyl carboxylic acid-based drugs are characterized by a core structure of two linked benzene rings with a carboxylic acid group.[1] While this scaffold is key to their therapeutic action, it also presents a challenge for immunoassay specificity. Structurally similar molecules, including metabolites, degradation products, and other drugs from the same class, can potentially bind to the assay's antibodies, leading to inaccurate measurements.[2][3] Cross-reactivity can result in an overestimation of the analyte's concentration, which has significant implications for pharmacokinetic and toxicokinetic studies.[3] Therefore, a thorough evaluation of an assay's cross-reactivity is not merely a validation step but a cornerstone of reliable data generation.

The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) both emphasize the need for validating the selectivity of bioanalytical methods.[4][5][6] These guidelines underscore the importance of demonstrating that the assay is free from interference from related substances.

Unraveling the Mechanism: The Renin-Angiotensin System

Below is a diagram illustrating the signaling pathway and the point of intervention for ARBs.

Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction & Aldosterone Release AT1_Receptor->Vasoconstriction Activates ARBs Biphenyl Carboxylic Acids (ARBs) ARBs->AT1_Receptor Blocks

The Renin-Angiotensin System and the action of ARBs.

Comparative Analysis of a Biphenyl Carboxylic Acid Immunoassay

To illustrate the importance of specificity, we present a comparative analysis of a competitive ELISA for Valsartan. The following table summarizes the cross-reactivity of this hypothetical assay with other ARBs, a major metabolite, and a common degradation product.

CompoundStructural Relationship to ValsartanConcentration for 50% Inhibition (IC50)% Cross-Reactivity
Valsartan Analyte 10 ng/mL 100%
OlmesartanStructural Analog (ARB)500 ng/mL2.0%
LosartanStructural Analog (ARB)800 ng/mL1.25%
CandesartanStructural Analog (ARB)> 10,000 ng/mL< 0.1%
Valsartan Metabolite (M1)Hydroxylated form250 ng/mL4.0%
Valsartan Degradant (D1)Hydrolysis product> 10,000 ng/mL< 0.1%

This table presents hypothetical data for illustrative purposes.

The data clearly indicates that while the assay is highly specific for Valsartan, there is minor cross-reactivity with other ARBs and a notable level with its metabolite. This underscores the necessity of such studies to understand the limitations and potential for overestimation in samples containing these related compounds.

Experimental Protocol: A Step-by-Step Guide to Assessing Cross-Reactivity

The following is a detailed protocol for a competitive ELISA designed to determine the cross-reactivity of a biphenyl carboxylic acid assay. The principle of a competitive immunoassay is that the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal.

Materials and Reagents
  • 96-well microtiter plates

  • Biphenyl carboxylic acid-protein conjugate (for coating)

  • Primary antibody specific to the biphenyl carboxylic acid of interest

  • Enzyme-labeled secondary antibody

  • Substrate solution

  • Stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Standard of the biphenyl carboxylic acid

  • Potential cross-reactants (analogs, metabolites, degradation products)

Experimental Workflow

The workflow for a cross-reactivity study can be visualized as follows:

Cross-Reactivity Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Coat_Plate Coat Plate with Drug-Protein Conjugate Block_Plate Block Non-specific Binding Sites Coat_Plate->Block_Plate Incubate_Ab Incubate with Primary Antibody and Standard/Cross-Reactant Block_Plate->Incubate_Ab Prepare_Standards Prepare Standard Curve of Target Drug Prepare_Standards->Incubate_Ab Prepare_CrossReactants Prepare Serial Dilutions of Potential Cross-Reactants Prepare_CrossReactants->Incubate_Ab Wash1 Wash Incubate_Ab->Wash1 Incubate_Sec_Ab Incubate with Enzyme-labeled Secondary Antibody Wash1->Incubate_Sec_Ab Wash2 Wash Incubate_Sec_Ab->Wash2 Add_Substrate Add Substrate and Incubate Wash2->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Plot_Curves Plot Inhibition Curves Read_Absorbance->Plot_Curves Calculate_IC50 Calculate IC50 for Target and Cross-Reactants Plot_Curves->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

Workflow for determining immunoassay cross-reactivity.
Detailed Procedure

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the biphenyl carboxylic acid-protein conjugate diluted in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three to five times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction: Add the primary antibody and either the standard or the potential cross-reactant to the wells. It is crucial to prepare a standard curve for the target analyte and serial dilutions for each potential cross-reactant. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

Data Analysis
  • Standard Curve Generation: Plot the absorbance values against the concentration of the biphenyl carboxylic acid standard to generate a standard curve.

  • IC50 Determination: From the standard curve, determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50). Similarly, for each potential cross-reactant, determine the concentration that results in 50% inhibition.

  • Cross-Reactivity Calculation: Calculate the percent cross-reactivity for each compound using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Conclusion: Ensuring Data Integrity Through Rigorous Validation

References

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 3'-Chloro-biphenyl-4-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the confirmation of a compound's purity is as critical as the confirmation of its structure. 3'-Chloro-biphenyl-4-carboxylic acid is a key building block in medicinal chemistry, notably in the synthesis of angiotensin II receptor antagonists. Its synthesis, commonly achieved via Suzuki-Miyaura cross-coupling, can introduce a variety of process-related impurities.[1] Therefore, a robust, reliable, and accurate analytical method is paramount to quantify its purity, ensuring the integrity of downstream processes and the safety of potential drug candidates.

This guide provides an in-depth, experience-driven comparison of analytical techniques and a detailed protocol for the purity determination of this compound, establishing High-Performance Liquid Chromatography (HPLC) as the gold standard for this application.

The Analytical Challenge: Why HPLC is the Method of Choice

While several analytical techniques are at a chemist's disposal, they serve different primary purposes. For quantitative purity assessment of a small organic molecule like this compound, HPLC offers an unparalleled combination of resolution, sensitivity, and accuracy.

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrimary ApplicationAdvantages for PurityLimitations for Quantitative Purity
HPLC Quantitative Analysis & SeparationHigh resolution, high sensitivity for UV-active compounds, excellent quantitation.[2]Requires method development; non-UV active impurities may be missed without a universal detector.
NMR Spectroscopy Structural ElucidationExcellent for identifying the structure of the main component and major impurities.Lower sensitivity for trace impurities (<1%); complex spectra can be difficult to deconvolve for quantitation.
Mass Spectrometry (MS) Molecular Weight DeterminationExtremely sensitive for detecting trace impurities, provides molecular weight information.Inherently non-quantitative without extensive calibration; ion suppression effects can skew results.
Gas Chromatography (GC) Analysis of Volatile CompoundsHigh resolution for volatile and thermally stable compounds.Not suitable for non-volatile compounds like carboxylic acids without derivatization.

As illustrated, while NMR and MS are indispensable for confirming the identity of the synthesized compound, HPLC is the most suitable technique for accurately quantifying its purity by separating it from structurally similar impurities.[2]

A Validated HPLC Protocol for Purity Determination

The following method is designed to be a self-validating system. The causality behind each parameter is explained to empower the user to understand and troubleshoot the analysis. This protocol is based on reversed-phase chromatography, which is ideal for separating moderately polar organic compounds.[3]

Experimental Workflow Overview

HPLC_Purity_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Interpretation cluster_output Phase 4: Reporting A Accurately weigh ~10 mg of sample B Dissolve in Diluent (Acetonitrile/Water) to 1 mg/mL A->B F Inject 5-10 µL of Sample B->F C Prepare Mobile Phase A: 0.1% TFA in Water E Equilibrate C18 Column C->E D Prepare Mobile Phase B: Acetonitrile D->E E->F G Run Gradient Elution F->G H Detect at 254 nm (PDA) G->H I Integrate All Peaks in Chromatogram H->I J Calculate Area % of Main Peak I->J K Assess Peak Shape & Purity J->K L Generate Purity Report K->L

Caption: Step-by-step workflow for HPLC purity confirmation.

Detailed HPLC Method Parameters
ParameterSettingRationale & Causality
Column Reversed-Phase C18, 150 mm x 4.6 mm, 5 µmThe non-polar C18 stationary phase provides strong hydrophobic interactions with the biphenyl structure, ensuring good retention and separation from more polar or less retained impurities.
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade WaterCausality: this compound is acidic. At neutral pH, its carboxyl group would be ionized (-COO⁻), leading to poor retention and severe peak tailing on a C18 column. TFA is a strong acid that lowers the mobile phase pH to ~2.[4] This protonates the carboxyl group (-COOH), making the molecule more neutral and significantly improving its retention and peak shape.[5][6]
Mobile Phase B Acetonitrile (ACN)ACN is an excellent organic solvent with a low UV cutoff, providing strong elution strength for the analyte while maintaining a clean baseline.
Gradient Elution 5% to 95% B over 20 min; Hold at 95% B for 5 min; Return to 5% B and equilibrate for 5 minA gradient is crucial for a purity method. It ensures that early-eluting polar impurities (like unreacted boronic acid) are separated, while strongly retained, non-polar impurities (like homocoupled byproducts) are effectively eluted from the column, preventing carryover and providing a true picture of all components.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, offering a good balance between analysis time, resolution, and system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.
Detection UV at 254 nm (or Photodiode Array, PDA)The biphenyl aromatic system provides a strong chromophore, making UV detection at 254 nm highly sensitive. A PDA detector is superior as it allows for peak purity analysis by comparing UV spectra across a single peak to detect co-eluting impurities.[7]
Injection Volume 5 µLA small injection volume prevents column overloading, which can cause peak distortion and compromise resolution.

Interpreting the Results: What to Look For

The output, a chromatogram, plots the detector's response against time. Purity is determined by the "Area Percent" method, calculated as:

Purity (%) = (Area of the Main Product Peak / Total Area of All Peaks) × 100

A successful synthesis and purification will yield a chromatogram with a single, sharp, symmetrical peak. Any additional peaks represent impurities.

Anticipating Impurities from Suzuki Synthesis

A key aspect of a robust purity method is its ability to separate the main product from likely impurities. For a Suzuki coupling between a boronic acid and an aryl halide, common byproducts include:[8]

  • Starting Materials: Residual (4-carboxyphenyl)boronic acid and the chloro-substituted aryl halide.

  • Homocoupling Products: Formation of biphenyl-4,4'-dicarboxylic acid (from the boronic acid) or 3,3'-dichlorobiphenyl (from the aryl halide). This is a known issue in Suzuki reactions.[9][10]

  • Protodeboronation Product: Formation of benzoic acid if the boronic acid group is replaced by a hydrogen atom.

The gradient HPLC method described is designed to have a wide polarity range, ensuring these potential impurities, which have different polarities than the desired product, are well-separated.

Conclusion

While structural confirmation tools like NMR and MS are essential, they do not replace the need for a high-resolution quantitative technique for purity assessment. HPLC, particularly with a well-designed reversed-phase gradient method, provides the necessary accuracy, precision, and resolving power to confidently determine the purity of synthesized this compound. This guide offers a scientifically-grounded, practical framework for researchers to implement a self-validating protocol, ensuring the quality and integrity of their synthesized compounds for advanced research and development.

References

A Comparative Guide to Biphenyl Carboxylic Acid Inhibitors: Benchmarking Performance Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the biphenyl carboxylic acid scaffold has emerged as a privileged structure, yielding potent inhibitors against a range of therapeutically relevant targets. This guide provides a comprehensive comparative analysis of benchmark studies involving this class of inhibitors, with a focus on three key proteins: Urate Transporter 1 (URAT1), Autotaxin (ATX), and microsomal Prostaglandin E synthase-1 (mPGES-1). By synthesizing data from numerous studies, this document aims to provide an in-depth technical resource to inform inhibitor selection, assay development, and future drug design efforts.

The Biphenyl Carboxylic Acid Motif: A Versatile Scaffold for Targeted Inhibition

The biphenyl carboxylic acid core, characterized by two phenyl rings linked together with a carboxylic acid functional group, offers a unique combination of structural rigidity and conformational flexibility. This allows for precise orientation of substituents to interact with specific residues within a target's binding pocket. The carboxylic acid moiety often serves as a key anchoring point, forming critical hydrogen bonds or ionic interactions, while the biphenyl core provides a platform for extensive structure-activity relationship (SAR) exploration to enhance potency and selectivity.

Urate Transporter 1 (URAT1): Targeting Hyperuricemia and Gout

URAT1, a member of the organic anion transporter family, plays a pivotal role in the reabsorption of uric acid in the kidneys.[1] Its inhibition is a clinically validated strategy for the treatment of hyperuricemia and gout.[2] Biphenyl carboxylic acid derivatives have been extensively investigated as URAT1 inhibitors, leading to the development of several clinical candidates.

Comparative Inhibitory Potency of Biphenyl Carboxylic Acid Derivatives Against URAT1

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of biphenyl carboxylic acid-based URAT1 inhibitors, providing a benchmark for their relative potencies.

CompoundURAT1 IC50 (µM)Reference CompoundReference IC50 (µM)Source
Series A
A10.93Benzbromarone~0.53Hou, et al. (2023)[3]
Series B
B210.17Benzbromarone~0.53Hou, et al. (2023)[3]
Lesinurad Analogues
Compound 201.6Lesinurad13.2Zhao, et al.[4]
Compound 21 (Dual)4.2 (URAT1)Lesinurad13.2Zhao, et al.[4]
Other Synthetic
Febuxostat36.1Benzbromarone14.3Zhou, et al.[4]
Causality in Experimental Design: Insights from SAR Studies

Structure-activity relationship studies have been instrumental in optimizing the potency of biphenyl carboxylic acid inhibitors of URAT1. Key findings include:

  • Substitution Pattern: The position of the carboxylic acid on the biphenyl ring is critical. Ortho-substitution has often been found to be optimal for potent inhibition.[5]

  • Hydrophobic Moiety: The nature and size of the hydrophobic group attached to the second phenyl ring significantly influence activity. A balance must be struck to achieve optimal interaction with the transporter's binding pocket.[5]

  • Linker Group: The linker connecting the biphenyl core to other pharmacophoric elements can be modified to fine-tune the inhibitor's properties. For instance, bioisosteric replacement of an amide bond with a 1,2,4-oxadiazole has led to the discovery of highly potent inhibitors.[3]

URAT1 Signaling and Inhibition Mechanism

URAT1 facilitates the reabsorption of uric acid from the renal tubules back into the bloodstream. Biphenyl carboxylic acid inhibitors act by competitively binding to the transporter, thereby blocking the passage of uric acid and promoting its excretion in urine.

URAT1_Pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Urate_Lumen Uric Acid URAT1 URAT1 Transporter Urate_Lumen->URAT1 Reabsorption Urate_Cell Uric Acid URAT1->Urate_Cell Urate_Blood Uric Acid Urate_Cell->Urate_Blood Efflux Inhibitor Biphenyl Carboxylic Acid Inhibitor Inhibitor->URAT1 Inhibition

Caption: Mechanism of URAT1 inhibition by biphenyl carboxylic acid derivatives.

Experimental Protocol: URAT1 Inhibition Assay

A common method to assess URAT1 inhibition is a cell-based uric acid uptake assay.

1. Cell Culture:

  • Culture HEK293 cells stably expressing human URAT1 (hURAT1) in DMEM supplemented with 10% FBS and antibiotics.

  • Seed cells into 96-well plates and grow to 80-90% confluency.

2. Compound Preparation:

  • Prepare stock solutions of biphenyl carboxylic acid inhibitors in DMSO.

  • Create a dilution series of the test compounds in the assay buffer.

3. Assay Procedure:

  • Wash the cells with a pre-warmed Krebs-Ringer buffer.

  • Add the diluted test compounds to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Initiate uric acid uptake by adding a solution containing [¹⁴C]-labeled uric acid.

  • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

URAT1_Workflow A 1. Seed hURAT1-expressing HEK293 cells B 2. Add biphenyl carboxylic acid inhibitors A->B C 3. Pre-incubate B->C D 4. Add [¹⁴C]-uric acid C->D E 5. Incubate for uptake D->E F 6. Wash and lyse cells E->F G 7. Measure radioactivity F->G H 8. Calculate IC50 G->H

Caption: Experimental workflow for a URAT1 inhibition assay.

Autotaxin (ATX): A Key Player in Fibrosis and Inflammation

Autotaxin is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a potent signaling lipid involved in a myriad of cellular processes, including cell proliferation, migration, and survival.[6] Dysregulation of the ATX-LPA axis is implicated in various pathological conditions, notably fibrosis and cancer.[7]

Comparative Inhibitory Potency of Biphenyl Carboxylic Acid and Related Inhibitors Against Autotaxin

While direct biphenyl carboxylic acid inhibitors of autotaxin are less commonly reported, several potent inhibitors share structural similarities or have been developed from related scaffolds.

CompoundAutotaxin IC50 (nM)Assay ConditionsSource
PF-8380 2.8Isolated enzyme assayGierse, et al. (2010)[8]
101Human whole bloodGierse, et al. (2010)[8]
GLPG1690 131LPC as substrateDesroy, et al. (2017)[9]
Compound 3b 9Purified recombinant human ATXAlbers, et al. (2017)
HA130 28LPC as substrateAlbers, et al. (2010)

Note: PF-8380 and GLPG1690, while not classic biphenyl carboxylic acids, are key benchmarks. Compound 3b is a non-carboxylic acid inhibitor, and HA130 is a boronic acid derivative, highlighting diverse approaches to ATX inhibition.

The ATX-LPA Signaling Axis in Disease

ATX-produced LPA exerts its effects by binding to a family of G protein-coupled receptors (LPARs), initiating downstream signaling cascades that contribute to disease progression. In fibrosis, for example, LPA promotes fibroblast proliferation and differentiation into myofibroblasts, leading to excessive extracellular matrix deposition.

ATX_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Fibroblast) LPC LPC ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA LPA ATX->LPA LPAR LPAR LPA->LPAR Activation Inhibitor Biphenyl Carboxylic Acid Inhibitor Inhibitor->ATX Inhibition Signaling Downstream Signaling (e.g., Rho/ROCK, PI3K/Akt) LPAR->Signaling Response Cellular Response (Proliferation, Migration) Signaling->Response

Caption: The Autotaxin-LPA signaling pathway and its inhibition.

Experimental Protocol: Autotaxin Activity Assay

A common method for measuring ATX activity is a fluorescence-based assay using a synthetic substrate.

1. Reagent Preparation:

  • Reconstitute recombinant human autotaxin enzyme in assay buffer.

  • Prepare a stock solution of a fluorogenic ATX substrate (e.g., FS-3) in an appropriate solvent.

  • Prepare a dilution series of the test inhibitors.

2. Assay Procedure:

  • In a 96-well plate, add the assay buffer, diluted autotaxin enzyme, and the test inhibitor at various concentrations.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths specific to the substrate).

3. Data Analysis:

  • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.

  • Determine the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

ATX_Workflow A 1. Prepare reagents: Enzyme, Substrate, Inhibitors B 2. Add enzyme and inhibitor to 96-well plate A->B C 3. Pre-incubate at 37°C B->C D 4. Add fluorogenic substrate C->D E 5. Monitor fluorescence increase D->E F 6. Calculate reaction rates E->F G 7. Determine % inhibition F->G H 8. Calculate IC50 G->H

Caption: Workflow for a fluorescence-based autotaxin activity assay.

Microsomal Prostaglandin E Synthase-1 (mPGES-1): A Target for Next-Generation Anti-Inflammatory Drugs

mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthesis pathway. It is inducibly expressed during inflammation and is functionally coupled with cyclooxygenase-2 (COX-2). Selective inhibition of mPGES-1 is an attractive therapeutic strategy to reduce PGE2-mediated inflammation and pain while potentially avoiding the cardiovascular side effects associated with COX-2 inhibitors.

Comparative Inhibitory Potency of Biphenyl Carboxylic Acid and Related Inhibitors Against mPGES-1

The biphenyl carboxylic acid scaffold has been explored for the development of potent mPGES-1 inhibitors.

CompoundmPGES-1 IC50 (nM)Assay ConditionsSource
Compound 23 33Enzyme assayXu, et al. (2021)[5]
Compound 26 3Enzyme assayXu, et al. (2021)[5]
Compound 29 2Enzyme assayXu, et al. (2021)[5]
Compound 1a 1400Enzyme assayXu, et al. (2021)[5]
Compound 2d 900Enzyme assayXu, et al. (2021)[5]
Compound 3b 1700Enzyme assayXu, et al. (2021)[5]
YS121 3400Enzyme assayXu, et al. (2021)
The mPGES-1 Pathway in Inflammation

During inflammation, pro-inflammatory stimuli trigger the release of arachidonic acid from cell membranes. COX-2 then converts arachidonic acid to prostaglandin H2 (PGH2), which is subsequently isomerized by mPGES-1 to the pro-inflammatory mediator PGE2.

mPGES1_Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 PGH₂ COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE₂ mPGES1->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Inhibitor Biphenyl Carboxylic Acid Inhibitor Inhibitor->mPGES1 Inhibition

Caption: The role of mPGES-1 in the prostaglandin E2 synthesis pathway.

Experimental Protocol: Cell-Based mPGES-1 Inhibition Assay

A common method to evaluate mPGES-1 inhibitors is to measure their effect on PGE2 production in stimulated cells.

1. Cell Culture and Stimulation:

  • Culture a suitable cell line (e.g., A549 human lung carcinoma cells or RAW 264.7 murine macrophages) in appropriate media.

  • Seed cells in 24-well plates and allow them to adhere.

  • Stimulate the cells with a pro-inflammatory agent like interleukin-1β (IL-1β) or lipopolysaccharide (LPS) to induce mPGES-1 expression.

2. Inhibitor Treatment:

  • Treat the stimulated cells with various concentrations of the biphenyl carboxylic acid inhibitors for a defined period.

3. PGE2 Measurement:

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

4. Data Analysis:

  • Calculate the percentage of PGE2 production inhibition for each inhibitor concentration relative to the stimulated, untreated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

mPGES1_Workflow A 1. Culture A549 or RAW 264.7 cells B 2. Stimulate with IL-1β or LPS to induce mPGES-1 A->B C 3. Treat with biphenyl carboxylic acid inhibitors B->C D 4. Collect cell supernatant C->D E 5. Quantify PGE₂ by ELISA D->E F 6. Calculate % inhibition E->F G 7. Determine IC50 F->G

Caption: Experimental workflow for a cell-based mPGES-1 inhibition assay.

Conclusion and Future Directions

The biphenyl carboxylic acid scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors against diverse therapeutic targets. The comparative data presented in this guide highlight the remarkable potency that can be achieved through careful optimization of this structural motif. For researchers in the field, this guide serves as a valuable resource for understanding the current landscape of biphenyl carboxylic acid inhibitors and for designing the next generation of targeted therapeutics. Future efforts will likely focus on further enhancing selectivity, improving pharmacokinetic properties, and exploring novel applications of this versatile chemical scaffold.

References

A Comparative Analysis of Ortho-, Meta-, and Para-Substituted Biphenyls: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between positional isomers is paramount. The substitution pattern on a biphenyl scaffold—a common motif in pharmaceuticals and functional materials—dramatically influences its three-dimensional structure, electronic properties, and ultimately, its biological activity. This guide provides an in-depth comparative analysis of ortho-, meta-, and para-substituted biphenyls, supported by experimental insights to inform rational molecular design and synthesis.

The Decisive Role of Substituent Position: Steric and Electronic Consequences

The core distinction between ortho-, meta-, and para-substituted biphenyls lies in the location of the substituent on one phenyl ring relative to the pivotal bond connecting the two rings. This seemingly simple variation precipitates a cascade of structural and electronic effects that define the molecule's character.

Ortho-Substituted Biphenyls: A Tale of Torsion and Chirality

When a substituent occupies the ortho position (adjacent to the inter-ring bond), significant steric hindrance ensues. This steric clash between the substituent and the proximal face of the second phenyl ring forces a rotation around the central C-C bond.[1][2] This restricted rotation prevents the two rings from achieving a coplanar conformation, leading to a larger dihedral angle.

This torsional strain has a profound consequence: it can give rise to a unique form of stereoisomerism known as atropisomerism .[1][2][3] If the ortho substituents are sufficiently bulky, the energy barrier to rotation becomes high enough to allow for the isolation of stable, non-superimposable mirror-image conformers (enantiomers) at room temperature.[1][3] This phenomenon of axial chirality is a critical consideration in drug design, as different atropisomers can exhibit markedly different pharmacological activities.[4] For atropisomerism to be observed, the rotational barrier must be high enough to prevent easy interconversion, typically with a half-life greater than 1000 seconds.[3]

Para-Substituted Biphenyls: Maximizing Conjugation and Planarity

In stark contrast, substituents in the para position (opposite the inter-ring bond) experience minimal steric hindrance. This allows the two phenyl rings to adopt a more planar conformation, which maximizes the overlap of their π-orbitals.[5] This enhanced conjugation significantly influences the electronic properties of the molecule, affecting its absorption spectra, reactivity, and potential for intermolecular interactions.[5][6] The phenyl group itself acts as a weak activating group and an ortho-, para- director in electrophilic aromatic substitution reactions, favoring substitution at the para position due to resonance stabilization of the intermediate carbocation.[7][8]

Meta-Substituted Biphenyls: An Intermediate Case

Meta-substituted biphenyls represent an intermediate scenario. The substituent is further away from the other ring than in the ortho-isomer, resulting in less steric hindrance. Consequently, the dihedral angle is typically smaller than that of ortho-substituted analogs but larger than that of para-isomers. While electronic effects of the substituent are transmitted through the aromatic system, the direct resonance communication between the substituent and the second ring is less pronounced compared to the para-isomer.

Comparative Physicochemical Properties: A Data-Driven Overview

The structural differences between the isomers directly translate into distinct physicochemical properties. The following table summarizes key comparative data, providing a quantitative basis for understanding their behavior.

PropertyOrtho-SubstitutedMeta-SubstitutedPara-SubstitutedRationale & Causality
Dihedral Angle (θ) Larger (e.g., > 45°)IntermediateSmaller (closer to planar)Steric hindrance from the ortho-substituent forces the rings apart to minimize repulsion.[1][2] Para-substitution allows for a more coplanar arrangement.
π-Conjugation DisruptedPartially MaintainedMaximizedThe large dihedral angle in ortho-isomers reduces the overlap between the π-systems of the two rings.[5] The near-planar conformation of para-isomers facilitates effective electronic communication.
UV-Vis λmax Generally blue-shiftedIntermediateGenerally red-shiftedReduced conjugation in ortho-isomers leads to a larger HOMO-LUMO gap and absorption at shorter wavelengths.[9] Extended conjugation in para-isomers narrows the energy gap, resulting in absorption at longer wavelengths.[9]
Atropisomerism Possible with bulky groupsNot typically observedNot observedThe high rotational energy barrier due to steric hindrance in ortho-isomers is a prerequisite for stable atropisomers.[1][2][3]
Reactivity in EAS Sterically hinderedLess hinderedMost accessibleThe ortho-positions are sterically shielded, making them less accessible to electrophiles. The para-position is electronically activated and sterically accessible.[7]

Implications in Drug Discovery and Materials Science

The choice of isomer is a critical decision in the design of bioactive molecules and functional materials. The distinct spatial arrangement and electronic profiles of ortho-, meta-, and para-substituted biphenyls lead to different structure-activity relationships (SAR).[10][11]

In medicinal chemistry, the biphenyl moiety is a "privileged scaffold" found in numerous drugs.[12] The orientation of substituents can dictate how a molecule fits into a biological target's binding pocket. For instance, the non-planar, chiral nature of ortho-substituted biphenyls can be exploited to achieve high selectivity for a specific receptor or enzyme.[4] Conversely, the extended, planar structure of a para-substituted biphenyl might be ideal for intercalating into DNA or participating in π-π stacking interactions. Biphenyl derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-diabetic properties.[13][14]

In materials science, the degree of conjugation in para-substituted biphenyls makes them attractive building blocks for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to tune the electronic properties by varying the substituents allows for the rational design of materials with desired charge-transport and photophysical characteristics.

Synthetic and Analytical Considerations

The selective synthesis and characterization of biphenyl isomers are crucial experimental challenges.

Synthetic Strategies: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is widely employed for the construction of substituted biphenyls.[15][16] This palladium-catalyzed reaction forms a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organohalide.[15] The versatility of the Suzuki coupling allows for the introduction of a wide array of substituents at specific positions, enabling the targeted synthesis of ortho-, meta-, and para-isomers.[12][17][18]

Below is a generalized experimental protocol for a Suzuki-Miyaura coupling to synthesize a substituted biphenyl.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent and Base Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 equiv).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, and partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired substituted biphenyl.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Aryl Halide, Arylboronic Acid, & Pd Catalyst solvent_base Add Degassed Solvent & Base reactants->solvent_base Under Inert Atmosphere heat Heat Reaction Mixture solvent_base->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify end end purify->end Isolated Product

Analytical Differentiation of Isomers

Distinguishing between ortho-, meta-, and para-isomers requires a combination of analytical techniques.

  • Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for separating positional isomers based on differences in their polarity and volatility.[19][20]

  • Spectroscopy:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom. The splitting patterns and chemical shifts in the aromatic region are unique for each isomer.

    • Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, aiding in their identification, especially when coupled with a chromatographic separation technique (GC-MS or LC-MS).[20]

    • UV-Vis Spectroscopy: As discussed, the λmax can provide clues about the extent of conjugation and thus help differentiate between isomers.[9]

G cluster_separation Separation cluster_analysis Characterization start Isomer Mixture (Ortho, Meta, Para) sep GC | HPLC start->sep:f0 start->sep:f1 analysis NMR (¹H, ¹³C) | Mass Spectrometry | UV-Vis Spectroscopy sep:f0->analysis Separated Fractions sep:f1->analysis Separated Fractions end Identified Isomers analysis->end

Conclusion: A Triad of Distinct Chemical Personalities

References

in silico molecular docking of 3'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Silico Molecular Docking of 3'-Chloro-biphenyl-4-carboxylic acid

A Senior Application Scientist's Field Guide to Workflow Selection in Structure-Based Drug Design

In the landscape of modern drug discovery, in silico molecular docking stands as a cornerstone technique, enabling researchers to predict the binding orientation of small molecules within the active site of a target protein.[1][2] This computational method is pivotal for virtual screening and lead optimization, offering a cost-effective and rapid alternative to traditional high-throughput screening.[2][3]

This guide provides a comprehensive, hands-on comparison of two distinct yet popular workflows for docking this compound, a representative biphenyl carboxylic acid scaffold. Biphenyl-containing molecules are prevalent in medicinal chemistry, with notable examples acting as anticancer agents, anti-inflammatory drugs, and TRPV1 antagonists.[4][5] We will dock this ligand against Cyclooxygenase-2 (COX-2), a well-validated therapeutic target for anti-inflammatory drugs, many of which feature a biphenyl core.[6]

Our objective is not merely to present protocols but to dissect the causality behind methodological choices. We will compare a command-line-driven approach using the industry-standard AutoDock Vina with a graphical user interface (GUI)-based workflow powered by PyRx , which integrates Vina in a user-friendly environment.[7][8][9] This comparison is designed for researchers, scientists, and drug development professionals, offering insights into selecting the optimal workflow based on project needs, from granular control and scriptability to high-throughput efficiency.

The Scientific Rationale: Target and Ligand Selection

Ligand: this compound

The structure for this compound (PubChem CID: 2757417) was selected as our query molecule.[10] Its biphenyl core provides a rigid scaffold, while the carboxylic acid and chloro-substituent offer key hydrogen bonding and halogen interaction opportunities, respectively, making it an interesting candidate for docking studies.

Protein Target: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway. COX-2 is an inducible enzyme often associated with inflammation and pain, making it a prime target for non-steroidal anti-inflammatory drugs (NSAIDs). We have selected the human COX-2 crystal structure (PDB ID: 5KIR) from the RCSB Protein Data Bank for this study.[11][12] This structure is co-crystallized with an inhibitor, providing a well-defined active site crucial for validating our docking procedures.

Experimental Workflows: A Head-to-Head Comparison

To provide a robust comparison, we will delineate two complete, self-validating protocols. Each protocol begins with the same raw data—the ligand structure and the PDB file for the receptor—and proceeds to the final analysis of binding poses and energies.

G cluster_prep Phase 1: Preparation cluster_vina Workflow A: AutoDock Vina (Command Line) cluster_pyrx Workflow B: PyRx (GUI) cluster_analysis Phase 3: Comparative Analysis ligand_prep Ligand Preparation (PubChem SDF -> 3D Mol2/PDBQT) grid_vina Grid Box Definition (conf.txt) ligand_prep->grid_vina grid_pyrx Grid Box Definition (GUI Interaction) ligand_prep->grid_pyrx receptor_prep Receptor Preparation (PDB: 5KIR -> PDBQT) receptor_prep->grid_vina receptor_prep->grid_pyrx run_vina Execute Vina (Command Line) grid_vina->run_vina analysis_vina Analyze Output (PDBQT poses, Log file) run_vina->analysis_vina compare_results Compare Binding Energies & Poses analysis_vina->compare_results run_pyrx Execute Vina Wizard (GUI) grid_pyrx->run_pyrx analysis_pyrx Analyze Results (Binding Affinity Table, Visualization) run_pyrx->analysis_pyrx analysis_pyrx->compare_results visualize Visualize Interactions (UCSF Chimera / Discovery Studio) compare_results->visualize

Caption: Comparative Molecular Docking Workflow.
Protocol 1: The AutoDock Vina Command-Line Workflow

This approach offers maximum control and is ideal for integration into custom computational pipelines. It requires familiarity with command-line interfaces and the manual preparation of input files.[13][14]

Step-by-Step Methodology:

  • Receptor Preparation:

    • Download the PDB file for 5KIR from the RCSB Protein Data Bank.[12]

    • Open the PDB file in a molecular visualization tool like UCSF Chimera or ChimeraX.[15][16]

    • Remove all non-essential components: water molecules, co-solvents, and the co-crystallized ligand. The rationale is to prepare the apo-state of the binding pocket for unbiased docking.

    • Add polar hydrogens, as they are critical for forming hydrogen bonds and are often absent in crystal structures.

    • Assign Gasteiger charges to all atoms. These partial charges are essential for the scoring function to calculate electrostatic interactions.

    • Save the cleaned receptor structure as a PDBQT file (receptor.pdbqt), the required input format for AutoDock Vina.

  • Ligand Preparation:

    • Download the 3D structure of this compound from PubChem in SDF format.[10]

    • Use a tool like Open Babel to perform an initial energy minimization (e.g., with the MMFF94 force field) to obtain a low-energy starting conformation. This step is crucial as the initial ligand conformation can influence the docking outcome.

    • Convert the energy-minimized ligand to the PDBQT format (ligand.pdbqt), which involves defining rotatable bonds and assigning Gasteiger charges.

  • Grid Box Generation:

    • The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for binding poses.[13]

    • Load the prepared receptor (receptor.pdbqt) into AutoDock Tools (ADT) or UCSF Chimera.

    • Center the grid box on the known active site, identified from the position of the co-crystallized ligand in the original PDB file. A typical size of 25 x 25 x 25 Å is sufficient to cover the entire active site while minimizing unnecessary computational expense.

    • Record the coordinates for the center of the box and its dimensions. These values will be used in the configuration file.

  • Configuration and Execution:

    • Create a text file named conf.txt containing the paths to the receptor and ligand PDBQT files, and the grid box parameters recorded in the previous step.

    • Execute the docking simulation from the command line using the command: vina --config conf.txt --log log.txt.[17]

  • Results Analysis:

    • Vina will generate an output PDBQT file (output.pdbqt) containing the predicted binding poses (typically up to 9) and a log file (log.txt) with the corresponding binding affinities in kcal/mol.

    • The binding affinity is a key metric; more negative values indicate stronger predicted binding. The poses can be visualized and analyzed for key molecular interactions using UCSF Chimera or other visualization software.[15]

Protocol 2: The PyRx GUI-Based Workflow

PyRx is a virtual screening tool that provides an intuitive graphical interface for running AutoDock Vina, significantly simplifying the process and making it accessible for researchers who may not be experts in command-line operations.[8][9][18]

Step-by-Step Methodology:

  • Loading Molecules:

    • Launch PyRx.

    • In the "Molecules" tab, right-click and load the original receptor PDB file (5KIR) and the ligand SDF file.

    • PyRx will automatically process these files. Right-click on the loaded receptor and select "Make Macromolecule." Similarly, right-click the ligand and choose "Make Ligand." PyRx's backend, which utilizes Open Babel and AutoDock Tools, handles the addition of hydrogens, charge assignment, and conversion to the PDBQT format.[18][19]

  • Running the Vina Wizard:

    • Navigate to the "Vina Wizard" tab. Select the ligand and receptor from the dropdown menus.

    • Click "Forward" to proceed to the grid box setup.

  • Grid Box Setup (GUI):

    • The 3D view will display the receptor. PyRx automatically centers the grid box around the loaded ligand or the entire macromolecule.

    • Use the interactive sliders and input fields in the Vina Wizard panel to adjust the center and dimensions of the grid box, visually confirming that it encompasses the entire active site. This visual feedback is a key advantage, reducing the potential for errors in defining the search space.[20]

  • Execution and Analysis:

    • Once the grid is set, click "Forward" to run the Vina docking simulation.[20]

    • PyRx executes the docking in the background and, upon completion, automatically populates a results table. This table displays the binding affinity and RMSD values for each generated pose of the ligand.

    • Clicking on any row in the table will display the corresponding 3D pose in the visualization window, allowing for immediate analysis of the ligand's position and orientation in the active site.

Comparative Analysis of Docking Results

To provide a clear comparison, the results from both workflows are summarized below. The data presented are illustrative of a typical docking experiment and serve to highlight the differences in output and analysis.

ParameterWorkflow A: AutoDock Vina (Command-Line)Workflow B: PyRx (GUI)Causality and Insights
Top Binding Affinity -8.7 kcal/mol-8.6 kcal/molThe minor difference is expected as both use the same Vina algorithm. Variations can arise from subtle differences in the automated preparation steps within PyRx versus the manual steps.
User Experience Requires command-line proficiency; high degree of control and scriptability.Intuitive GUI, wizard-driven process; ideal for beginners and high-throughput screening.PyRx lowers the barrier to entry for molecular docking.[8] Vina offers greater flexibility for advanced users.
Reproducibility High, contingent on meticulously documented preparation steps and configuration files.High, as the integrated workflow standardizes the preparation and execution process.GUI-based systems like PyRx can enhance reproducibility by minimizing manual intervention errors.[9]
Time to Result Longer setup time due to manual file preparation. Execution time is identical for the core Vina algorithm.Rapid setup via the wizard. Total time from loading files to viewing results is significantly shorter.For single-docking experiments or screening large libraries, PyRx's efficiency is a major advantage.[18]
Output Format PDBQT file with multiple poses; separate text log file for binding energies.Integrated table of results linked directly to 3D visualizations. Easy export to CSV.PyRx provides a more streamlined and user-friendly analysis environment.[20]

Discussion: Choosing the Right Tool for the Job

The choice between a command-line tool like AutoDock Vina and a GUI-driven platform like PyRx is not about which is definitively "better," but which is more appropriate for the specific research context.

AutoDock Vina (Command-Line) is the preferred choice for:

  • Computational Biologists and Bioinformaticians: Who need to integrate docking into larger, automated scripts (e.g., using Python or shell scripting).

  • Method Development: When precise control over every parameter of the preparation and docking process is required for research purposes.

  • Resource-Limited Environments: Where a lightweight, powerful engine is needed without the overhead of a graphical interface.

PyRx (GUI) excels for:

  • Medicinal and Bench Chemists: Who need a powerful yet accessible tool to quickly evaluate binding hypotheses without a steep learning curve.[19]

  • High-Throughput Virtual Screening: Its integrated workflow is designed to dock thousands of compounds against a target efficiently.[8]

  • Educational Purposes: It provides an excellent platform for teaching the principles of molecular docking in a visual, interactive manner.

Ultimately, both workflows, when executed correctly, leverage the same robust Vina docking algorithm and can produce scientifically valid and comparable results.[7] The primary distinction lies in their accessibility, control, and efficiency, catering to the diverse needs of the scientific community.

Conclusion

This guide has provided a detailed comparative analysis of two distinct workflows for the molecular docking of this compound against the COX-2 enzyme. By detailing the step-by-step protocols for both a command-line (AutoDock Vina) and a GUI-based (PyRx) approach, we have illuminated the practical considerations that should guide a researcher's choice of methodology. The command-line workflow offers unparalleled control and scriptability, while the GUI approach provides speed, ease of use, and an integrated analysis environment. Understanding the strengths and applications of each is paramount to effectively harnessing the power of in silico docking in the pursuit of novel therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical in a research environment extends far beyond its application in experiments. The final step, proper disposal, is a critical determinant of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the disposal of 3'-Chloro-biphenyl-4-carboxylic acid. As a chlorinated biphenyl derivative, this compound warrants a high degree of caution, aligning its handling and disposal with the stringent regulations governing Polychlorinated Biphenyls (PCBs), even if it is not a commercial PCB mixture.[1][2] This protocol is designed for researchers, scientists, and drug development professionals to ensure that disposal is not just a final step, but an integrated part of a safe and responsible research workflow.

Hazard Identification and Inherent Risks

Understanding the intrinsic hazards of this compound is the foundation of its safe management. The molecule's structure—a biphenyl core with both a chlorine atom and a carboxylic acid group—dictates its chemical behavior and toxicological profile. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always available, its structural similarity to PCBs and other chlorinated aromatic acids allows us to infer a reliable hazard profile.[3][4]

Polychlorinated biphenyls are a class of persistent organic pollutants known for their environmental longevity, bioaccumulation, and adverse health effects, including potential carcinogenicity.[1][5][6] The presence of the chlorine atom on the biphenyl structure places this compound in a category of compounds that must be managed as hazardous waste, with particular attention to its potential as an environmental pollutant.[7][8]

Table 1: Inferred Hazard Profile for this compound

Hazard ClassGHS CategoryHazard StatementRationale and Causality
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Assumed)H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[3]Based on data for structurally similar chlorinated aromatic compounds.[3] Systemic absorption can lead to toxicity.
Skin IrritationCategory 2H315: Causes skin irritation.[4]Aromatic acids and chlorinated compounds can defat and irritate the skin upon contact.
Eye IrritationCategory 2AH319: Causes serious eye irritation.[4][9]The acidic nature and chemical structure can cause significant irritation or damage to eye tissue.
Specific Target Organ Toxicity (Repeated Exposure)Category 2 (Potential)H373: May cause damage to organs through prolonged or repeated exposure.[7]Analogous to PCBs, which are known to accumulate in tissues and cause long-term organ damage.[8]
Hazardous to the Aquatic Environment (Chronic)Category 1 (Potential)H410: Very toxic to aquatic life with long lasting effects.[7]Chlorinated biphenyls are notoriously persistent and bioaccumulative, posing a significant long-term threat to aquatic ecosystems.[2]

Personnel Safety & Pre-Disposal Handling

Before disposal begins, ensuring the safety of laboratory personnel is paramount. The potential hazards outlined above mandate strict adherence to safety protocols during any handling of this compound and its waste.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. For handling significant quantities or during spill cleanup, double-gloving is recommended.[9]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a risk of splashing.[3]

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: Handling of the solid powder outside of a fume hood or glove box may generate dust. In such cases, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3]

Engineering Controls:

  • Fume Hood: All handling of this compound that could generate dust or vapors, including weighing and preparing for disposal, must be conducted inside a certified chemical fume hood.[10]

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the accumulation of any fugitive emissions.[10]

Waste Characterization and Segregation: The Cornerstone of Compliance

Proper disposal is impossible without accurate waste characterization. This step determines the final disposal pathway and is critical for regulatory compliance under frameworks like the Resource Conservation and Recovery Act (RCRA) and the Toxic Substances Control Act (TSCA).[11][12]

Waste Classification: this compound waste is classified as a halogenated organic solid .[13] This classification is crucial for segregation.

The Causality of Segregation:

  • Regulatory Imperative: The U.S. Environmental Protection Agency (EPA) heavily regulates PCB-containing materials under TSCA, often with a concentration threshold of 50 parts per million (ppm).[12] While this compound is not an Aroclor mixture, its structural relationship necessitates treating it with similar caution. Waste streams should be managed to prevent concentrations from exceeding this critical threshold in larger volumes of waste.

  • Cost and Complexity: Disposing of halogenated organic waste is significantly more complex and expensive than disposing of non-halogenated waste. Co-mingling this waste with non-halogenated solvents (like acetone or ethanol) would force the entire container to be treated as halogenated waste, dramatically increasing disposal costs and logistical burdens.[14]

  • Chemical Incompatibility: Never mix acidic waste with bases or oxidizers.[14][15] Such mixing can lead to violent chemical reactions, gas evolution, or fire.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of pure this compound and materials contaminated with it.

Protocol 1: Disposal of Solid this compound
  • Container Selection:

    • Choose a dedicated, leak-proof, and sealable hazardous waste container made of a compatible material (e.g., high-density polyethylene - HDPE).[15]

    • The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Solids."

  • Waste Transfer:

    • Working within a chemical fume hood, carefully transfer the solid waste into the designated container using a dedicated scoop or spatula.

    • Avoid generating dust. If the material is a fine powder, consider gently moistening it with a small amount of a compatible, high-boiling point halogenated solvent (e.g., dichlorobenzene) to minimize dust, but only if this is acceptable to your institution's waste management provider.

  • Labeling:

    • On the hazardous waste tag, clearly list the full chemical name: "this compound." Do not use abbreviations.[16]

    • Accurately estimate and record the quantity of waste added.

    • Date the container when the first waste is added.

  • Storage:

    • Securely seal the container. It should remain sealed at all times except when adding waste.[14]

    • Store the container in a designated satellite accumulation area that is secure, under the control of laboratory personnel, and segregated from incompatible materials.[14]

Protocol 2: Disposal of Contaminated Labware and Debris
  • Gross Decontamination:

    • Remove as much of the solid chemical as possible through mechanical means (scraping) within a fume hood. This collected solid should be disposed of according to Protocol 1.

  • Rinsing Procedure:

    • For empty containers or contaminated glassware, the first rinse must be performed with a suitable halogenated solvent (e.g., methylene chloride).[16]

    • Crucially, this first rinsate is considered hazardous waste. It must be collected in a designated "Halogenated Organic Liquid Waste" container.[16]

    • Subsequent rinses (typically two more) with a less hazardous solvent (like acetone or ethanol) can then be performed. The disposal of these subsequent rinses depends on institutional policy; consult your Environmental Health & Safety (EHS) office. For highly toxic materials, the first three rinses must be collected as hazardous waste.[16]

  • Disposal of Solid Debris:

    • Contaminated items that cannot be decontaminated, such as used weighing paper, gloves, and plasticware, must be placed in the "Halogenated Organic Solids" waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_characterization Waste Characterization cluster_disposal_path Segregation & Disposal Path start Identify Waste Containing This compound is_solid Is the waste primarily solid (pure compound, contaminated PPE)? start->is_solid is_liquid Is the waste primarily liquid (e.g., first rinsate of glassware)? is_solid->is_liquid No solid_container Place in 'Hazardous Waste: Halogenated Organic Solids' container. is_solid->solid_container Yes is_liquid->start No (Re-evaluate) liquid_container Place in 'Hazardous Waste: Halogenated Organic Liquids' container. is_liquid->liquid_container Yes label_container Properly Label Container: - Full Chemical Name - Quantity - Date solid_container->label_container liquid_container->label_container store_container Store in designated Satellite Accumulation Area away from incompatibles. label_container->store_container final_disposal Arrange for pickup by EHS / Licensed Waste Hauler. store_container->final_disposal

Caption: Disposal decision workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or if you feel unwell.

  • Control Ignition Sources: If the spill involves a solvent, turn off any nearby ignition sources.[15]

  • Secure the Area: Prevent entry into the spill area.

  • Consult SDS and EHS: If you are trained and it is safe to do so, manage the spill according to your institution's procedures. For any significant spill, contact your EHS office immediately.

  • Cleanup (for trained personnel only):

    • Wear the appropriate PPE as described in Section 2.

    • Cover the spill with a chemical absorbent suitable for acids and solvents.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a non-negotiable aspect of responsible scientific research. By understanding its inherent hazards, adhering to strict handling and segregation protocols, and following a systematic disposal procedure, researchers can protect themselves, their colleagues, and the environment. This guide serves as a foundational document, but it must always be supplemented by the specific Safety Data Sheet for the compound and the explicit policies of your institution's Environmental Health & Safety department.

References

A Senior Application Scientist's Guide to Handling 3'-Chloro-biphenyl-4-carboxylic acid: Personal Protective Equipment and Safe Operational Workflow

Author: BenchChem Technical Support Team. Date: January 2026

The chlorinated biphenyl structure is a well-known toxicophore, with related compounds like Polychlorinated Biphenyls (PCBs) being recognized for their persistence and potential for chronic toxicity, including liver dysfunction and developmental effects.[1][2] Therefore, we must handle 3'-Chloro-biphenyl-4-carboxylic acid with the assumption that it may share some of these hazardous properties.

Hazard Analysis and Risk Mitigation

Based on analogous compounds, this compound should be treated as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[4][5]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.

Our primary safety strategy is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion—through a multi-layered approach combining engineering controls, administrative procedures, and Personal Protective Equipment (PPE).

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is dictated by the specific task being performed. Never handle this compound outside of a designated laboratory area. The following table summarizes the minimum required PPE for various operations.

Laboratory Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport Nitrile gloves (double-gloving recommended)Safety glasses with side shieldsFlame-resistant lab coat (Nomex® or equivalent) over long pants and closed-toe shoes[6]Not required if container is sealed
Weighing Solid Compound Double nitrile glovesChemical splash gogglesFlame-resistant lab coat, buttonedRequired if not performed in a certified chemical fume hood or glove box (e.g., N95 or higher)
Preparing Solutions Double nitrile glovesChemical splash goggles and a face shield[6][7]Chemical-resistant apron over a flame-resistant lab coatNot required if performed in a certified chemical fume hood
Running Reactions Double nitrile glovesChemical splash gogglesFlame-resistant lab coatNot required if performed in a certified chemical fume hood
Waste Disposal Heavy-duty nitrile or neoprene glovesChemical splash goggles and a face shieldChemical-resistant apron over a flame-resistant lab coatNot required if handling sealed waste containers

Experimental Protocols: A Step-by-Step Guide to Safety

PPE Donning and Doffing Procedure

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Attire Check: Ensure you are wearing long pants and fully enclosed shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the flame-resistant lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if needed): Perform a fit check on your respirator.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

Doffing Sequence (to be performed in the lab anteroom or designated area):

  • Outer Gloves: Remove the outer gloves, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.

  • Lab Coat & Apron: Remove the lab coat and any apron by rolling it outwards, containing any potential contaminants.

  • Eye/Face Protection: Remove goggles and face shield from the back.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Safe Handling and Operational Plan

A. Preparation and Weighing:

  • Designated Area: Designate a specific area within a certified chemical fume hood for handling this compound.

  • Engineering Controls: Ensure the fume hood is operational and the sash is at the appropriate height.

  • Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.

  • Weighing: If weighing the solid, use an anti-static weigh boat. Tare the balance with the boat inside. Carefully transfer the desired amount using a dedicated spatula. Close the primary container immediately.

  • Cleaning: Wipe down the spatula, weigh boat, and any affected surfaces with a compatible solvent (e.g., isopropanol or ethanol) on a disposable wipe, which must then be discarded as hazardous waste.

B. Solution Preparation and Use:

  • Glassware: Use clean, dry glassware.

  • Solvent Addition: Add solvent to the solid slowly to avoid splashing. If the process is exothermic, prepare an ice bath.

  • Transport: If solutions need to be moved, ensure the container is sealed and use a secondary containment carrier.

Waste Generation and Disposal Plan

Due to the chlorinated biphenyl structure, all waste must be treated as hazardous. The high-temperature incineration of chlorinated waste is the preferred disposal method to prevent environmental release.[8]

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, wipes, weigh boats, and absorbent pads must be placed in a dedicated, sealed hazardous waste bag or container.

    • Liquid Waste: Unused solutions and contaminated solvents must be collected in a clearly labeled, sealed, and bunded chlorinated solvent waste container.

    • Sharps: Contaminated needles or sharp-edged spatulas must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Irritant).

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office. Do not pour any amount of this material down the drain.[9] Disposal must comply with local and national regulations, which often have specific requirements for halogenated organic compounds.[10]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • Spill: Evacuate the immediate area. If the spill is large, alert your EHS office. For small spills, wear full PPE and cover the spill with an absorbent, inert material. Collect the material into a sealed hazardous waste container for disposal.

Workflow Diagram for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

cluster_prep Preparation & Risk Assessment cluster_handling Active Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal start Task Initiation risk_assessment Review Hazards (Assume Toxic, Irritant, Organ Effects) start->risk_assessment ppe_selection Select PPE per Task (See Table) risk_assessment->ppe_selection don_ppe Don PPE (Correct Sequence) ppe_selection->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Prepare Solution weigh->dissolve spill Spill or Exposure? weigh->spill react Perform Experiment dissolve->react dissolve->spill segregate_waste Segregate Waste (Solid, Liquid, Sharps) react->segregate_waste doff_ppe Doff PPE (Correct Sequence) react->doff_ppe react->spill label_waste Label Waste Containers segregate_waste->label_waste dispose Arrange EHS Pickup label_waste->dispose wash_hands Wash Hands doff_ppe->wash_hands spill->react spill->segregate_waste No emergency_proc Follow Emergency Procedures spill->emergency_proc Yes

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.